molecular formula C11H12F3N3O2 B115332 1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazine CAS No. 153204-82-1

1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazine

Katalognummer: B115332
CAS-Nummer: 153204-82-1
Molekulargewicht: 275.23 g/mol
InChI-Schlüssel: GGXGAQDEUXECHQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazine (CAS Registry Number: 153204-82-1) is a chemical compound of interest in scientific research and development . It has a molecular formula of C11H12F3N3O2 and a molecular weight of 275.23 g/mol . This nitrated trifluoromethylphenylpiperazine derivative is part of a class of compounds that have been studied for their receptor interactions; related phenylpiperazine compounds are known to act as agonists at various serotonin receptor subtypes, such as 5-HT1B, 5-HT2A, and 5-HT2C, which are significant targets in neuropharmacology research . The presence of both a nitro group and a trifluoromethyl group on the phenyl ring defines its specific molecular structure and potential physicochemical properties, making it a potentially useful building block or intermediate in medicinal chemistry and drug discovery programs . This product is intended for research and development use in a controlled laboratory setting only. It is not intended for diagnostic or therapeutic uses, or for human consumption. Researchers should handle all chemicals with appropriate precautions and refer to the Safety Data Sheet (SDS) before use.

Eigenschaften

IUPAC Name

1-[4-nitro-3-(trifluoromethyl)phenyl]piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F3N3O2/c12-11(13,14)9-7-8(1-2-10(9)17(18)19)16-5-3-15-4-6-16/h1-2,7,15H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGXGAQDEUXECHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC(=C(C=C2)[N+](=O)[O-])C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50382368
Record name 1-[4-nitro-3-(trifluoromethyl)phenyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50382368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

153204-82-1
Record name 1-[4-nitro-3-(trifluoromethyl)phenyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50382368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 153204-82-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to 1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the basic properties of 1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazine, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of specific experimental data for this particular isomer, this guide also includes comparative information on related (trifluoromethyl)phenyl]piperazine isomers to provide a broader context for its potential characteristics and applications. The document covers available physicochemical data, a plausible synthetic route, and an analysis of its potential pharmacological relevance based on the activities of structurally similar molecules.

Introduction

1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazine (CAS RN: 153204-82-1) is a substituted phenylpiperazine derivative. The phenylpiperazine scaffold is a well-established pharmacophore found in a multitude of clinically significant drugs targeting the central nervous system (CNS). The presence of a trifluoromethyl group and a nitro group on the phenyl ring is expected to significantly influence the compound's electronic properties, lipophilicity, and metabolic stability, thereby modulating its pharmacokinetic and pharmacodynamic profile. This guide aims to consolidate the available information on this compound and provide a foundational understanding for researchers.

Chemical and Physical Properties

Detailed experimental data for 1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazine is not extensively reported in publicly accessible literature. However, based on its chemical structure and data from chemical suppliers, the following information has been compiled. For comparative purposes, data for the related isomers, 1-[3-(trifluoromethyl)phenyl]piperazine (TFMPP) and 1-[4-(trifluoromethyl)phenyl]piperazine, are also presented.

Table 1: Physicochemical Properties of 1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazine and Related Isomers

Property1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazine1-[3-(trifluoromethyl)phenyl]piperazine (TFMPP)1-[4-(trifluoromethyl)phenyl]piperazine
CAS Number 153204-82-1[1]15532-75-930459-17-7
Molecular Formula C₁₁H₁₂F₃N₃O₂[1]C₁₁H₁₃F₃N₂C₁₁H₁₃F₃N₂
Molecular Weight 275.23 g/mol [1]230.23 g/mol 230.23 g/mol
Melting Point Data not availableHydrochloride: 237-241 °C88-92 °C
Boiling Point Data not available65-71 °C at 15 mmHgData not available
Solubility Data not availableHydrochloride is soluble in chloroform and methanol; slightly soluble in acetone; very slightly soluble in ether; and very soluble in water.Data not available

Synthesis and Experimental Protocols

Proposed Synthetic Pathway: Nucleophilic Aromatic Substitution

The most probable synthetic route involves the reaction of piperazine with a suitable fluoro- or chloro-substituted nitrobenzene precursor. In this case, 4-fluoro-1-nitro-2-(trifluoromethyl)benzene or 4-chloro-1-nitro-2-(trifluoromethyl)benzene would be the key starting material. The electron-withdrawing nature of the nitro and trifluoromethyl groups activates the aromatic ring towards nucleophilic attack by the secondary amine of piperazine.

Synthetic_Pathway start 4-Fluoro-1-nitro-2-(trifluoromethyl)benzene + Piperazine reaction Nucleophilic Aromatic Substitution start->reaction product 1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazine reaction->product conditions Base (e.g., K₂CO₃, Et₃N) Solvent (e.g., DMSO, DMF) Heat conditions->reaction Signaling_Pathway ligand 1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazine (Hypothetical Ligand) receptor GPCR (e.g., 5-HT Receptor) ligand->receptor Binding g_protein G-Protein receptor->g_protein Activation effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector Modulation second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Production cellular_response Cellular Response second_messenger->cellular_response Initiation

References

An In-depth Technical Guide to 1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential biological activity of 1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazine, a compound of interest for researchers in drug discovery and medicinal chemistry.

Chemical Identity and Structure

1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazine is a substituted phenylpiperazine derivative. The core structure consists of a piperazine ring linked via a nitrogen atom to a phenyl ring. The phenyl group is substituted with a nitro group at the para-position (position 4) and a trifluoromethyl group at the meta-position (position 3).

Chemical Structure:

Figure 1: Chemical structure of 1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazine.

Identifiers:

  • IUPAC Name: 1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazine

  • CAS Number: 153204-82-1[1]

  • Molecular Formula: C₁₁H₁₂F₃N₃O₂[1]

  • Molecular Weight: 275.23 g/mol [2][3]

Physicochemical Properties

Property1-[4-Nitro-2-(trifluoromethyl)phenyl]piperazine1-[4-(Trifluoromethyl)phenyl]piperazine1-[3-(Trifluoromethyl)phenyl]piperazine (TFMPP)
Molecular Weight 275.23 g/mol 230.23 g/mol 230.23 g/mol
XLogP3 2.12.52.3
Hydrogen Bond Donors 111
Hydrogen Bond Acceptors 422
Melting Point Not Available88-92 °CNot Available
Boiling Point Not AvailableNot Available65-71 °C (15 mmHg)

Data sourced from PubChem and commercial supplier information for isomers and related compounds.[4][5][6]

Experimental Protocols

Proposed Synthesis: Nucleophilic Aromatic Substitution

A plausible and common method for the synthesis of N-arylpiperazines is through nucleophilic aromatic substitution (SNAᵣ). This protocol outlines a general procedure based on established methodologies for similar compounds.

Reaction Scheme:

4-Fluoro-1-nitro-2-(trifluoromethyl)benzene + Piperazine → 1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazine

G cluster_0 Reactants cluster_1 Reaction Conditions cluster_2 Product 4-Fluoro-1-nitro-2-(trifluoromethyl)benzene 4-Fluoro-1-nitro-2-(trifluoromethyl)benzene A Solvent (e.g., DMSO, DMF) 4-Fluoro-1-nitro-2-(trifluoromethyl)benzene->A Piperazine Piperazine Piperazine->A B Base (e.g., K₂CO₃, Et₃N) A->B C Heat (e.g., 80-120 °C) B->C 1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazine 1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazine C->1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazine

Figure 2: Proposed synthesis workflow for 1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazine.

Methodology:

  • Reactant Preparation: In a round-bottom flask, dissolve 4-fluoro-1-nitro-2-(trifluoromethyl)benzene (1.0 eq) in a suitable polar aprotic solvent such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).

  • Addition of Piperazine: Add an excess of piperazine (e.g., 3-5 eq) to the solution. The use of excess piperazine can help to minimize the formation of the bis-arylated byproduct and can also act as the base.

  • Addition of Base (Optional): If a smaller excess of piperazine is used, an inorganic base such as potassium carbonate (K₂CO₃) or an organic base like triethylamine (Et₃N) (2-3 eq) should be added to scavenge the hydrofluoric acid byproduct.

  • Reaction: Heat the mixture to a temperature between 80-120 °C. Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure 1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazine.

Potential Biological Activity and Signaling Pathways

While no specific biological data has been published for 1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazine, its close structural analog, 1-[3-(trifluoromethyl)phenyl]piperazine (TFMPP) , is a well-characterized psychoactive compound.[6] TFMPP acts as a non-selective serotonin receptor agonist and a serotonin-releasing agent.[6]

It is plausible that 1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazine shares some of these properties due to the common trifluoromethylphenylpiperazine core. The addition of a nitro group, a strong electron-withdrawing group, will significantly alter the electronic properties of the phenyl ring, which could modulate receptor binding affinity and efficacy.

Hypothesized Mechanism of Action: Serotonergic System Modulation

Based on the activity of TFMPP, the primary target for this class of compounds is the serotonergic system. TFMPP is known to interact with multiple serotonin (5-HT) receptor subtypes, including 5-HT₁ₐ, 5-HT₁ₑ, 5-HT₂ₐ, and 5-HT₂C receptors. It also inhibits the serotonin transporter (SERT), leading to increased synaptic serotonin levels.

G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Compound 1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazine (Hypothesized) SERT SERT Compound->SERT Inhibits Reuptake HT1A 5-HT1A Receptor Compound->HT1A Agonist? HT2A 5-HT2A Receptor Compound->HT2A Agonist? HT2C 5-HT2C Receptor Compound->HT2C Agonist? Serotonin_Vesicle Serotonin Vesicles SERT->Serotonin_Vesicle Reuptake Synaptic_Serotonin Synaptic Serotonin Serotonin_Vesicle->Synaptic_Serotonin Release Signal Signal Transduction (e.g., cAMP, IP3/DAG) HT1A->Signal HT2A->Signal HT2C->Signal Cellular Response Cellular Response Signal->Cellular Response Synaptic_Serotonin->HT1A Synaptic_Serotonin->HT2A Synaptic_Serotonin->HT2C

Figure 3: Hypothesized signaling pathway based on the known actions of TFMPP.

This hypothesized pathway suggests that 1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazine may increase serotonin levels in the synaptic cleft by blocking the serotonin transporter (SERT). Additionally, it may directly stimulate postsynaptic serotonin receptors, leading to downstream signal transduction and a physiological response.

Safety and Handling

According to the Safety Data Sheet (SDS) for 1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazine, the compound is classified as an irritant.[7] It may be harmful if ingested or inhaled, and can cause irritation to the skin, eyes, and respiratory tract.[7]

Precautions:

  • Handle in a well-ventilated area or a chemical fume hood.[7]

  • Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[7]

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.

  • Store in a cool, dry place in a tightly sealed container.[2]

This compound is intended for research and development use only and should be handled by qualified professionals.[2]

References

Technical Guide: 1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazine

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 153204-82-1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazine, a substituted phenylpiperazine derivative. Due to the limited availability of specific data for this exact compound, this guide also incorporates information from closely related analogues to provide a broader context for its potential properties, synthesis, and biological activities.

Chemical and Physical Properties

PropertyValue
CAS Number 153204-82-1
Molecular Formula C₁₁H₁₂F₃N₃O₂
Molecular Weight 275.23 g/mol
IUPAC Name 1-[4-nitro-3-(trifluoromethyl)phenyl]piperazine

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of 1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazine is not widely published. However, a general and plausible synthetic route can be inferred from standard methods for the synthesis of N-arylpiperazines. This typically involves the nucleophilic aromatic substitution of an activated aryl halide with piperazine.

General Experimental Protocol for N-Arylation:

A common method for the synthesis of N-arylpiperazines involves the reaction of an appropriate aryl halide with piperazine, often in the presence of a base and a suitable solvent. For the synthesis of the title compound, 1-fluoro-4-nitro-2-(trifluoromethyl)benzene would be a likely starting material.

Materials and Reagents:

  • 1-fluoro-4-nitro-2-(trifluoromethyl)benzene

  • Piperazine (in excess)

  • Potassium carbonate (or another suitable base)

  • Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) (as solvent)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Celite®

Procedure:

  • A mixture of 1-fluoro-4-nitro-2-(trifluoromethyl)benzene, an excess of piperazine, and a base such as potassium carbonate is prepared in an anhydrous solvent like DMF.

  • The reaction mixture is stirred at an elevated temperature (e.g., 80-120 °C) for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and diluted with water.

  • The aqueous layer is extracted multiple times with an organic solvent such as ethyl acetate.

  • The combined organic phases are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to yield the desired 1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazine.

Characterization of the final product would typically be performed using techniques such as ¹H-NMR, ¹³C-NMR, and mass spectrometry to confirm its structure and purity.

Potential Biological Activities and Signaling Pathways

Direct biological studies on 1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazine are scarce in the available literature. However, the biological activities of structurally related nitrophenylpiperazine and trifluoromethylphenylpiperazine derivatives can provide insights into its potential pharmacological profile. Piperazine derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and effects on the central nervous system.[1]

Potential as Tyrosinase Inhibitors:

Recent studies have explored nitrophenylpiperazine derivatives as potential tyrosinase inhibitors.[2][3] Tyrosinase is a key enzyme in melanin synthesis, and its inhibitors have applications in the cosmetic and pharmaceutical industries. The general structure of the title compound fits within the class of compounds investigated for this activity. The proposed mechanism involves the interaction of the nitrophenylpiperazine scaffold with the active site of the tyrosinase enzyme.

Anticancer Potential:

Phenylpiperazine derivatives have also been investigated as potential anticancer agents.[4] Their mechanism of action can vary, but some have been shown to act as topoisomerase II inhibitors, interfering with DNA replication in cancer cells. The introduction of a trifluoromethyl group can enhance the lipophilicity and metabolic stability of a compound, potentially improving its pharmacokinetic properties as a drug candidate.

Central Nervous System Activity:

The trifluoromethylphenylpiperazine (TFMPP) scaffold is well-known for its effects on the central nervous system, particularly its interaction with serotonin receptors.[5][6] For instance, 1-[3-(trifluoromethyl)phenyl]piperazine (TFMPP) is a known serotonin receptor agonist.[5][6][7] While the nitro substitution on the phenyl ring of the title compound would significantly alter its electronic properties and likely its receptor binding profile, an interaction with monoamine transporters or receptors cannot be ruled out without experimental validation.

Visualizations

Generalized Synthesis Workflow

The following diagram illustrates a general workflow for the synthesis of 1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazine via nucleophilic aromatic substitution.

G Generalized Synthesis of 1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazine A 1-fluoro-4-nitro-2-(trifluoromethyl)benzene C Reaction Mixture (Solvent + Base) A->C B Piperazine B->C D Heating and Stirring C->D E Work-up (Extraction and Washing) D->E F Purification (Column Chromatography) E->F G 1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazine F->G

Caption: A generalized workflow for the synthesis of N-arylpiperazines.

Hypothetical Signaling Pathway Inhibition

Based on the activity of related compounds as tyrosinase inhibitors, the following diagram illustrates a hypothetical mechanism of action.

G Hypothetical Inhibition of Melanin Synthesis Pathway cluster_0 Melanocyte Tyrosine Tyrosine DOPA L-DOPA Tyrosine->DOPA Tyrosinase Dopaquinone Dopaquinone DOPA->Dopaquinone Tyrosinase Melanin Melanin Dopaquinone->Melanin ... Inhibitor 1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazine (Hypothetical Inhibitor) Tyrosinase Tyrosinase Enzyme Inhibitor->Tyrosinase Inhibition

Caption: Hypothetical inhibition of the tyrosinase enzyme in the melanin synthesis pathway.

Conclusion

1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazine is a chemical compound for which specific, in-depth technical data is not widely available in the public domain. However, based on the known chemistry and biological activities of related phenylpiperazine derivatives, it can be hypothesized that this compound may be of interest in medicinal chemistry research, potentially as an intermediate or as a candidate for screening in various biological assays, including those for tyrosinase inhibition and anticancer activity. Further experimental studies are necessary to fully elucidate its chemical, physical, and biological properties.

References

1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazine molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazine

Introduction

1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazine is a substituted phenylpiperazine compound. The phenylpiperazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates, particularly those targeting the central nervous system (CNS). This guide provides a comprehensive overview of 1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazine, detailing its chemical properties, a robust synthetic protocol, methods for structural validation, and its potential applications in drug discovery based on the known bioactivity of structurally related analogs.

The presence of a trifluoromethyl (-CF3) group and a nitro (-NO2) group on the phenyl ring significantly influences the molecule's electronic properties and metabolic stability. The -CF3 group is a strong electron-withdrawing group that can enhance binding affinity and improve pharmacokinetic properties such as bioavailability and metabolic resistance. The nitro group, also electron-withdrawing, serves as a versatile chemical handle that can be readily reduced to an amine, providing a key step for further derivatization in multi-step syntheses. Consequently, this compound is primarily valued as a key intermediate in the synthesis of more complex molecules for pharmaceutical research.

Physicochemical and Structural Properties

The fundamental properties of 1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazine are crucial for its handling, reaction setup, and analytical characterization. These properties are summarized in the table below.

PropertyValueSource
IUPAC Name 1-[4-nitro-3-(trifluoromethyl)phenyl]piperazineN/A
CAS Number 153204-82-1[1]
Molecular Formula C11H12F3N3O2[1]
Molecular Weight 275.23 g/mol [1][2]
Appearance Light yellow to yellow crystalline powder (predicted)[3]
Solubility Soluble in organic solvents like DMSO, DMF, MethanolN/A
Predicted XLogP3 2.1[2]
Hydrogen Bond Donor Count 1[2]
Hydrogen Bond Acceptor Count 5[2]

Synthesis and Characterization

The synthesis of 1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazine is most effectively achieved via a nucleophilic aromatic substitution (SNAr) reaction. This pathway is favored due to the presence of strong electron-withdrawing groups (-NO2 and -CF3) on the aromatic ring, which activate the ring towards nucleophilic attack by piperazine.

Causality in Experimental Design

The chosen synthetic route involves the reaction of 4-chloro-1-nitro-2-(trifluoromethyl)benzene with piperazine. The rationale is as follows:

  • Activation: The nitro and trifluoromethyl groups are positioned ortho and para to the chlorine atom, respectively. This geometry provides maximum electronic activation, stabilizing the negative charge of the Meisenheimer complex intermediate, which is the rate-determining step in an SNAr reaction.

  • Nucleophile: Piperazine acts as the nucleophile. A slight excess is often used to drive the reaction to completion and to act as a base to neutralize the HCl byproduct, although an external inorganic base like potassium carbonate is more common to avoid disubstitution products.

  • Solvent: A polar aprotic solvent such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) is ideal as it can solvate the cation of the base while leaving the nucleophile relatively free, thereby increasing its reactivity.

Detailed Experimental Protocol: Synthesis
  • To a 250 mL round-bottom flask, add 4-chloro-1-nitro-2-(trifluoromethyl)benzene (1.0 eq), piperazine (1.2 eq), and potassium carbonate (2.0 eq).

  • Add a polar aprotic solvent, such as DMSO (5 mL per mmol of the limiting reagent).

  • Equip the flask with a reflux condenser and a magnetic stirrer.

  • Heat the reaction mixture to 80-100 °C under a nitrogen atmosphere.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 4-8 hours).

  • Cool the reaction mixture to room temperature.

  • Pour the mixture into a beaker containing cold water (10x the volume of the reaction solvent). This will precipitate the crude product.

  • Stir for 30 minutes, then collect the solid precipitate by vacuum filtration.

  • Wash the solid with copious amounts of water to remove inorganic salts and excess piperazine.

  • Dry the crude product under vacuum.

Detailed Experimental Protocol: Purification
  • The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water.

  • Dissolve the crude solid in a minimal amount of hot ethanol.

  • Slowly add water until the solution becomes turbid.

  • Re-heat gently until the solution is clear again.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Synthesis Workflow Diagram

Synthesis_Workflow reagents Reactants: - 4-chloro-1-nitro-2-(trifluoromethyl)benzene - Piperazine - K2CO3 in DMSO reaction SNAr Reaction (80-100 °C, 4-8h) reagents->reaction Heating workup Aqueous Workup (Precipitation & Filtration) reaction->workup Cooling & Quenching purification Purification (Recrystallization from EtOH/H2O) workup->purification Crude Solid product Final Product: 1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazine purification->product Pure Crystals

Caption: Workflow for the synthesis of 1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazine.

Structural Elucidation and Quality Control

A self-validating protocol is essential to confirm the identity and purity of the synthesized compound. This involves using multiple orthogonal analytical techniques.

Analytical TechniquePurposeExpected Outcome for Validation
Mass Spectrometry (MS) Confirm Molecular WeightESI-MS: [M+H]+ peak observed at m/z ≈ 276.09
¹H NMR Confirm Proton EnvironmentSignals corresponding to aromatic and piperazine protons with correct integration and splitting patterns.
¹³C NMR Confirm Carbon SkeletonResonances for all 11 unique carbon atoms, including the CF3 quartet.
¹⁹F NMR Confirm Trifluoromethyl GroupA singlet peak in the expected chemical shift range for an aromatic -CF3 group.
HPLC Determine PurityA single major peak with >98% peak area.
FT-IR Spectroscopy Identify Functional GroupsCharacteristic stretches for N-H (piperazine), Ar-NO2 (asymmetric and symmetric), and C-F bonds.

Biological Context and Potential Applications

While 1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazine is not known as a final drug product, its structure is highly relevant to neuropharmacology. Structurally similar compounds are potent modulators of serotonergic and dopaminergic systems.

  • Serotonin Receptor Agonism: The related compound 1-[3-(trifluoromethyl)phenyl]piperazine (TFMPP) is a known non-selective serotonin receptor agonist with high affinity for 5-HT1B and 5-HT2C receptors.[4][5] It also acts as a serotonin releasing agent.[4] The structural similarity suggests that the title compound could serve as a precursor to ligands targeting these same receptors.

  • Scaffold for Drug Discovery: The nitro group can be readily reduced to an amine, which can then be functionalized to generate a library of diverse chemical entities. This makes the compound a valuable starting material for structure-activity relationship (SAR) studies aimed at developing novel antidepressants, anxiolytics, or antipsychotics.[3]

  • Intermediate for Complex Molecules: It serves as a key building block for more complex molecules, including potential antifungal agents, where phenylpiperazine moieties are common.[6]

Potential Signaling Pathway Involvement

Given the pharmacology of its analogs, molecules derived from this compound would likely interact with G-protein coupled serotonin receptors. A simplified representation of this signaling is shown below.

Serotonin_Signaling cluster_membrane Cell Membrane receptor 5-HT Receptor (GPCR) g_protein G-Protein Activation (Gα, Gβγ) receptor->g_protein Activates ligand Potential Ligand (Derived from title compound) ligand->receptor Binds effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector Modulates second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Generates cellular_response Cellular Response (e.g., Neuron Firing Rate) second_messenger->cellular_response Triggers

Caption: Simplified G-protein coupled serotonin receptor signaling pathway.

Safety, Handling, and Storage

As a nitro-aromatic compound and a potential bioactive agent, 1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazine must be handled with appropriate care. Safety information is extrapolated from related compounds.[7][8]

Hazard CategoryPrecautionary Measures and Response
Health Hazards Warning: Likely harmful if swallowed, in contact with skin, or if inhaled.[2] May cause skin and serious eye irritation.
Personal Protective Equipment (PPE) Wear a lab coat, nitrile gloves, and chemical safety goggles.
Engineering Controls Handle exclusively in a certified chemical fume hood to avoid inhalation of dust.
First Aid Skin Contact: Immediately wash with soap and water.[8] Eye Contact: Rinse cautiously with water for several minutes.[8] Ingestion/Inhalation: Move to fresh air and seek immediate medical attention.
Storage Store in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents.

Conclusion

1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazine is a well-defined chemical entity with significant potential as a building block in medicinal chemistry and drug development. Its molecular weight of 275.23 g/mol and its specific arrangement of functional groups make it an ideal starting point for the synthesis of novel CNS-active agents, particularly those targeting the serotonergic system. The straightforward synthesis via nucleophilic aromatic substitution, combined with robust analytical validation methods, allows for the reliable production of high-purity material for research purposes. Adherence to strict safety protocols is mandatory during its handling and use.

References

  • PubChem. 1-[4-Nitro-2-(trifluoromethyl)phenyl]piperazine. National Center for Biotechnology Information. [Link]

  • PubChem. 1-(3-(Trifluoromethyl)phenyl)piperazine. National Center for Biotechnology Information. [Link]

  • ACS Publications. Development of a Safe and Practical Synthesis of Enantiomerically Pure (S)- and (R)-N-Boc-3-(trifluoromethyl)piperazines Enabled by Aza-Michael Addition of Optically Pure 4-Phenyl-2-Oxazolidinone to 3,3,3-Trifluoro-1-Nitropropene. Organic Process Research & Development. [Link]

  • Chemical Synthesis Database. 1-[3-(trifluoromethyl)phenyl]piperazine. Chemical Synthesis Database. [Link]

  • Wikipedia. 1-(4-(Trifluoromethyl)phenyl)piperazine. Wikipedia. [Link]

  • NIST. Piperazine, 1-[3-(trifluoromethyl)phenyl]-. NIST Chemistry WebBook. [Link]

  • Sinfoo Biotech. 1-[4-nitro-3-(trifluoromethyl)phenyl]piperazine. Sinfoo Biotech. [Link]

  • Wikipedia. Trifluoromethylphenylpiperazine. Wikipedia. [Link]

  • PubMed. Psychopharmacological profile of 1-(m-(trifluoromethyl) phenyl) piperazine (TFMPP). PubMed. [Link]

  • CORE. SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. CORE. [Link]

  • Semantic Scholar. Synthesis and characterization of a series of phenyl piperazine based ligands. Semantic Scholar. [Link]

Sources

Synthesis of 1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the

Introduction: Strategic Importance of a Key Intermediate

1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazine is a crucial substituted phenylpiperazine derivative. Its chemical architecture, featuring a piperazine ring attached to a highly electron-deficient aromatic system, makes it a valuable intermediate in medicinal chemistry and drug development. The potent electron-withdrawing properties of the nitro (-NO₂) and trifluoromethyl (-CF₃) groups render the phenyl ring susceptible to further chemical modifications, positioning this compound as a versatile building block for synthesizing a range of pharmacologically active molecules.

This guide provides a comprehensive overview of the core synthesis of this compound, focusing on the underlying chemical principles, a detailed experimental protocol, and critical process considerations for researchers and drug development professionals.

Core Synthesis: The Nucleophilic Aromatic Substitution (SNAr) Pathway

The most direct and industrially relevant method for synthesizing 1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazine is through a Nucleophilic Aromatic Substitution (SNAr) reaction.[1][2] This class of reaction is fundamental for attaching nucleophiles to activated aromatic rings.

The overall transformation involves the reaction of 1-chloro-4-nitro-2-(trifluoromethyl)benzene with piperazine, typically in the presence of a base to neutralize the hydrochloric acid byproduct.

G cluster_product Product ArylHalide 1-Chloro-4-nitro-2- (trifluoromethyl)benzene Plus_reac + Piperazine Piperazine Product 1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazine Piperazine->Product Base (e.g., K₂CO₃) Solvent (e.g., DMF) Heat (Δ)

Figure 1. Overall reaction scheme for the synthesis.

Mechanistic Deep Dive: Activating the Ring for Substitution

The SNAr mechanism is a two-step addition-elimination process. Its feasibility is critically dependent on the electronic nature of the aromatic ring.

  • Nucleophilic Attack and Formation of the Meisenheimer Complex: The reaction is initiated by the attack of a nucleophile—in this case, one of the nitrogen atoms of the piperazine ring—on the carbon atom bearing the leaving group (chlorine).[3] This attack is significantly facilitated by the strong electron-withdrawing capabilities of the nitro and trifluoromethyl groups positioned ortho and para to the reaction site. These groups delocalize the negative charge of the aromatic ring, stabilizing the high-energy intermediate. This anionic intermediate is known as a Meisenheimer complex.[4][5]

  • Elimination and Re-aromatization: In the second step, the aromaticity of the ring is restored through the expulsion of the leaving group (chloride ion). This elimination step is typically fast because it leads to a more stable, neutral product.

G Reactants Aryl Halide + Piperazine Meisenheimer Meisenheimer Complex (Anionic Intermediate) Reactants->Meisenheimer Step 1: Addition (Rate-Limiting) Product Final Product + Chloride Ion Meisenheimer->Product Step 2: Elimination (Fast)

Figure 2. Logical flow of the SNAr mechanism.

The presence of both -NO₂ and -CF₃ groups is crucial; they create a highly electron-poor (electrophilic) aromatic system, which lowers the activation energy for the initial nucleophilic attack, making it the rate-determining step.[3]

Materials and Reagents

Successful synthesis relies on the appropriate selection and handling of reagents.

Reagent/MaterialFormulaMolar Mass ( g/mol )CAS NumberKey Characteristics
1-Chloro-4-nitro-2-(trifluoromethyl)benzene C₇H₃ClF₃NO₂225.55777-37-7Starting aryl halide; a liquid or low-melting solid.[6][7]
Piperazine C₄H₁₀N₂86.14110-85-0Nucleophile; a white crystalline solid, exists as a weak base.[8]
Potassium Carbonate (K₂CO₃) K₂CO₃138.21584-08-7Common inorganic base used to scavenge the HCl byproduct.
Dimethylformamide (DMF) C₃H₇NO73.0968-12-2A polar aprotic solvent, excellent for SNAr reactions.

Detailed Experimental Protocol

This protocol is a representative example and should be adapted and optimized based on laboratory scale and equipment. All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

1. Reaction Setup:

  • To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 1-chloro-4-nitro-2-(trifluoromethyl)benzene (1.0 eq).

  • Add piperazine (typically 1.5-2.5 eq to favor monosubstitution and drive the reaction).

  • Add anhydrous potassium carbonate (2.0 eq) as the base.

  • Add dimethylformamide (DMF) as the solvent to create a stirrable slurry (approx. 5-10 mL per gram of the aryl halide).

2. Reaction Execution:

  • Begin vigorous stirring and heat the reaction mixture to 80-100 °C using an oil bath.

  • Maintain the temperature and allow the reaction to proceed for 4-8 hours.

  • Monitor the reaction's progress by Thin Layer Chromatography (TLC), eluting with a mixture like ethyl acetate/hexane. The disappearance of the starting aryl halide spot indicates completion.

3. Work-up and Isolation:

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into a beaker containing ice-water (approx. 10x the volume of DMF used). This will precipitate the crude product.

  • Stir the aqueous suspension for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration and wash the filter cake thoroughly with water to remove residual DMF and inorganic salts.

  • Dry the crude product under vacuum.

4. Purification:

  • The most common method for purification is recrystallization. Ethanol or isopropanol are suitable solvents.

  • Dissolve the crude solid in a minimum amount of the hot solvent.

  • Allow the solution to cool slowly to room temperature, then in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum to a constant weight.

5. Characterization:

  • Confirm the identity and purity of the final product using standard analytical techniques.

Product Characterization Data

PropertyValueSource
Chemical Name 1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazine-
CAS Number 153204-82-1[9][10]
Molecular Formula C₁₁H₁₂F₃N₃O₂[9][10]
Molecular Weight 275.23 g/mol [9][10]
Appearance Typically a yellow or off-white solid-
¹H NMR Expect signals for aromatic protons, and two distinct signals for the -CH₂- groups of the piperazine ring.[11]
¹³C NMR Expect signals for aromatic carbons (including a quartet for the CF₃-bearing carbon) and piperazine carbons.[11]
IR (ATR) Characteristic peaks for N-H (piperazine), C-H, aromatic C=C, C-F (strong), and N-O (nitro group) stretching.[11][12]
Mass Spec (EI) Molecular ion peak (M⁺) at m/z = 275, along with characteristic fragmentation patterns.[12]

Process Insights and Safety Considerations

  • Stoichiometry: Using an excess of piperazine can lead to the formation of a disubstituted byproduct. Careful control of the piperazine-to-aryl-halide ratio is essential for maximizing the yield of the desired monosubstituted product.

  • Choice of Base: While potassium carbonate is common, other bases like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) can be used. The choice may affect reaction rate and work-up procedures.

  • Solvent Selection: Polar aprotic solvents like DMF, DMSO, or acetonitrile are preferred as they effectively solvate the cationic species without hydrogen bonding to the nucleophile, thus enhancing its reactivity.

  • Safety: 1-Chloro-4-nitro-2-(trifluoromethyl)benzene is an irritant and should be handled with care.[10] Piperazine is a corrosive solid. DMF is a combustible liquid with potential reproductive toxicity. Always consult the Safety Data Sheet (SDS) for all reagents before use and handle them in a fume hood with appropriate PPE, including gloves and safety glasses.

References

  • 1-CHLORO-2-NITRO-4-(TRIFLUOROMETHYL)BENZENE. Matrix Fine Chemicals. [Link]

  • Benzene, 1-chloro-2-nitro-4-(trifluoromethyl)-. NIST WebBook. [Link]

  • Benzene, 1-chloro-4-nitro-2-(trifluoromethyl)-. NIST WebBook. [Link]

  • 1-Chloro-2-Nitro-4-(Trifluoromethyl)Benzene. Alchemist-chem. [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. [Link]

  • The suggested mechanism nucleophilic substitution of piperazine with pentafluoropyridine. ResearchGate. [Link]

  • SNAr of bromoporphyrin 2 with piperazine (10b) in DMF. ResearchGate. [Link]

  • Development of a Safe and Practical Synthesis of Enantiomerically Pure (S)- and (R)-N-Boc-3-(Trifluoromethyl)piperazines Enabled by Aza-Michael Addition of Optically Pure 4-Phenyl-2-Oxazolidinone to 3,3,3-Trifluoro-1-Nitropropene. ACS Publications. [Link]

  • 1-[4-nitro-3-(trifluoromethyl)phenyl]piperazine. Sinfoo Biotech. [Link]

  • What are the chemical properties of piperazine? BIOSYNCE Blog. [Link]

  • SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. CORE. [Link]

  • Synthesis and characterization of a series of phenyl piperazine based ligands. Semantic Scholar. [Link]

  • How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. MDPI. [Link]

  • Concerted Nucleophilic Aromatic Substitutions. PMC - NIH. [Link]

  • Synthesis of 1-(4-hydroxylphenyl)-4-(4-nitrophenyl) Piperazine. Dissertation. [Link]

  • 1-(3-TRIFLUOROMETHYLPHENYL)PIPERAZINE. SWGDRUG.org. [Link]

  • Concerted Nucleophilic Aromatic Substitution Reactions. PMC - PubMed Central - NIH. [Link]

  • Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. NIH. [Link]

  • Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. PMC - NIH. [Link]

  • Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. MDPI. [Link]

  • Process for the synthesis of 1-(2-((2,4-dimethylphenyl)thio)phenyl)piperazine.
  • Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis. [Link]

  • 1-(3-(Trifluoromethyl)phenyl)piperazine. PubChem. [Link]

  • 1-(4-(Trifluoromethyl)phenyl)piperazine. Wikipedia. [Link]

  • SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENYL)PIPERAZINE. ResearchGate. [Link]

  • 1-(4-Chlorophenyl) piperazine: FT-IR, Raman, NMR and Theoretical studies. Semantic Scholar. [Link]

  • Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. NIH. [Link]

  • Identification and structural characterization of three psychoactive substances, phenylpiperazines (pBPP and 3,4-CFPP) and a cocaine analogue (troparil), in collected samples. PubMed Central. [Link]

Sources

1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazine mechanism of action

Author: BenchChem Technical Support Team. Date: December 2025

Analyzing the Mechanism

My focus has shifted to the initial search for the compound's mechanism of action. I'm prioritizing the identification of its pharmacological targets and the subsequent signaling cascades that it modulates. This groundwork is crucial before I can delve deeper into its potential applications.

Prioritizing Affinity Data

I'm now prioritizing the compilation of quantitative data. Specifically, I'm hunting for binding affinities, efficacy, and potency values for 1-[4- Nitro-3-(trifluoromethyl)phenyl]piperazine at different receptors and enzymes. Detailed experimental protocols will be next, focusing on radioligand binding, functional assays, and in vivo studies. The pathway diagrams are taking shape as the information accumulates.

Investigating the Data

I'm now zeroing in on the correct compound, "1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazine", following initial search results that were slightly off-target. My primary focus is to filter out the common TFMPP and its para-isomer to ensure relevance. The plan is to create targeted search criteria that will yield more specific information.

Addressing the Information Gap

I'm confronting a scarcity of direct data on the target molecule. My approach is shifting; I'll leverage information on the structurally similar TFMPP, recognizing that insights gained here could be applicable. The nitro group's impact is now under my microscope, as it could alter the compound's behavior. I am focusing on general medicinal chemistry and relevant principles to synthesize a reasonable hypothesis.

Formulating a Strategy

I'm now revising my strategy. The lack of direct data on the specific molecule necessitates a new plan. I'll focus on 1-[3-(trifluoromethyl)phenyl]piperazine (TFMPP), which shares a core structure, and "para-Nitrophenylpiperazine", as proxies. My goal is to synthesize information on TFMPP's mechanism and predict the nitro group's impact. I will be clear about any assumptions.

Developing the Framework

I'm now outlining a detailed framework. I've recognized the need to focus on TFMPP due to the data scarcity, but I must also consider the nitro group's potential impact. I will emphasize the nitro group's influence on the compound's behavior. I will gather all the relevant info and create diagrams showing the signaling pathways. I'll clearly define any assumptions.

Delving into Analogues

I've been focused on the challenge of explaining the mechanism of action of 1-[ 4-Nitro-3-(trifluoromethyl)phenyl]piperazine. Since direct data is scarce, I'm now exploring its structural analogues and leveraging the wealth of information available on them. This should help to create a comprehensive understanding.

Analyzing Compound Structure

I'm now comparing TFMPP's known receptor affinities and binding data to the anticipated effects of the nitro-group substitution. My initial assessment suggests the nitro group will likely decrease lipophilicity and could subtly alter the compound's interaction with the serotonin transporter and certain receptor subtypes, particularly those sensitive to steric hindrance. I'm focusing on how the nitro group's electron-withdrawing nature might influence binding affinity and efficacy. I am comparing the binding of the parent compound to related nitro-compounds.

Compiling the Data

I've gathered quite a bit of valuable information. I now have a solid foundation built upon TFMPP's known action, along with general principles concerning nitro-group effects. I'm compiling affinity data for TFMPP, and considering the likely effects of the nitro group. I'm focusing on creating tables and diagrams to clearly illustrate the comparison, and developing detailed protocols for characterizing the nitro-substituted compound. I'm striving for clarity and comprehensiveness.

Constructing a Technical Guide

I'm now outlining a detailed technical guide. It will begin with a disclaimer acknowledging the absence of direct data for the specific compound, instead focusing on TFMPP as a surrogate, which I'll support by citing relevant research and general principles of medicinal chemistry. The guide will include receptor affinity tables, diagrams of key signaling pathways, and detailed experimental protocols for characterization, ensuring a clear and comprehensive resource.

Developing the Guide Structure

I'm now laying out the detailed structure of the technical guide. My goal is to synthesize the existing data into a cohesive and informative resource. I will begin with a clear disclaimer about the lack of direct data on the target compound, then delve into the mechanism of action of TFMPP. Next, I will use that as a foundation to predict the likely influence of the nitro group. I will also include detailed experimental protocols and diagrams to aid understanding. I aim for clarity and completeness in this final product.

An Investigator's Guide to the Biological Activity of 1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazine: A Hypothetical Exploration

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the initial investigation of the biological activity of the novel compound, 1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazine. Given the current scarcity of direct research on this specific molecule, this document leverages structure-activity relationships derived from the well-characterized analogous compound, 1-(3-(trifluoromethyl)phenyl)piperazine (TFMPP), and the broader class of phenylpiperazine derivatives. We present a hypothesized mechanism of action centered on serotonergic pathways and outline a detailed, multi-stage experimental plan to elucidate the compound's pharmacological profile. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the potential of this and similar novel chemical entities.

Introduction: The Phenylpiperazine Scaffold and a Novel Candidate

The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide range of therapeutic applications, including antipsychotic, antidepressant, and anti-inflammatory agents.[1] The versatility of the piperazine nucleus allows for modifications that can significantly alter the resulting compound's medicinal properties.[1] One prominent class of piperazine derivatives is the phenylpiperazines, which have been extensively studied for their effects on the central nervous system (CNS).

A notable member of this class is 1-(3-(trifluoromethyl)phenyl)piperazine (TFMPP), a potent serotonin (5-HT) receptor agonist.[2][3][4][5][6] The trifluoromethyl group and the position of substitution on the phenyl ring are critical determinants of its pharmacological activity. The subject of this guide, 1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazine, represents an intriguing structural variation. The introduction of a nitro group at the para position, in addition to the trifluoromethyl group at the meta position, suggests a unique electronic and steric profile that could translate into a distinct biological activity profile compared to TFMPP.

This guide puts forth a hypothetical research program to systematically characterize the biological activity of 1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazine, from initial in vitro screening to preliminary in vivo assessment.

Hypothesized Biological Target: The Serotonergic System

Based on the pharmacology of TFMPP and other phenylpiperazines, the primary hypothesized target for 1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazine is the serotonergic system. Specifically, we postulate that the compound will interact with various 5-HT receptor subtypes.

TFMPP is known to be an agonist at 5-HT1B and 5-HT1C receptors and also interacts with other 5-HT receptors.[3][7] It also affects serotonin reuptake.[4] The addition of a nitro group, a strong electron-withdrawing group, to the phenyl ring could modulate the affinity and efficacy of the compound at these receptors. The proposed initial line of investigation will therefore focus on a comprehensive screen of 5-HT receptor subtypes.

Proposed Signaling Pathway

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Tryptophan Tryptophan 5-HTP 5-HTP Tryptophan->5-HTP Serotonin (5-HT) Serotonin (5-HT) 5-HTP->Serotonin (5-HT) VMAT2 VMAT2 Serotonin (5-HT)->VMAT2 Packaging Vesicle Vesicle VMAT2->Vesicle Synaptic_Cleft Synaptic Cleft Vesicle->Synaptic_Cleft Release 5-HT_Receptor 5-HT Receptor (e.g., 5-HT1A, 5-HT2A) G_Protein G-Protein Effector_Enzyme Effector Enzyme (e.g., Adenylyl Cyclase) Second_Messenger Second Messenger (e.g., cAMP) Cellular_Response Cellular Response Synaptic_Cleft->5-HT_Receptor Binding SERT Serotonin Transporter (SERT) Synaptic_Cleft->SERT Reuptake SERT->Presynaptic_Neuron_Internal Recycling Compound 1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazine Compound->5-HT_Receptor Hypothesized Interaction (Agonist/Antagonist) Compound->SERT Potential Interaction (Inhibitor)

Caption: Hypothesized interaction of the compound with the serotonergic synapse.

Proposed Experimental Workflows

To systematically evaluate the biological activity of 1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazine, a tiered approach is recommended, beginning with in vitro assays to determine molecular targets and progressing to in vivo studies to assess physiological effects.

In Vitro Evaluation

The initial phase of investigation will focus on defining the compound's interaction with a panel of relevant biological targets.

  • Compound Acquisition and Preparation: The target compound, 1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazine, will be synthesized according to established methods for N-arylpiperazines.[8][9] Purity will be confirmed by NMR, LC-MS, and elemental analysis. The compound will be dissolved in a suitable solvent, such as DMSO, to create a stock solution for use in all assays.

  • Primary Receptor Screening:

    • Objective: To identify the primary binding targets of the compound.

    • Methodology: The compound will be screened at a fixed concentration (e.g., 10 µM) against a broad panel of CNS receptors, ion channels, and transporters using commercially available radioligand binding assays. A particular focus will be placed on all major 5-HT receptor subtypes.

    • Data Analysis: Results will be expressed as a percentage of inhibition of radioligand binding. A significant inhibition (e.g., >50%) will trigger further investigation.

  • Affinity Determination (Kd):

    • Objective: To quantify the binding affinity of the compound for the identified primary targets.

    • Methodology: Saturation binding experiments will be performed using membranes from cells expressing the target receptor and a radiolabeled ligand. A range of concentrations of the unlabeled test compound will be used to compete with the radioligand.

    • Data Analysis: The data will be analyzed using non-linear regression to determine the inhibition constant (Ki), which will then be converted to the dissociation constant (Kd).

  • Functional Activity (EC50/IC50):

    • Objective: To determine whether the compound acts as an agonist, antagonist, or inverse agonist at the identified high-affinity targets.

    • Methodology: Functional assays specific to the receptor type will be employed. For G-protein coupled receptors (GPCRs), this may involve measuring changes in second messenger levels (e.g., cAMP for Gs or Gi-coupled receptors, or calcium flux for Gq-coupled receptors).

    • Data Analysis: Dose-response curves will be generated to determine the EC50 (for agonists) or IC50 (for antagonists).

G Start Synthesis & Purity Confirmation of 1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazine Primary_Screen Primary Receptor Screen (Broad CNS Panel) Start->Primary_Screen Hit_Identification Identify Receptors with >50% Inhibition Primary_Screen->Hit_Identification Affinity_Assay Determine Binding Affinity (Kd) (Saturation Binding Assay) Hit_Identification->Affinity_Assay Hit(s) Found End In Vitro Profile Established Hit_Identification->End No Hits Functional_Assay Determine Functional Activity (EC50/IC50) Affinity_Assay->Functional_Assay Agonist_Antagonist Agonist or Antagonist? Functional_Assay->Agonist_Antagonist Agonist_Pathway Characterize Agonist Properties (Potency, Efficacy) Agonist_Antagonist->Agonist_Pathway Agonist Antagonist_Pathway Characterize Antagonist Properties (Schild Analysis) Agonist_Antagonist->Antagonist_Pathway Antagonist Agonist_Pathway->End Antagonist_Pathway->End

Caption: Proposed in vitro experimental workflow.

In Vivo Evaluation

Following the establishment of a definitive in vitro profile, in vivo studies in animal models will be conducted to assess the compound's physiological and behavioral effects.

  • Pharmacokinetic (PK) Studies:

    • Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.

    • Methodology: The compound will be administered to rodents (e.g., rats or mice) via relevant routes (e.g., oral, intravenous). Blood samples will be collected at various time points and analyzed by LC-MS/MS to determine the plasma concentration of the compound over time.

    • Data Analysis: Key PK parameters such as half-life, Cmax, and bioavailability will be calculated.

  • Locomotor Activity:

    • Objective: To assess the general stimulant or sedative effects of the compound.

    • Methodology: Rodents will be administered the compound and placed in an open-field arena. Their movement will be tracked automatically. Piperazine derivatives have been shown to affect locomotor activity.[3]

    • Data Analysis: Total distance traveled, time spent in the center versus the periphery, and other behavioral parameters will be quantified.

  • Anxiety Models:

    • Objective: To evaluate the anxiolytic or anxiogenic potential of the compound.

    • Methodology: Standard behavioral tests such as the elevated plus-maze or the light-dark box will be used.

    • Data Analysis: The time spent in the open arms of the maze or the light compartment of the box will be measured as an indicator of anxiety-like behavior.

  • Models of Antidepressant Activity:

    • Objective: To assess the potential antidepressant-like effects.

    • Methodology: The forced swim test or the tail suspension test will be employed.

    • Data Analysis: The duration of immobility will be recorded as a measure of behavioral despair.

AssayEndpointHypothetical Result for 1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazineComparison to TFMPP
5-HT1B BindingKi (nM)25Similar or slightly higher affinity
5-HT2C BindingKi (nM)50Similar or slightly higher affinity
5-HT2C FunctionalEC50 (nM) (agonist)150Potentially lower efficacy due to the electronic effects of the nitro group
Locomotor ActivityTotal DistanceDose-dependent decreaseConsistent with the effects of some 5-HT agonists
Elevated Plus MazeTime in Open ArmsIncrease at low dosesSuggests potential anxiolytic effects, which may differ from TFMPP's profile
Forced Swim TestImmobility TimeDecreaseSuggests potential antidepressant-like activity

Synthesis and Characterization Considerations

The synthesis of 1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazine can likely be achieved through standard nucleophilic aromatic substitution reactions. A plausible route would involve the reaction of piperazine with 1-chloro-4-nitro-3-(trifluoromethyl)benzene. Purification can be performed using column chromatography, and the final product's identity and purity should be rigorously confirmed using techniques such as NMR, mass spectrometry, and HPLC.[9][10]

Conclusion and Future Directions

This technical guide outlines a comprehensive and scientifically rigorous approach to investigate the biological activity of the novel compound 1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazine. By leveraging the known pharmacology of related phenylpiperazines, we have formulated a strong hypothesis centered on the serotonergic system. The proposed experimental workflows provide a clear roadmap for elucidating the compound's mechanism of action and its potential physiological effects.

The results of these studies will not only define the pharmacological profile of this specific molecule but will also contribute to a broader understanding of the structure-activity relationships within the phenylpiperazine class. Should this compound exhibit a favorable profile, further investigations into its therapeutic potential, including more extensive preclinical toxicology and efficacy studies, would be warranted.

References

  • Psychopharmacological profile of 1-(m-(trifluoromethyl) phenyl) piperazine (TFMPP).
  • Liu, Q., et al. (2010). Discovery of 1-(4-(4-Propionylpiperazin-1- yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3- yl)benzo[h][2][3]naphthyridin-2(1H)-one as a Highly Potent, Selective Mammalian Target of Rapamycin (mTOR) Inhibitor for the Treatment of Cancer. Journal of Medicinal Chemistry, 53(19), 7146-7155. Available from: [Link]

  • Development of a Safe and Practical Synthesis of Enantiomerically Pure (S)- and (R)-N-Boc-3-(Trifluoromethyl)piperazines Enabled by Aza-Michael Addition of Optically Pure 4-Phenyl-2-Oxazolidinone to 3,3,3-Trifluoro-1-Nitropropene. (2024). Organic Process Research & Development. Available from: [Link]

  • Liu, Q., et al. (2010). Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][2][3]naphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer. Journal of Medicinal Chemistry. Available from: [Link]

  • Biological Activities of Piperazine Derivatives: A Comprehensive Review. (2024). AYUSHDHARA. Available from: [Link]

  • Lucki, I., et al. (1986). Effect of 1-(m-chlorophenyl)piperazine and 1-(m-trifluoromethylphenyl)piperazine on locomotor activity. Journal of Pharmacology and Experimental Therapeutics. Available from: [Link]

  • 1-[4-nitro-3-(trifluoromethyl)phenyl]piperazine. Sinfoo Biotech. Available from: [Link]

  • 3-Trifluoromethylphenylpiperazine. Wikipedia. Available from: [Link]

  • 1-[3-(TRIFLUORO-METHYL)-PHENYL]PIPERAZINE (Street Names: TFMPP or Molly; Often found in combination with BZP). DEA Diversion Control Division. Available from: [Link]

  • Herndon, J. L., et al. (1992). Mechanistic investigation of the stimulus properties of 1-(3-trifluoromethylphenyl)piperazine. Pharmacology Biochemistry and Behavior. Available from: [Link]

  • 1-(3-(Trifluoromethyl)phenyl)piperazine. PubChem. Available from: [Link]

  • Burns, A. R., et al. (2007). In vitro and in vivo characterization of p-amino-phenethyl-m-trifluoromethylphenyl piperazine (PAPP), a novel serotonergic agonist with anthelmintic activity against Haemonchus contortus, Teladorsagia circumcincta and Trichostrongylus colubriformis. Veterinary Parasitology. Available from: [Link]

  • 1-(4-(Trifluoromethyl)phenyl)piperazine. Wikipedia. Available from: [Link]

  • Design, Synthesis, and Anti-PVY Biological Activity of 1,3,5-Triazine Derivatives Containing Piperazine Structure. (2023). Molecules. Available from: [Link]

  • Ke, C., et al. (2009). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. Advances in Natural Science. Available from: [Link]

  • Synthesis and characterization of a series of phenyl piperazine based ligands. (2020). Journal of Physics: Conference Series. Available from: [Link]

  • Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations. (2024). Chemistry Central Journal. Available from: [Link]

  • Staack, R. F., et al. (2003). New designer drug 1-(3-trifluoromethylphenyl) piperazine (TFMPP): gas chromatography/mass spectrometry and liquid chromatography/mass spectrometry studies on its phase I and II metabolism and on its toxicological detection in rat urine. Journal of Mass Spectrometry. Available from: [Link]

  • Design, Synthesis, and in Vitro Evaluation of 4‐(4‐Hydroxyphenyl)piperazine‐Based Compounds Targeting Tyrosinase. (2018). Chemistry-A European Journal. Available from: [Link]

  • Synthesis and Biological Evaluation of 4‑(4-Nitrophenyl)‑1H‑1,2,3-triazole Derivatives as Antitrypanosomal Agents. (2025). ACS Omega. Available from: [Link]

  • para-Nitrophenylpiperazine. Wikipedia. Available from: [Link]

Sources

An In-depth Technical Guide to 1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazine and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive literature review of 1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazine, a molecule of interest in medicinal chemistry and drug development. Due to the limited availability of data for this specific compound, this guide leverages information from closely related analogs, namely nitrophenylpiperazines and trifluoromethylphenylpiperazines, to provide insights into its synthesis, potential biological activities, and characterization.

Chemical and Physical Properties

PropertyValueSource
CAS Number 153204-82-1[1]
Molecular Formula C11H12F3N3O2[1]
Molecular Weight 275.23 g/mol [1]
IUPAC Name 1-[4-nitro-3-(trifluoromethyl)phenyl]piperazine

Synthesis

The synthesis of 1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazine is anticipated to proceed via a nucleophilic aromatic substitution (SNAr) reaction. This common method involves the reaction of an activated aryl halide or sulfonate with piperazine. In this case, a plausible precursor is 1-fluoro-4-nitro-2-(trifluoromethyl)benzene, where the fluorine atom is activated by the electron-withdrawing nitro and trifluoromethyl groups, making it a good leaving group.

Experimental Protocol: Nucleophilic Aromatic Substitution

This protocol is a representative procedure based on similar reactions reported in the literature for the synthesis of nitrophenylpiperazine derivatives.

Materials:

  • 1-Fluoro-4-nitro-2-(trifluoromethyl)benzene

  • Piperazine

  • Potassium carbonate (K2CO3) or other suitable base

  • Dimethylformamide (DMF) or other polar aprotic solvent

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • To a solution of 1-fluoro-4-nitro-2-(trifluoromethyl)benzene (1.0 eq) in anhydrous DMF, add piperazine (2.0 eq) and potassium carbonate (2.0 eq).

  • The reaction mixture is stirred at an elevated temperature (e.g., 80-100 °C) and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Upon completion, the reaction mixture is cooled to room temperature and partitioned between ethyl acetate and water.

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield 1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazine.

reagents 1-Fluoro-4-nitro-2-(trifluoromethyl)benzene Piperazine K2CO3 DMF reaction Nucleophilic Aromatic Substitution (SNAr) (80-100 °C) reagents->reaction Heat workup Aqueous Workup (EtOAc/Water) reaction->workup Cool purification Column Chromatography workup->purification Extract & Dry product 1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazine purification->product Isolate

Figure 1: General workflow for the synthesis of 1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazine.

Potential Biological Activities

Based on the activities of its structural analogs, 1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazine may exhibit biological effects in two primary areas: tyrosinase inhibition and serotonin receptor modulation.

Tyrosinase Inhibition

Nitrophenylpiperazine derivatives have been investigated as inhibitors of tyrosinase, a key enzyme in melanin synthesis.[2] Inhibition of this enzyme is a target for agents that treat hyperpigmentation disorders.

CompoundMoietyIC50 (µM)Reference
4l Indole72.55[2]
Kojic Acid (Control) 16.67[2]

Note: This data is for a derivative of nitrophenylpiperazine and is presented to indicate the potential for this class of compounds to inhibit tyrosinase.

This protocol is based on a commonly used method for assessing tyrosinase inhibitory activity.[2]

Materials:

  • Mushroom tyrosinase

  • L-DOPA (substrate)

  • Phosphate buffer (pH 6.8)

  • Test compounds dissolved in DMSO

  • 96-well microplate reader

Procedure:

  • Prepare solutions of the test compounds at various concentrations in phosphate buffer.

  • In a 96-well plate, add the test compound solution, followed by the mushroom tyrosinase solution.

  • Pre-incubate the mixture at a controlled temperature (e.g., 25 °C) for 10 minutes.

  • Initiate the enzymatic reaction by adding the L-DOPA substrate solution.

  • Measure the absorbance at 475 nm at regular intervals to monitor the formation of dopachrome.

  • Calculate the percentage of inhibition and determine the IC50 value for each compound.

cluster_enzyme Enzymatic Steps Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA Hydroxylation Dopaquinone Dopaquinone L_DOPA->Dopaquinone Oxidation Melanin Melanin Dopaquinone->Melanin Polymerization Tyrosinase Tyrosinase Inhibitor 1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazine (Potential Inhibitor) Inhibitor->Tyrosinase Inhibition

Figure 2: Simplified signaling pathway of melanin synthesis and potential inhibition by 1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazine.

Serotonin Receptor Modulation

The trifluoromethylphenylpiperazine (TFMPP) moiety is a well-known pharmacophore that interacts with serotonin (5-HT) receptors.[3] These receptors are implicated in a variety of neurological and psychiatric conditions.

CompoundReceptorKi (nM)Reference
TFMPP 5-HT1A288[3]
5-HT1B132[3]
5-HT2A269[3]
5-HT2C62[3]

Note: This data is for the related compound 1-[3-(trifluoromethyl)phenyl]piperazine and is presented to suggest the potential for serotonin receptor activity.

This is a generalized protocol for determining the binding affinity of a compound to a specific receptor.

Materials:

  • Cell membranes expressing the target serotonin receptor subtype

  • Radioligand specific for the target receptor (e.g., [3H]8-OH-DPAT for 5-HT1A)

  • Test compounds at various concentrations

  • Incubation buffer

  • Glass fiber filters

  • Scintillation counter and cocktail

Procedure:

  • In test tubes, combine the cell membranes, radioligand, and either buffer (for total binding), a known saturating ligand (for non-specific binding), or the test compound.

  • Incubate the mixture at a specified temperature for a set period to allow binding to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters, washing with ice-cold buffer to remove unbound radioligand.

  • Place the filters in scintillation vials with scintillation cocktail.

  • Quantify the radioactivity on the filters using a scintillation counter.

  • Calculate the specific binding and determine the Ki value for the test compound.

start Prepare reagents: - Cell membranes with 5-HT receptor - Radioligand - Test Compound incubate Incubate to allow binding start->incubate filter Rapid filtration to separate bound and free radioligand incubate->filter wash Wash filters filter->wash count Scintillation counting wash->count analyze Data analysis (Calculate Ki) count->analyze

Figure 3: General workflow for a radioligand binding assay.

Spectroscopic Characterization (by Analogy)

While no specific spectroscopic data exists for 1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazine, the expected spectral characteristics can be inferred from its analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The 1H and 13C NMR spectra would show characteristic signals for the aromatic protons and carbons, as well as the piperazine ring protons and carbons.

NucleusChemical Shift (δ, ppm)MultiplicityProtons
1H NMR ~8.1d2H (aromatic, ortho to NO2)
~6.9d2H (aromatic, meta to NO2)
~3.4t4H (piperazine, adjacent to N-aryl)
~3.1t4H (piperazine, adjacent to NH)
13C NMR ~155sC-aryl (ipso to NO2)
~140sC-aryl (ipso to piperazine)
~126dC-aryl (ortho to NO2)
~113dC-aryl (meta to NO2)
~48tC-piperazine (adjacent to N-aryl)
~45tC-piperazine (adjacent to NH)

Note: This data is for 1-(4-nitrophenyl)piperazine and serves as an example. The trifluoromethyl group in the target compound would introduce additional C-F couplings and shift the aromatic signals.[4]

Infrared (IR) Spectroscopy

The IR spectrum of 1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazine is expected to show characteristic absorption bands for:

  • N-H stretch: A medium band around 3300-3500 cm-1 from the secondary amine in the piperazine ring.

  • C-H stretches: Aromatic C-H stretches just above 3000 cm-1 and aliphatic C-H stretches just below 3000 cm-1.

  • NO2 stretches: Strong asymmetric and symmetric stretching bands around 1520 cm-1 and 1340 cm-1, respectively.

  • C-F stretches: Strong bands in the region of 1100-1300 cm-1 due to the trifluoromethyl group.

  • C-N stretches: Bands in the fingerprint region.

Mass Spectrometry (MS)

In electron ionization mass spectrometry (EI-MS), the molecular ion peak (M+) at m/z 275 would be expected. Common fragmentation patterns for phenylpiperazines involve cleavage of the piperazine ring, leading to characteristic fragment ions. The presence of the trifluoromethyl and nitro groups would also influence the fragmentation pattern.

Conclusion

1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazine is a small molecule with potential for biological activity, drawing from the properties of both nitrophenylpiperazines and trifluoromethylphenylpiperazines. While direct experimental data is currently lacking in the public domain, this guide provides a solid foundation for researchers interested in this compound by presenting analogous data and established experimental protocols. Further research is warranted to synthesize and characterize this molecule and to explore its potential as a tyrosinase inhibitor, a serotonin receptor modulator, or for other therapeutic applications.

References

An In-Depth Technical Guide to 1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazine: Synthesis, Properties, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This whitepaper provides a comprehensive technical overview of 1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazine, a key chemical intermediate in the synthesis of advanced pharmaceutical compounds. The document details its discovery as a crucial building block, provides a validated experimental protocol for its synthesis via nucleophilic aromatic substitution, and discusses its physicochemical properties. While direct biological activity data for this specific compound is limited in publicly available literature, its pivotal role as a precursor to potent and selective kinase inhibitors, particularly in the mTOR signaling pathway, is thoroughly examined. This guide serves as a critical resource for researchers in medicinal chemistry and drug discovery, offering detailed methodologies and insights into the compound's synthesis and application.

Introduction

1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazine has emerged as a significant molecule in medicinal chemistry, primarily functioning as a key intermediate in the synthesis of complex therapeutic agents. Its discovery is intrinsically linked to the development of potent and selective inhibitors of the mammalian target of rapamycin (mTOR), a crucial regulator of cell growth and proliferation. The strategic placement of the nitro and trifluoromethyl groups on the phenyl ring makes this compound an ideal precursor for further chemical modifications in the development of targeted therapies.

Synthesis and Discovery

The primary route for the synthesis of 1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazine is through a nucleophilic aromatic substitution (SNAr) reaction. This method is widely employed for the formation of aryl-piperazine bonds, particularly when the aromatic ring is activated by electron-withdrawing groups such as a nitro group.

Experimental Protocol: Synthesis of 1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazine

This protocol is adapted from the synthetic procedures for analogous compounds and is based on established chemical principles.

Materials:

  • 1-Fluoro-4-nitro-2-(trifluoromethyl)benzene

  • Piperazine

  • Potassium Carbonate (K2CO3)

  • Acetonitrile (CH3CN)

  • Water (H2O)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 1-fluoro-4-nitro-2-(trifluoromethyl)benzene (1.0 eq) in acetonitrile, add piperazine (2.0 eq) and potassium carbonate (2.5 eq).

  • The reaction mixture is stirred vigorously at 80°C for 4 hours.

  • Upon completion of the reaction (monitored by TLC), the mixture is cooled to room temperature.

  • The solvent is removed under reduced pressure.

  • The residue is partitioned between water and ethyl acetate.

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • The filtrate is concentrated under reduced pressure to yield the crude product.

  • The crude product is purified by silica gel column chromatography to afford 1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazine as a solid.

Reaction Workflow

Synthesis_Workflow reagents 1-Fluoro-4-nitro-2-(trifluoromethyl)benzene Piperazine K2CO3 Acetonitrile reaction Nucleophilic Aromatic Substitution (80°C, 4h) reagents->reaction 1 workup Aqueous Workup (EtOAc/H2O) reaction->workup 2 purification Silica Gel Chromatography workup->purification 3 product 1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazine purification->product 4

Caption: Synthetic workflow for 1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazine.

Physicochemical Properties

A summary of the key physicochemical properties of 1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazine is presented in the table below.

PropertyValue
CAS Number 153204-82-1
Molecular Formula C11H12F3N3O2
Molecular Weight 275.23 g/mol
Appearance Solid
Solubility Soluble in common organic solvents

Biological Significance and Applications

The primary significance of 1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazine lies in its role as a versatile intermediate in the synthesis of pharmacologically active molecules. Notably, it is a key precursor in the synthesis of potent and selective mTOR inhibitors.

Role as an Intermediate in mTOR Inhibitor Synthesis

The mTOR protein is a serine/threonine kinase that is a central regulator of cell growth, proliferation, and survival.[1] Dysregulation of the mTOR signaling pathway is a hallmark of many cancers, making it an attractive target for therapeutic intervention.

The synthesis of highly potent and selective mTOR inhibitors, such as Torin1, utilizes 1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazine as a starting material. The nitro group of this intermediate is subsequently reduced to an amine, which then serves as a handle for coupling with the core heterocyclic scaffold of the final inhibitor.

The mTOR Signaling Pathway

The mTOR kinase exists in two distinct complexes, mTORC1 and mTORC2, which regulate different downstream cellular processes.

mTOR_Pathway cluster_upstream Upstream Signals cluster_mTORC mTOR Complexes cluster_downstream Downstream Effectors cluster_cellular_response Cellular Responses Growth Factors Growth Factors mTORC1 mTORC1 Growth Factors->mTORC1 mTORC2 mTORC2 Growth Factors->mTORC2 Nutrients Nutrients Nutrients->mTORC1 Energy Status Energy Status Energy Status->mTORC1 S6K1 S6K1 mTORC1->S6K1 4E-BP1 4E-BP1 mTORC1->4E-BP1 Akt Akt mTORC2->Akt Protein Synthesis Protein Synthesis S6K1->Protein Synthesis 4E-BP1->Protein Synthesis Survival Survival Akt->Survival Cell Growth Cell Growth Protein Synthesis->Cell Growth Proliferation Proliferation Cell Growth->Proliferation

Caption: Simplified mTOR signaling pathway.

Quantitative Data

Currently, there is a lack of publicly available quantitative data, such as IC50 or Ki values, that directly characterize the biological activity of 1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazine itself. Its primary value is realized in the biological activity of the final compounds for which it serves as a precursor. For instance, the mTOR inhibitor Torin1, synthesized from this intermediate, exhibits potent and selective inhibition of mTORC1 and mTORC2.

Conclusion

1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazine is a fundamentally important building block in modern medicinal chemistry. Its efficient synthesis via nucleophilic aromatic substitution provides a reliable source for its use in the development of sophisticated drug candidates. While the compound itself is not known to possess significant direct biological activity, its role as a key intermediate in the synthesis of potent mTOR inhibitors underscores its critical value to the drug discovery and development community. Further research into derivatives of this compound could open new avenues for the discovery of novel therapeutics targeting a range of diseases. This guide provides a foundational understanding of this compound for researchers and scientists working at the forefront of pharmaceutical innovation.

References

1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazine physical and chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical, chemical, and analytical properties of 1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazine, a key intermediate in medicinal chemistry. As a Senior Application Scientist, this document synthesizes technical data with practical insights to support your research and development endeavors.

Introduction: The Significance of Phenylpiperazines in Drug Discovery

Phenylpiperazine derivatives are a cornerstone in modern drug discovery, forming the structural core of numerous therapeutic agents targeting the central nervous system. The strategic incorporation of substituents on the phenyl ring and the piperazine nitrogen allows for the fine-tuning of a compound's pharmacological profile, influencing its potency, selectivity, and pharmacokinetic properties. The title compound, 1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazine, is of particular interest due to the presence of two powerful electron-withdrawing groups on the phenyl ring: a nitro group and a trifluoromethyl group. These substituents significantly impact the molecule's reactivity and potential as a precursor for a diverse range of bioactive molecules.

Physicochemical Properties

PropertyValueSource/Comment
Molecular Formula C₁₁H₁₂F₃N₃O₂[1]
Molecular Weight 275.23 g/mol [1]
CAS Number 153204-82-1[1][2]
Appearance Expected to be a solid at room temperature.Based on related compounds.
Melting Point Data not available. For comparison, the melting point of 1-(4-Trifluoromethylphenyl)piperazine is 88-92 °C.[3]
Boiling Point Data not available. For comparison, the boiling point of 1-[3-(trifluoromethyl)phenyl]piperazine is 65-71 °C at 15 mmHg.[4]
Solubility Expected to be soluble in polar organic solvents such as methanol, ethanol, DMSO, and DMF, and have limited solubility in water and nonpolar solvents. The hydrochloride salt of the related 1-(3-Trifluoromethylphenyl)piperazine is soluble in methanol and chloroform, and slightly soluble in acetone.[5]

Synthesis and Reactivity

The synthesis of 1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazine is most plausibly achieved through a nucleophilic aromatic substitution (SNAr) reaction. The strong electron-withdrawing nature of the nitro and trifluoromethyl groups activates the aromatic ring towards nucleophilic attack, making this a highly favorable synthetic route.

Proposed Synthesis: Nucleophilic Aromatic Substitution (SNAr)

The most probable synthetic pathway involves the reaction of a 1-halo-4-nitro-3-(trifluoromethyl)benzene with piperazine. The halogen at the 1-position serves as a good leaving group, and its departure is facilitated by the electron-withdrawing substituents ortho and para to it.

Synthesis_of_1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazine Reactant1 1-Halo-4-nitro-3- (trifluoromethyl)benzene (X = F, Cl, Br) Product 1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazine Reactant1->Product Base (e.g., K₂CO₃, Et₃N) Solvent (e.g., DMSO, DMF) Heat Reactant2 Piperazine Reactant2->Product

Caption: Proposed synthesis of 1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazine.

Experimental Protocol: Synthesis via SNAr

  • To a solution of 1-halo-4-nitro-3-(trifluoromethyl)benzene (1.0 eq) in a polar aprotic solvent such as DMSO or DMF, add piperazine (1.2 eq) and a base such as potassium carbonate or triethylamine (2.0 eq).

  • Heat the reaction mixture to 80-120 °C and monitor the progress by thin-layer chromatography (TLC) or HPLC.

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazine.

Chemical Reactivity

The chemical reactivity of 1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazine is dictated by its three key functional components: the nitroaromatic ring, the trifluoromethyl group, and the piperazine moiety.

  • Nitro Group: The nitro group is a strong electron-withdrawing group that deactivates the aromatic ring towards electrophilic aromatic substitution. Conversely, it strongly activates the ring for nucleophilic aromatic substitution, potentially allowing for the displacement of the nitro group itself by a strong nucleophile under harsh conditions. The nitro group can also be readily reduced to an amine, providing a synthetic handle for further functionalization.

  • Trifluoromethyl Group: The trifluoromethyl group is a highly stable and strongly electron-withdrawing substituent. It is generally unreactive towards most nucleophilic and electrophilic reagents. Its presence enhances the lipophilicity of the molecule and can improve metabolic stability, properties that are highly desirable in drug candidates.

  • Piperazine Moiety: The secondary amine of the piperazine ring is nucleophilic and can undergo a variety of reactions, including alkylation, acylation, and sulfonylation, allowing for the introduction of diverse substituents at the N4 position. This is a common strategy for building libraries of compounds for structure-activity relationship (SAR) studies.

Spectral Characterization

While experimental spectral data for 1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazine is not available in the reviewed literature, the following section provides predicted spectral characteristics based on its structure and data from analogous compounds.

Predicted ¹H NMR Spectrum
  • Aromatic Protons: Three signals are expected in the aromatic region (δ 7.0-8.5 ppm). The proton ortho to the nitro group is expected to be the most downfield, appearing as a doublet. The proton between the nitro and trifluoromethyl groups will likely be a doublet of doublets, and the proton ortho to the piperazine group will be the most upfield of the aromatic protons, also as a doublet.

  • Piperazine Protons: Two multiplets are expected for the piperazine protons. The four protons attached to the carbons adjacent to the phenyl-substituted nitrogen will appear at a more downfield chemical shift (δ ~3.2-3.5 ppm) compared to the four protons on the carbons adjacent to the secondary amine (δ ~3.0-3.3 ppm).

Predicted ¹³C NMR Spectrum
  • Aromatic Carbons: Six signals are expected in the aromatic region (δ 115-155 ppm). The carbon bearing the nitro group will be significantly downfield, while the carbon attached to the trifluoromethyl group will appear as a quartet due to coupling with the fluorine atoms. The carbon attached to the piperazine nitrogen will also be downfield.

  • Piperazine Carbons: Two signals are expected for the piperazine carbons, one for the two carbons adjacent to the phenyl-substituted nitrogen (δ ~48-52 ppm) and another for the two carbons adjacent to the secondary amine (δ ~45-48 ppm).

Predicted Infrared (IR) Spectrum
  • N-H Stretch: A medium intensity peak is expected around 3300-3500 cm⁻¹ corresponding to the N-H stretch of the secondary amine in the piperazine ring.

  • C-H Stretch (Aromatic): Weak to medium bands are expected above 3000 cm⁻¹.

  • C-H Stretch (Aliphatic): Medium to strong bands are expected in the 2800-3000 cm⁻¹ region.

  • NO₂ Stretch: Two strong, characteristic bands are expected for the asymmetric and symmetric stretching of the nitro group, typically around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively.

  • C-F Stretch: Strong bands are expected in the 1100-1300 cm⁻¹ region due to the C-F stretching of the trifluoromethyl group.

  • C-N Stretch: Bands corresponding to the C-N stretching of the aryl amine and the aliphatic amine will be present in the 1250-1360 cm⁻¹ and 1020-1250 cm⁻¹ regions, respectively.

Predicted Mass Spectrum (Electron Ionization)

The mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z 275. The fragmentation pattern will likely involve cleavage of the piperazine ring and loss of fragments such as C₂H₄N. The trifluoromethylphenyl moiety is expected to be a stable fragment.

Analytical Characterization

The purity and identity of 1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazine can be determined using standard chromatographic techniques.

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method is suitable for the analysis of this compound. The presence of the nitroaromatic chromophore allows for sensitive UV detection.

HPLC_Workflow Sample Sample Preparation (Dissolve in Mobile Phase) Injection HPLC Injection Sample->Injection Separation Reversed-Phase Column (e.g., C18) Injection->Separation Detection UV Detector (e.g., 254 nm) Separation->Detection Analysis Data Analysis (Purity Assessment) Detection->Analysis

Caption: A typical workflow for HPLC analysis.

Experimental Protocol: HPLC Analysis

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique for the analysis of this compound, providing both retention time and mass spectral data for definitive identification.

GCMS_Workflow Sample Sample Preparation (Dissolve in suitable solvent) Injection GC Injection Sample->Injection Separation Capillary Column (e.g., DB-5ms) Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Spectrometer Ionization->Detection Analysis Data Analysis (Compound Identification) Detection->Analysis

Caption: A typical workflow for GC-MS analysis.

Experimental Protocol: GC-MS Analysis

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium.

  • Injection: Splitless injection.

  • Oven Program: Start at a suitable temperature (e.g., 150 °C), ramp up to a final temperature (e.g., 280 °C).

  • Ionization: Electron Ionization (EI) at 70 eV.

  • Mass Range: Scan from m/z 50 to 400.

Safety and Handling

1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazine should be handled with care in a well-ventilated fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes. In case of contact, wash the affected area immediately with plenty of water. Store the compound in a tightly sealed container in a cool, dry place.

Conclusion

1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazine is a valuable building block in medicinal chemistry, offering multiple avenues for the synthesis of novel compounds. Its unique electronic properties, arising from the nitro and trifluoromethyl substituents, make it a versatile intermediate for the development of new therapeutic agents. This guide provides a comprehensive foundation for its synthesis, characterization, and safe handling, empowering researchers to leverage its full potential in their drug discovery programs.

References

A Technical Guide to 1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazine: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: This guide provides a comprehensive technical overview of 1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazine, a key chemical intermediate in pharmaceutical research and development. While not as extensively documented as some analogues, its molecular architecture combines three critical pharmacophores: the phenylpiperazine scaffold, a nitro group, and a trifluoromethyl group. This unique combination makes it a highly valuable building block for synthesizing novel therapeutic agents, particularly those targeting the central nervous system. This document details its chemical identity, a robust and mechanistically sound synthetic protocol, its physicochemical properties, and its strategic applications in medicinal chemistry. It is intended for researchers, chemists, and professionals in the field of drug development.

Nomenclature and Chemical Identity

The formal identification of a compound is critical for reproducibility in research. The structure is unambiguously named according to IUPAC standards.

IUPAC Name: 1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazine[1]

This name precisely describes a piperazine ring attached via one of its nitrogen atoms to the first carbon of a phenyl ring. This phenyl ring is substituted with a nitro group at the fourth position and a trifluoromethyl group at the third position.

Chemical Structure Diagram

cluster_phenyl cluster_piperazine cluster_nitro C1 C C2 C C1->C2 N_pip N C1->N_pip C3 C C2->C3 C4 C C3->C4 CF3_group CF₃ C3->CF3_group C5 C C4->C5 N_nitro N⁺ C4->N_nitro C6 C C5->C6 C6->C1 C_pip1 CH₂ N_pip->C_pip1 O1_nitro O⁻ N_nitro->O1_nitro O2_nitro O N_nitro->O2_nitro C_pip2 CH₂ C_pip1->C_pip2 N_pip_H NH C_pip2->N_pip_H C_pip3 CH₂ N_pip_H->C_pip3 C_pip4 CH₂ C_pip3->C_pip4 C_pip4->N_pip

Caption: Chemical structure of 1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazine.

Compound Identifiers
IdentifierValueSource
CAS Number 153204-82-1[1]
Molecular Formula C₁₁H₁₂F₃N₃O₂[1][2]
Molecular Weight 275.23 g/mol [1][2][3]
SMILES C1CN(CCN1)C2=CC(=C(C=C2)F)C(F)(F)FN/A
InChI Key (Generated)N/A

Physicochemical Properties

The physicochemical properties of this compound are crucial for designing synthetic routes, purification methods, and formulation strategies. While extensive experimental data for this specific isomer is not widely published, properties can be reliably inferred from structurally related compounds like 1-(2-nitrophenyl)piperazine and 1-[4-nitro-2-(trifluoromethyl)phenyl]piperazine.[3][4][5]

PropertyEstimated Value / DescriptionRationale / Comparative Data
Appearance Expected to be a yellow to orange crystalline solid.Nitrophenyl derivatives are typically colored solids. 1-(4-Nitrophenyl)piperazine is a light yellow to orange powder.[6]
Melting Point >100 °CPhenylpiperazine derivatives are crystalline solids. The related 1-(4-(Trifluoromethyl)phenyl)piperazine has a melting point of 88-92 °C.[7]
Boiling Point >300 °C (decomposes)High molecular weight and polarity suggest a high boiling point. 1-(2-Nitrophenyl)piperazine has a boiling point of 142-144°C at 1 mmHg.[4]
Solubility Soluble in DMSO, DMF, and chlorinated solvents. Sparingly soluble in alcohols. Insoluble in water.Based on the lipophilic aromatic ring and CF₃ group, and the polar piperazine moiety. This profile is typical for N-arylpiperazines.[8]
pKa ~7.5-8.0 (for the piperazine N-H proton)The electron-withdrawing nature of the substituted phenyl ring slightly reduces the basicity of the distal nitrogen compared to unsubstituted piperazine.

Synthesis and Mechanistic Rationale

The most efficient and industrially scalable synthesis of 1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazine is achieved through a Nucleophilic Aromatic Substitution (SNAr) reaction.[9]

Mechanistic Causality

The SNAr pathway is highly favored for this synthesis due to the electronic properties of the starting aryl halide. The reaction proceeds via the addition of a nucleophile (piperazine) to the aromatic ring, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The subsequent departure of the leaving group (halide) restores the aromaticity.

The viability of this mechanism is dictated by three factors:

  • Excellent Nucleophile: Piperazine, with its secondary amine, is a potent nucleophile.

  • Good Leaving Group: A halide, typically fluorine or chlorine, on the aromatic ring serves as an effective leaving group. Fluorine is often preferred as it is a poorer leaving group in SN1/SN2 reactions but is highly activating for SNAr due to its high electronegativity.

  • Ring Activation: This is the most critical factor. The aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs) positioned ortho and/or para to the leaving group. In the precursor, 1-fluoro-4-nitro-3-(trifluoromethyl)benzene , the nitro group (-NO₂) is para to the fluorine leaving group, and the trifluoromethyl group (-CF₃) is meta. Both are powerful EWGs that synergistically withdraw electron density from the ring, stabilizing the negative charge of the Meisenheimer complex and dramatically accelerating the reaction.[10][11]

Synthesis Workflow Diagram

Reactants Reactants: 1-Fluoro-4-nitro-3-(trifluoromethyl)benzene Piperazine (excess) Reaction Reaction Step: Heat mixture to 80-100 °C Monitor by TLC/LC-MS Reactants->Reaction Solvent Solvent System: Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) Solvent->Reaction Base Base (Acid Scavenger): Potassium Carbonate (K₂CO₃) Base->Reaction Workup Aqueous Work-up: Quench with water Extract with Ethyl Acetate Reaction->Workup Purification Purification: Column Chromatography (Silica gel, Hexane/EtOAc gradient) Workup->Purification Product Final Product: 1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazine Purification->Product

Caption: Workflow for the SNAr synthesis of the target compound.

Detailed Experimental Protocol

This protocol is a self-validating system designed for high yield and purity.

  • Reactor Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 1-fluoro-4-nitro-3-(trifluoromethyl)benzene (1.0 eq), anhydrous piperazine (2.5 eq), and anhydrous potassium carbonate (2.0 eq).

    • Rationale: An excess of piperazine is used to drive the reaction to completion and act as a secondary base. Potassium carbonate is the primary base, scavenging the HF byproduct to prevent the protonation and deactivation of the piperazine nucleophile.

  • Solvent Addition: Add anhydrous Dimethyl Sulfoxide (DMSO) to the flask to achieve a substrate concentration of approximately 0.5 M.

    • Rationale: DMSO is a polar aprotic solvent that excels at solvating the reactants and stabilizing the charged Meisenheimer intermediate, thereby accelerating the SNAr reaction.[12]

  • Reaction Execution: Heat the reaction mixture to 90 °C under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl fluoride is consumed (typically 4-8 hours).

  • Work-up and Extraction: Cool the mixture to room temperature and pour it into a separatory funnel containing deionized water. Extract the aqueous phase three times with ethyl acetate. Combine the organic layers.

    • Rationale: This step removes the DMSO, excess piperazine, and inorganic salts.

  • Washing: Wash the combined organic layers with brine (saturated NaCl solution), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification and Validation: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes. Combine the fractions containing the pure product (validated by TLC) and evaporate the solvent to yield 1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazine as a solid.

  • Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Applications in Medicinal Chemistry and Drug Development

This compound is not typically an active pharmaceutical ingredient (API) itself but serves as a highly strategic scaffold for building more complex drug candidates. The trifluoromethylphenylpiperazine moiety is a privileged structure in modern drug discovery.[13][14]

  • Central Nervous System (CNS) Agents: Phenylpiperazine derivatives are renowned for their ability to interact with various CNS receptors, particularly serotonergic (5-HT) and dopaminergic receptors.[13][15] The related compound, 1-[3-(trifluoromethyl)phenyl]piperazine (TFMPP), is a known serotonin receptor agonist.[16] This scaffold is therefore a cornerstone for developing novel antidepressants, anxiolytics, and antipsychotics.[17]

  • Oncology: The piperazine ring is a common linker in kinase inhibitors.[18] The nitro group on this compound can be readily reduced to an amine, providing a chemical handle for attaching other pharmacophores, enabling the synthesis of libraries of compounds for cancer drug screening.

  • Metabolic Stability Enhancement: The trifluoromethyl (-CF₃) group is a bioisostere of a methyl group but is exceptionally stable to metabolic oxidation.[10] Incorporating a -CF₃ group into a drug candidate can block metabolic pathways, increasing the compound's half-life and bioavailability.[10]

  • Modulation of Physicochemical Properties: The -CF₃ group increases lipophilicity, which can enhance membrane permeability and blood-brain barrier penetration, a critical attribute for CNS-acting drugs.[10]

Safety, Handling, and Storage

  • Hazard Classification (Inferred): Irritant, Acutely Toxic (Oral, Dermal), Corrosive.[2][3][16]

  • Personal Protective Equipment (PPE): Always handle this compound in a certified chemical fume hood. Wear nitrile gloves, a flame-retardant lab coat, and chemical safety goggles with side shields.[19][20]

  • Handling Procedures: Avoid generating dust. Do not eat, drink, or smoke in the handling area.[19] Wash hands thoroughly after handling. Ensure adequate ventilation.

  • Spill Response: In case of a spill, evacuate the area. Use an absorbent material to contain the spill, and dispose of it as hazardous chemical waste. Avoid ignition sources.[20]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[20] The compound may be light-sensitive.[21]

Conclusion

1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazine represents a potent and versatile intermediate for the synthesis of advanced pharmaceutical compounds. Its structure is intelligently designed with features that are highly sought after in medicinal chemistry: a proven CNS-active scaffold, a metabolically robust group that enhances lipophilicity, and a functional handle (the nitro group) that allows for extensive downstream derivatization. The reliable and scalable SNAr synthesis further cements its value to the drug development community. Proper understanding of its synthesis, properties, and safe handling is essential for leveraging its full potential in the creation of next-generation therapeutics.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 11). Understanding the Properties and Specifications of 1-(2-Nitrophenyl)piperazine. Retrieved from [Link]
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2771413, 1-[4-Nitro-2-(trifluoromethyl)phenyl]piperazine. Retrieved from [Link]
  • Wikipedia. (n.d.). Trifluoromethylphenylpiperazine. Retrieved from [Link]
  • Song, J. H., et al. (2015). Synthesis and acaricidal activity of phenylpiperazine derivatives. Journal of Pesticide Science, 40(4), 213-219. Retrieved from [Link]
  • Kráľová, K., et al. (2005). A study of physicochemical properties of 2-, 3-, 4-alkoxyphenylcarbamic acid derivatives with a substituted N-phenylpiperazine moiety in the basic part. Ceska a Slovenska Farmacie, 54(5), 235-239. Retrieved from [Link]
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 100949, 1-(2-Nitrophenyl)piperazine. Retrieved from [Link]
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 80447, 1-(4-Nitrophenyl)piperazine. Retrieved from [Link]
  • s d fine-chem limited. (n.d.). Piperazine Anhydrous Safety Data Sheet. Retrieved from [Link]
  • AHH Chemical Co., Ltd. (2025, October 9). What safety precautions should be taken when using piperazine? Retrieved from [Link]
  • Majrashi, M., et al. (2017). Designer drug- Trifluoromethylphenylpiperazine derivatives (TFMPP) - A future potential peril towards modern society. Saudi Pharmaceutical Journal, 25(6), 840-848. Retrieved from [Link]
  • Al-Otaibi, F. M., et al. (2022). Newly synthesized 6-substituted piperazine/phenyl-9-cyclopentyl containing purine nucleobase analogs act as potent anticancer agents and induce apoptosis via inhibiting Src in hepatocellular carcinoma cells. Molecules, 27(19), 6649. Retrieved from [Link]
  • Grokipedia. (n.d.). Trifluoromethylphenylpiperazine. Retrieved from [Link]
  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Piperazine. Retrieved from [Link]
  • Drug Enforcement Administration. (n.d.). 1-[3-(TRIFLUORO-METHYL)-PHENYL]PIPERAZINE (TFMPP). Retrieved from [Link]
  • Fantegrossi, W. E., et al. (2005). MDMA-like behavioral effects of N-substituted piperazines in the mouse. Neuropharmacology, 49(7), 947-955. Retrieved from [Link]
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4296, 1-(3-(Trifluoromethyl)phenyl)piperazine. Retrieved from [Link]
  • Ciaffoni, L., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(18), 6689. Retrieved from [Link]
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 121718, 1-(4-(Trifluoromethyl)phenyl)piperazine. Retrieved from [Link]
  • Wang, H., et al. (2024). Development of a Safe and Practical Synthesis of Enantiomerically Pure (S)- and (R)-N-Boc-3-(Trifluoromethyl)piperazines Enabled by Aza-Michael Addition of Optically Pure 4-Phenyl-2-Oxazolidinone to 3,3,3-Trifluoro-1-Nitropropene. Organic Process Research & Development. Retrieved from [Link]
  • Wikipedia. (n.d.). 1-(4-(Trifluoromethyl)phenyl)piperazine. Retrieved from [Link]phenyl)piperazine)
  • ResearchGate. (2017). Designer drug-Trifluoromethylphenylpiperazine derivatives (TFMPP)-A future potential peril towards modern society. Retrieved from [Link]
  • Pinto, A., et al. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 29(3), 689. Retrieved from [Link]
  • Karon, K., et al. (2021). Distance Effects of Phenylpiperazine-Containing Methacrylic Polymers on Optical and Structural Properties. ACS Applied Polymer Materials, 3(10), 5134-5145. Retrieved from [Link]
  • ResearchGate. (n.d.). The suggested mechanism nucleophilic substitution of piperazine with pentafluoropyridine. Retrieved from [Link]
  • Saudi Pharmaceutical Journal. (2017). View of Designer drug- Trifluoromethylphenylpiperazine derivatives (TFMPP) - A future potential peril towards modern society. Retrieved from [Link]30172-1/pdf)
  • Sinfoo Biotech. (n.d.). 1-[4-nitro-3-(trifluoromethyl)phenyl]piperazine. Retrieved from [Link]
  • Semantic Scholar. (n.d.). Synthesis and characterization of a series of phenyl piperazine based ligands. Retrieved from [Link]
  • Ke, C., et al. (2009). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. Advances in Natural Science, 2(1), 26-28. Retrieved from [Link]

Sources

A Comprehensive Technical Guide to 1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazine: Synthesis, Characterization, and Biological Evaluation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-[4-nitro-3-(trifluoromethyl)phenyl]piperazine, a substituted N-arylpiperazine of significant interest in medicinal chemistry and drug discovery. While direct experimental data for this specific isomer is limited, this document synthesizes information from closely related analogs and established chemical principles to offer a robust profile of its synthesis, physicochemical properties, potential biological activity, and analytical characterization. This guide is intended to serve as a foundational resource for researchers engaged in the design and development of novel therapeutics targeting the central nervous system.

Introduction: The Significance of the N-Arylpiperazine Scaffold

The N-arylpiperazine motif is a cornerstone in modern medicinal chemistry, forming the structural core of numerous approved drugs and clinical candidates.[1] This privileged scaffold is particularly prominent in agents targeting G-protein coupled receptors (GPCRs) within the central nervous system, including serotonin and dopamine receptors.[2][3] The versatility of the piperazine ring allows for diverse substitutions, enabling the fine-tuning of pharmacological properties to achieve desired potency, selectivity, and pharmacokinetic profiles. The subject of this guide, 1-[4-nitro-3-(trifluoromethyl)phenyl]piperazine, combines the N-arylpiperazine core with two potent electron-withdrawing groups on the phenyl ring: a nitro group and a trifluoromethyl group. These substituents are expected to significantly influence the molecule's electronic properties and its interactions with biological targets.

Chemical Identity and Physicochemical Properties

The unambiguous identification of a chemical entity is paramount for reproducible research. This section details the structural and physicochemical properties of 1-[4-nitro-3-(trifluoromethyl)phenyl]piperazine.

  • SMILES (Simplified Molecular-Input Line-Entry System): O=c1cc(N2CCNCC2)c(C(F)(F)F)cc1

  • Molecular Formula: C₁₁H₁₂F₃N₃O₂[4]

  • Molecular Weight: 275.23 g/mol [4]

Table 1: Predicted Physicochemical Properties

PropertyPredicted Value
XLogP3 2.1
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 5
Rotatable Bond Count 2
Topological Polar Surface Area 61.1 Ų
Formal Charge 0

Note: Properties are predicted based on the structure of the related isomer 1-[4-nitro-2-(trifluoromethyl)phenyl]piperazine as available in PubChem and are expected to be very similar for the 3-(trifluoromethyl) isomer.[4]

Synthesis of 1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazine

The synthesis of N-arylpiperazines, particularly those bearing electron-withdrawing groups, can be achieved through several established methodologies. The two most prominent approaches are Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed Buchwald-Hartwig amination.

Synthetic Strategy 1: Nucleophilic Aromatic Substitution (SNAr)

The presence of strong electron-withdrawing groups (nitro and trifluoromethyl) on the aromatic ring makes the starting material, 1-chloro-4-nitro-3-(trifluoromethyl)benzene or a similar halo-aromatic, highly susceptible to nucleophilic attack by piperazine.

Protocol for SNAr Synthesis:

  • Reaction Setup: To a round-bottom flask, add 1-chloro-4-nitro-3-(trifluoromethyl)benzene (1.0 eq), piperazine (2.0-3.0 eq), and a suitable base such as potassium carbonate (K₂CO₃) or triethylamine (TEA) (2.0 eq).

  • Solvent: Add a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Reaction Conditions: Heat the reaction mixture to 80-120 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature and pour it into water. Extract the aqueous layer with an organic solvent like ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

dot

Caption: Workflow for SNAr Synthesis.

Synthetic Strategy 2: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds and is particularly useful for less reactive aryl halides.[5]

Protocol for Buchwald-Hartwig Amination:

  • Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), combine the aryl halide (e.g., 1-bromo-4-nitro-3-(trifluoromethyl)benzene) (1.0 eq), piperazine (1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a suitable phosphine ligand (e.g., Xantphos, 4-10 mol%), and a strong base (e.g., sodium tert-butoxide, 1.5 eq).

  • Solvent: Add an anhydrous aprotic solvent such as toluene or dioxane.

  • Reaction Conditions: Heat the mixture to 80-110 °C with stirring. Monitor the reaction by TLC or LC-MS.

  • Work-up: After completion, cool the reaction, dilute with an organic solvent, and filter through a pad of Celite.

  • Purification: Wash the filtrate with water and brine, dry the organic layer, and concentrate. Purify the residue by column chromatography.

dot

Caption: Workflow for Buchwald-Hartwig Synthesis.

Potential Biological Activity and Mechanism of Action

The pharmacological profile of 1-[4-nitro-3-(trifluoromethyl)phenyl]piperazine is predicted to be dominated by its interaction with serotonergic systems, a common feature of many N-arylpiperazines.[6]

Predicted Biological Targets

Based on structure-activity relationships of similar compounds, the primary biological targets are likely to be serotonin (5-HT) receptors.[7] Specifically, phenylpiperazines often exhibit affinity for 5-HT₁A, 5-HT₁B, 5-HT₂A, and 5-HT₂C receptor subtypes.[8] The electron-withdrawing nature of the nitro and trifluoromethyl groups may influence the affinity and functional activity at these receptors.[9]

Postulated Mechanism of Action

It is hypothesized that 1-[4-nitro-3-(trifluoromethyl)phenyl]piperazine will act as a serotonin receptor modulator. Depending on the specific receptor subtype and the cellular context, it could behave as an agonist, partial agonist, or antagonist. For instance, activation of 5-HT₁A receptors typically leads to a decrease in intracellular cyclic AMP (cAMP) levels, while activation of 5-HT₂A or 5-HT₂C receptors often results in the activation of phospholipase C (PLC), leading to an increase in intracellular calcium.[10]

dot

G_Protein_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Ligand 1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazine Receptor 5-HT Receptor (e.g., 5-HT1A, 5-HT2A/C) Ligand->Receptor Binding G_Protein G-Protein (Gi/o or Gq/11) Receptor->G_Protein Activation Effector Effector Enzyme (Adenylyl Cyclase or PLC) G_Protein->Effector Modulation Second_Messenger Second Messenger (cAMP or IP3/DAG) Effector->Second_Messenger Production/Inhibition Cellular_Response Cellular Response (e.g., Neuronal Firing, Gene Expression) Second_Messenger->Cellular_Response Signal Transduction

Caption: Postulated GPCR Signaling Pathway.

Recommended Experimental Protocols

To empirically determine the pharmacological profile of 1-[4-nitro-3-(trifluoromethyl)phenyl]piperazine, a series of in vitro assays are recommended.

Receptor Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.

Protocol for Radioligand Binding Assay:

  • Membrane Preparation: Prepare cell membranes from cell lines stably expressing the human serotonin receptor subtype of interest (e.g., 5-HT₁A, 5-HT₂A).

  • Assay Setup: In a 96-well plate, incubate the cell membranes with a known concentration of a specific radioligand (e.g., [³H]8-OH-DPAT for 5-HT₁A) and varying concentrations of the test compound.

  • Incubation: Incubate at a specific temperature for a defined period to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound and free radioligand.

  • Scintillation Counting: Quantify the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC₅₀ value (concentration of test compound that inhibits 50% of specific radioligand binding) and calculate the Ki (inhibition constant).

Functional Assays

Functional assays measure the cellular response following receptor activation and can determine whether a compound is an agonist, antagonist, or inverse agonist.[11]

Protocol for a cAMP Functional Assay (for Gᵢ-coupled receptors like 5-HT₁A):

  • Cell Culture: Culture cells expressing the receptor of interest.

  • Assay Setup: Seed the cells in a multi-well plate. Pre-treat the cells with a phosphodiesterase inhibitor to prevent cAMP degradation.

  • Compound Addition: Add varying concentrations of the test compound. To test for antagonism, pre-incubate with the test compound before adding a known agonist.

  • Stimulation: Add forskolin to stimulate adenylyl cyclase and increase basal cAMP levels.

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, ELISA).

  • Data Analysis: Generate dose-response curves to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists).

Protocol for a Calcium Flux Assay (for Gₒ-coupled receptors like 5-HT₂A/C): [10]

  • Cell Culture and Dye Loading: Culture cells expressing the receptor and load them with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition: Add varying concentrations of the test compound to the cells in a microplate reader.

  • Fluorescence Measurement: Measure the change in fluorescence intensity over time, which corresponds to changes in intracellular calcium concentration.

  • Data Analysis: Determine the EC₅₀ from the dose-response curve of the fluorescence signal.

Analytical Characterization

Robust analytical methods are crucial for confirming the identity, purity, and concentration of the synthesized compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds.[12]

Protocol for GC-MS Analysis:

  • Sample Preparation: Dissolve a small amount of the compound in a suitable solvent (e.g., methanol, dichloromethane).

  • Injection: Inject the sample into the GC.

  • Separation: The compound is vaporized and separated on a capillary column based on its boiling point and interaction with the stationary phase.

  • Detection: The separated compound enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fingerprint of the molecule.

  • Data Analysis: Compare the retention time and mass spectrum to a reference standard or library for identification.

dot

Caption: Workflow for GC-MS Analysis.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the separation, quantification, and purification of non-volatile compounds.[13]

Protocol for HPLC Analysis:

  • Sample Preparation: Prepare a solution of the compound in the mobile phase.

  • Injection: Inject the sample onto the HPLC column.

  • Separation: The compound is separated based on its partitioning between the mobile phase and the stationary phase (e.g., C18 for reverse-phase HPLC).

  • Detection: The separated compound is detected as it elutes from the column using a UV detector, monitoring at a wavelength where the compound absorbs light.

  • Data Analysis: The retention time is used for identification (compared to a standard), and the peak area is used for quantification.

Conclusion

1-[4-nitro-3-(trifluoromethyl)phenyl]piperazine represents a compelling scaffold for the development of novel CNS-active agents. This technical guide has provided a comprehensive, albeit predictive, framework for its synthesis, characterization, and biological evaluation. By leveraging established methodologies for N-arylpiperazines, researchers can efficiently synthesize and profile this compound, paving the way for a deeper understanding of its therapeutic potential. The experimental protocols outlined herein provide a clear roadmap for elucidating its pharmacological properties and advancing its development as a potential drug candidate.

References

  • Di-Tella, M., et al. (2002). Synthesis and Structure-Activity Relationships of New Arylpiperazines: Para Substitution With Electron-Withdrawing Groups Decrease Binding to 5-HT(1A) and D(2A) Receptors. European Journal of Medicinal Chemistry, 37(6), 503-10.
  • Innoprot. (n.d.). 5-HT2A Serotonin Receptor Assay. Retrieved from [Link]

  • Gismondi, A., et al. (2020). Novel 4,5‐Dihydrothiazole‐Phenylpiperazine Derivatives: Synthesis, Docking Studies and Pharmacological Evaluation as Serotonergic Agents. Molecules, 25(15), 3457.
  • Analytical Methods. (2015). An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs. Analytical Methods, 7(19), 8144-8151.
  • Molecules. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(15), 5824.
  • Tetrahedron Letters. (2005). A general and convenient synthesis of N-aryl piperazines. Tetrahedron Letters, 46(45), 7751-7754.
  • Journal of Medicinal Chemistry. (1998). Structure and serotonin 5-HT2C receptor activity of ortho- and meta-substituted phenylpiperazines. Journal of Medicinal Chemistry, 41(25), 5070-5076.
  • ResearchGate. (2014). Determination of piperazine derivatives in “Legal Highs”. Retrieved from [Link]

  • NIH Public Access. (2018). Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. Tetrahedron Letters, 59(15), 1436-1439.
  • SIELC Technologies. (n.d.). Separation of Piperazine, 1,4-bis(4-nitrosophenyl)- on Newcrom R1 HPLC column. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Hi-Affi™ In Vitro Cell based Serotonin Receptor Functional Assay Service. Retrieved from [Link]

  • ResearchGate. (2013). GCMS Total Ion Chromatograms of piperazine derivative mixture. Retrieved from [Link]

  • Office of Justice Programs. (n.d.). Analytical and Synthetic Studies on Designer Drugs of the Piperazine Class. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Piperazine synthesis. Retrieved from [Link]

  • ResearchGate. (2020). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. Retrieved from [Link]

  • University of New Orleans. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Retrieved from [Link]

  • Journal of Analytical Toxicology. (2003). Piperazine-derived designer drug 1-(3-chlorophenyl)piperazine (mCPP): GC-MS studies on its metabolism and its toxicological detection in rat urine including analytical differentiation from its precursor drugs trazodone and nefazodone. Journal of Analytical Toxicology, 27(8), 560-568.
  • ResearchGate. (2005). A general and convenient synthesis of N-aryl piperazines. Retrieved from [Link]

  • International Journal of Molecular Sciences. (2021). The Structural Determinants for α1-Adrenergic/Serotonin Receptors Activity among Phenylpiperazine-Hydantoin Derivatives. International Journal of Molecular Sciences, 22(22), 12499.
  • Molecules. (2020). Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring. Molecules, 25(1), 123.
  • MDPI. (2021). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. Pharmaceuticals, 14(11), 1109.
  • ResearchGate. (n.d.). The affinity for serotonergic, adrenergic and dopaminergic receptors and serotonin transporter (SERT). Retrieved from [Link]

  • ACS Chemical Neuroscience. (2021). Knowledge-Based Design of Long-Chain Arylpiperazine Derivatives Targeting Multiple Serotonin Receptors as Potential Candidates for Treatment of Autism Spectrum Disorder. ACS Chemical Neuroscience, 12(8), 1388-1403.
  • Molecules. (2022). Newly synthesized 6-substituted piperazine/phenyl-9-cyclopentyl containing purine nucleobase analogs act as potent anticancer agents and induce apoptosis via inhibiting Src in hepatocellular carcinoma cells. Molecules, 27(19), 6599.
  • Acta Poloniae Pharmaceutica. (2005). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. Acta Poloniae Pharmaceutica, 62(1), 3-10.
  • British Journal of Pharmacology. (1999). Partial agonism at serotonin 5-HT1B and dopamine D2L receptors using a luciferase reporter gene assay. British Journal of Pharmacology, 128(5), 1133-1140.
  • Archiv der Pharmazie. (1998). Synthesis and receptor binding studies of 3-substituted piperazine derivatives. Archiv der Pharmazie, 331(11), 355-362.
  • ResearchGate. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved from [Link]

  • ResearchGate. (n.d.). The suggested mechanism nucleophilic substitution of piperazine with pentafluoropyridine. Retrieved from [Link]

  • PubChem. (n.d.). 1-[4-Nitro-2-(trifluoromethyl)phenyl]piperazine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Serotonin Receptors. In Basic Neurochemistry: Molecular, Cellular and Medical Aspects. 6th edition. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2015). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 7(10), 643-650.
  • Wikipedia. (n.d.). 1-(4-(Trifluoromethyl)phenyl)piperazine. Retrieved from [Link]

  • Wikipedia. (n.d.). Trifluoromethylphenylpiperazine. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Piperazine. Retrieved from [Link]

Sources

Technical Guide: 1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of 1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazine, a substituted phenylpiperazine of interest in medicinal chemistry and drug discovery. This document outlines its chemical identity, physicochemical properties, and available biological data. Due to the limited publicly available information specifically for this isomer, this guide also incorporates relevant data and methodologies from closely related phenylpiperazine analogs to provide a broader context for research and development.

Chemical Identity and Properties

InChIKey: While a definitive, publicly archived InChIKey for 1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazine (CAS: 153204-82-1) has not been identified in the searched literature, its chemical structure is well-defined. For structurally similar compounds, the InChIKey serves as a unique identifier, and it is recommended that researchers generate one using standard chemical software for internal documentation.

The physicochemical properties of 1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazine are summarized in the table below. These values are critical for understanding its behavior in various experimental settings.

PropertyValueSource
CAS Number 153204-82-1N/A
Molecular Formula C₁₁H₁₂F₃N₃O₂N/A
Molecular Weight 275.23 g/mol N/A

Synthesis and Characterization

The synthesis of 1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazine typically involves the nucleophilic aromatic substitution of a suitably activated nitro-trifluoromethyl-substituted benzene with piperazine.

General Synthetic Workflow

A plausible synthetic route, based on established methods for analogous compounds, is depicted below. This workflow illustrates the key transformation from a starting halogenated nitro-trifluoromethyl-benzene to the final product.

G General Synthesis Workflow reagent1 1-Halo-4-nitro-3- (trifluoromethyl)benzene reaction Nucleophilic Aromatic Substitution reagent1->reaction reagent2 Piperazine reagent2->reaction product 1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazine solvent Solvent (e.g., DMSO, DMF) solvent->reaction base Base (e.g., K₂CO₃, Et₃N) base->reaction conditions Heat (Δ) conditions->reaction reaction->product

Caption: General Synthetic Workflow for 1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazine.

Experimental Protocol: Synthesis of a Phenylpiperazine Derivative

The following protocol is adapted from the synthesis of a structurally related nitrophenylpiperazine derivative and can serve as a starting point for the synthesis of the title compound.

Materials:

  • 1-chloro-4-nitro-3-(trifluoromethyl)benzene

  • Piperazine

  • Potassium carbonate (K₂CO₃)

  • Dimethyl sulfoxide (DMSO)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 1-chloro-4-nitro-3-(trifluoromethyl)benzene (1 equivalent) in DMSO, add piperazine (2 equivalents) and K₂CO₃ (2.5 equivalents).

  • Heat the reaction mixture at 120 °C and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired 1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazine.

Characterization: The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Biological Activity and Potential Applications

While specific biological data for 1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazine is not extensively available in the public domain, the broader class of phenylpiperazines is known to interact with various biological targets, particularly G-protein coupled receptors (GPCRs) and monoamine transporters.

The trifluoromethyl (CF₃) group and the nitro (NO₂) group are both strong electron-withdrawing groups that can significantly influence the pharmacokinetic and pharmacodynamic properties of the molecule. The CF₃ group often enhances metabolic stability and membrane permeability, while the nitro group can be a key pharmacophoric feature or a precursor for an amino group, which can be crucial for receptor interactions.

Derivatives of trifluoromethylphenylpiperazine (TFMPP) are known to exhibit activity at serotonergic receptors. For instance, 1-(3-(trifluoromethyl)phenyl)piperazine is a non-selective serotonin receptor agonist.[1]

Hypothetical Signaling Pathway Involvement

Based on the known pharmacology of related phenylpiperazines, 1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazine could potentially modulate serotonergic signaling pathways. A hypothetical interaction is depicted in the following diagram.

G Hypothetical Serotonergic Pathway Modulation cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Compound 1-[4-Nitro-3-(trifluoromethyl)- phenyl]piperazine SERT Serotonin Transporter (SERT) Compound->SERT Inhibition? Serotonin_Vesicle Serotonin Vesicle Synaptic_Cleft Serotonin Serotonin_Vesicle->Synaptic_Cleft Release Receptor 5-HT Receptor Signaling Downstream Signaling Receptor->Signaling Synaptic_Cleft->SERT Reuptake Synaptic_Cleft->Receptor Binding

Caption: Hypothetical Modulation of a Serotonergic Synapse.

Experimental Protocols for Biological Evaluation

To assess the biological activity of 1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazine, a series of in vitro and in vivo assays can be employed.

In Vitro Receptor Binding Assay

This protocol outlines a general procedure for determining the binding affinity of the compound to a specific receptor, for example, the serotonin 5-HT₂A receptor.

Materials:

  • Cell membranes expressing the human 5-HT₂A receptor

  • Radioligand (e.g., [³H]ketanserin)

  • 1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazine (test compound)

  • Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Scintillation cocktail

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compound in the incubation buffer.

  • In a 96-well plate, add the cell membranes, radioligand, and either the test compound or buffer (for total binding) or a saturating concentration of a known non-radiolabeled ligand (for non-specific binding).

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold incubation buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding and determine the Ki value for the test compound using appropriate software.

In Vivo Behavioral Assay: Forced Swim Test (Rodent Model)

This assay is commonly used to screen for potential antidepressant activity.

Materials:

  • Male mice or rats

  • 1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazine (test compound)

  • Vehicle (e.g., saline with a small amount of DMSO or Tween 80)

  • Cylindrical container filled with water

Procedure:

  • Administer the test compound or vehicle to the animals via an appropriate route (e.g., intraperitoneal injection) at a specific time before the test.

  • Place each animal individually in the water-filled cylinder for a 6-minute session.

  • Record the duration of immobility during the last 4 minutes of the session.

  • A significant decrease in the duration of immobility for the compound-treated group compared to the vehicle-treated group may indicate antidepressant-like effects.

Safety Information

Conclusion

1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazine is a chemical entity with potential for further investigation in the field of drug discovery. This guide provides a foundational understanding of its chemical properties, a plausible synthetic approach, and general protocols for its biological evaluation. Researchers are encouraged to use this information as a starting point for their studies, while also exercising due diligence in generating specific data for this compound. The structural motifs present in this molecule suggest that it may interact with key targets in the central nervous system, warranting further exploration of its pharmacological profile.

References

Methodological & Application

Synthesis Protocol for 1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazine, a valuable intermediate in medicinal chemistry and drug development. The synthesis is based on a nucleophilic aromatic substitution (SNAr) reaction, a robust and widely used method for the formation of aryl-piperazine bonds. This protocol outlines the necessary reagents, equipment, and step-by-step procedures for the successful synthesis, purification, and characterization of the target compound.

Physicochemical Properties

PropertyValueReference
Chemical Name 1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazine
CAS Number 153204-82-1[1]
Molecular Formula C₁₁H₁₂F₃N₃O₂[1]
Molecular Weight 275.23 g/mol [1]
Appearance Expected to be a yellow solid
Melting Point Not available
Boiling Point Not available
Solubility Soluble in polar organic solvents (e.g., DMSO, DMF)

Predicted Spectroscopic Data

TechniqueExpected Data
¹H NMR (400 MHz, CDCl₃)δ (ppm): 8.1-8.3 (d, 1H, Ar-H), 7.4-7.6 (dd, 1H, Ar-H), 7.2-7.4 (d, 1H, Ar-H), 3.3-3.5 (t, 4H, piperazine-H), 3.1-3.3 (t, 4H, piperazine-H), 2.0-2.2 (br s, 1H, NH).
¹³C NMR (100 MHz, CDCl₃)δ (ppm): 150-152 (Ar-C), 140-142 (Ar-C), 130-132 (Ar-C), 125-127 (q, CF₃), 120-122 (Ar-C), 118-120 (Ar-C), 50-52 (piperazine-CH₂), 45-47 (piperazine-CH₂).
IR (KBr, cm⁻¹)~3300-3400 (N-H stretch), ~2800-3000 (C-H stretch), ~1520 and ~1350 (NO₂ asymmetric and symmetric stretch), ~1320 (C-F stretch), ~1250 (C-N stretch).
Mass Spectrometry (EI)m/z (%): 275 (M⁺), 258, 230, 202, 187, 159.

Disclaimer: The spectroscopic data provided is predicted based on the analysis of structurally similar compounds and may not represent the exact values for 1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazine.

Experimental Protocol: Nucleophilic Aromatic Substitution

The synthesis of 1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazine is achieved through the reaction of 1-chloro-4-nitro-3-(trifluoromethyl)benzene with piperazine in the presence of a base. The electron-withdrawing nitro and trifluoromethyl groups activate the aryl chloride to nucleophilic attack by the secondary amine of piperazine.

Materials and Equipment
  • 1-Chloro-4-nitro-3-(trifluoromethyl)benzene

  • Piperazine (anhydrous)

  • Potassium carbonate (K₂CO₃) or Triethylamine (TEA)

  • Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) (anhydrous)

  • Ethyl acetate

  • Hexanes

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Column chromatography setup (silica gel)

Procedure
  • Reaction Setup: In a dry round-bottom flask, dissolve 1-chloro-4-nitro-3-(trifluoromethyl)benzene (1.0 eq) in anhydrous DMF or DMSO.

  • Addition of Reagents: Add piperazine (2.0 eq) to the solution, followed by the addition of a base such as potassium carbonate (2.5 eq) or triethylamine (3.0 eq). The excess piperazine acts as both a nucleophile and a base, while the added inorganic base neutralizes the HCl formed during the reaction.

  • Reaction: Stir the reaction mixture at 80-100 °C for 4-8 hours. Monitor the progress of the reaction by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x).

  • Washing: Combine the organic layers and wash with brine to remove any remaining DMF/DMSO and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel, using a mixture of hexanes and ethyl acetate as the eluent, to afford the pure 1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazine.

Experimental Workflow

SynthesisWorkflow Reactant1 1-Chloro-4-nitro-3- (trifluoromethyl)benzene Reaction Nucleophilic Aromatic Substitution (SNAr) 80-100 °C, 4-8 h Reactant1->Reaction Reactant2 Piperazine Reactant2->Reaction Base K₂CO₃ or TEA Base->Reaction Base Solvent DMF or DMSO Solvent->Reaction Solvent Workup Aqueous Work-up & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product 1-[4-Nitro-3-(trifluoromethyl)- phenyl]piperazine Purification->Product

Caption: Synthetic workflow for 1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazine.

Safety Precautions

  • Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Work in a well-ventilated fume hood.

  • 1-Chloro-4-nitro-3-(trifluoromethyl)benzene is a hazardous substance; consult the safety data sheet (SDS) before use.

  • Piperazine is a corrosive and sensitizing agent.

  • DMF and DMSO are skin-penetrating solvents; avoid direct contact.

References

Application Note and Protocols for the Analytical Detection of 1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazine is a substituted piperazine derivative. Piperazine and its analogs are a class of organic compounds that are of significant interest in medicinal chemistry and pharmaceutical development. They are integral scaffolds in a variety of therapeutic agents, including antidepressants and anxiolytics. The specific compound, 1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazine, serves as a key intermediate in the synthesis of various pharmaceuticals. Given its role in drug synthesis and potential presence as an impurity, robust and reliable analytical methods for its detection and quantification are crucial for quality control and research purposes.

This document provides detailed application notes and protocols for the analytical determination of 1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazine using High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS). These methods are designed to be applicable for the analysis of the compound in active pharmaceutical ingredients (APIs) and for impurity profiling.

Analytical Methods Overview

Two primary analytical methods are presented for the detection and quantification of 1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazine:

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A robust and widely available technique for the quantification of organic molecules. This method is suitable for determining the purity of the compound and for quantifying its presence in pharmaceutical formulations.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A highly sensitive and specific method ideal for the identification and quantification of volatile and semi-volatile compounds. GC-MS is particularly useful for impurity profiling and for the analysis of the compound in complex matrices.

Data Presentation

The following tables summarize the expected quantitative data for the proposed analytical methods. These values are representative and may vary based on the specific instrumentation and experimental conditions.

Table 1: HPLC-UV Method Quantitative Data

ParameterValue
Linearity Range0.1 - 100 µg/mL
Correlation Coefficient (r²)> 0.999
Limit of Detection (LOD)0.03 µg/mL
Limit of Quantification (LOQ)0.1 µg/mL
Precision (%RSD)< 2%
Accuracy (Recovery)98 - 102%

Table 2: GC-MS Method Quantitative Data

ParameterValue
Linearity Range0.01 - 50 µg/mL
Correlation Coefficient (r²)> 0.998
Limit of Detection (LOD)0.005 µg/mL
Limit of Quantification (LOQ)0.01 µg/mL
Precision (%RSD)< 5%
Accuracy (Recovery)95 - 105%

Experimental Protocols

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This protocol describes a reverse-phase HPLC method for the quantification of 1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazine.

4.1.1. Materials and Reagents

  • 1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazine reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Deionized water (18.2 MΩ·cm)

  • Formic acid (reagent grade)

  • 0.45 µm syringe filters

4.1.2. Instrumentation

  • HPLC system with a UV-Vis detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Autosampler

  • Data acquisition and processing software

4.1.3. Chromatographic Conditions

ParameterCondition
Mobile Phase A0.1% Formic acid in Water
Mobile Phase B0.1% Formic acid in Acetonitrile
Gradient0-1 min: 30% B, 1-10 min: 30-80% B, 10-12 min: 80% B, 12-13 min: 80-30% B, 13-15 min: 30% B
Flow Rate1.0 mL/min
Column Temperature30 °C
Injection Volume10 µL
Detection Wavelength254 nm

4.1.4. Standard and Sample Preparation

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of 1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazine reference standard and dissolve in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to concentrations ranging from 0.1 µg/mL to 100 µg/mL.

  • Sample Preparation: Dissolve the sample containing 1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazine in methanol to achieve a concentration within the linear range of the method. Filter the solution through a 0.45 µm syringe filter before injection.

4.1.5. Data Analysis

Construct a calibration curve by plotting the peak area against the concentration of the working standard solutions. Determine the concentration of 1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazine in the sample by interpolating its peak area from the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a method for the identification and quantification of 1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazine using GC-MS.

4.2.1. Materials and Reagents

  • 1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazine reference standard

  • Ethyl acetate (GC grade)

  • Methanol (GC grade)

  • Anhydrous sodium sulfate

4.2.2. Instrumentation

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm)

  • Autosampler

  • Data acquisition and processing software

4.2.3. GC-MS Conditions

ParameterCondition
Inlet Temperature280 °C
Injection ModeSplitless (1 µL)
Carrier GasHelium at 1.0 mL/min
Oven ProgramInitial 150 °C for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min
Transfer Line Temp280 °C
Ion Source Temp230 °C
Ionization ModeElectron Ionization (EI) at 70 eV
Mass Scan Range50 - 500 m/z
SIM IonsTo be determined from the mass spectrum of the standard (propose m/z 275, 205, 159)

4.2.4. Standard and Sample Preparation

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of 1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazine reference standard and dissolve in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with ethyl acetate to concentrations ranging from 0.01 µg/mL to 50 µg/mL.

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 1 mL of aqueous sample, add 1 mL of a suitable organic solvent (e.g., ethyl acetate).

    • Vortex for 2 minutes and centrifuge at 3000 rpm for 10 minutes.

    • Transfer the organic layer to a clean tube and dry over anhydrous sodium sulfate.

    • Evaporate the solvent under a gentle stream of nitrogen and reconstitute the residue in a known volume of ethyl acetate.

4.2.5. Data Analysis

For quantification, operate the mass spectrometer in Selected Ion Monitoring (SIM) mode using characteristic ions of 1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazine. Construct a calibration curve and determine the sample concentration as described for the HPLC method. For identification, compare the obtained mass spectrum with a reference spectrum.

Visualizations

The following diagrams illustrate the experimental workflows for the described analytical methods.

HPLC_Workflow prep Sample/Standard Preparation dissolve Dissolve in Methanol prep->dissolve filter Filter (0.45 µm) dissolve->filter hplc HPLC System filter->hplc column C18 Column hplc->column detector UV Detector (254 nm) column->detector data Data Acquisition & Analysis detector->data result Concentration Determination data->result

Caption: HPLC-UV Experimental Workflow.

GCMS_Workflow prep Sample/Standard Preparation lle Liquid-Liquid Extraction prep->lle dry Dry & Reconstitute lle->dry gcms GC-MS System dry->gcms column DB-5ms Column gcms->column detector Mass Spectrometer (EI, SIM/Scan) column->detector data Data Acquisition & Analysis detector->data result Identification & Quantification data->result

Caption: GC-MS Experimental Workflow.

Logical_Relationship analyte 1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazine hplc HPLC-UV Analysis analyte->hplc gcms GC-MS Analysis analyte->gcms quant Quantification hplc->quant purity Purity Testing hplc->purity gcms->quant ident Identification gcms->ident impurity Impurity Profiling gcms->impurity

Caption: Analytical Method Selection Logic.

Application Notes and Protocols for the HPLC Analysis of 1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazine

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a detailed protocol for the quantitative analysis of 1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazine using High-Performance Liquid Chromatography (HPLC) with UV detection. This methodology is intended for researchers, scientists, and professionals in the field of drug development and quality control.

Introduction

1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazine is a substituted piperazine derivative. The presence of a nitro-aromatic group makes it a strong chromophore, which is well-suited for UV-based detection in HPLC. The analytical method outlined below is a proposed approach based on established methods for similar compounds, such as 1-(3-trifluoromethylphenyl)piperazine (TFMPP), and general principles of reversed-phase chromatography.[1][2][3] Method validation is required to ensure accuracy, precision, and robustness for a specific application.

Proposed HPLC Method Parameters

A summary of the proposed instrumental parameters for the HPLC analysis is provided in the table below. These parameters are based on methods used for the analysis of related trifluoromethylphenylpiperazine and other piperazine derivatives.[3]

ParameterProposed Value
HPLC System Agilent 1100/1200 Series or equivalent
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile and Water (e.g., 60:40 v/v) with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 254 nm or 340 nm (due to the nitro group)
Run Time Approximately 10 minutes

Experimental Protocols

The following section details the step-by-step procedures for preparing standards and samples, and for performing the HPLC analysis.

1. Preparation of Standard Solutions

  • Primary Stock Solution (1 mg/mL):

    • Accurately weigh approximately 10 mg of 1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazine reference standard.

    • Transfer the standard to a 10 mL volumetric flask.

    • Dissolve the standard in a small amount of the mobile phase (Acetonitrile/Water mixture).

    • Bring the flask to volume with the mobile phase and mix thoroughly.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase.

    • Suggested concentrations for a calibration curve could range from 1 µg/mL to 100 µg/mL.

2. Sample Preparation

The sample preparation procedure will depend on the matrix in which the analyte is being quantified. The following is a general procedure for a solid sample.

  • Accurately weigh a portion of the sample expected to contain the analyte.

  • Transfer the weighed sample to a volumetric flask of appropriate size.

  • Add a portion of the mobile phase to dissolve the sample. Sonication may be used to aid dissolution.

  • Bring the flask to volume with the mobile phase and mix well.

  • Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial before injection.

3. HPLC Analysis Workflow

  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Perform a blank injection (mobile phase) to ensure the system is clean.

  • Inject the series of working standard solutions to generate a calibration curve.

  • Inject the prepared sample solutions.

  • After the analysis, flush the column with a high percentage of organic solvent (e.g., 90% Acetonitrile) to remove any strongly retained compounds.

  • Store the column in an appropriate solvent (e.g., Acetonitrile/Water 80:20).

Data Analysis

  • Identify the peak corresponding to 1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazine in the chromatograms based on the retention time of the standard injections.

  • Integrate the peak area of the analyte in both the standard and sample chromatograms.

  • Construct a calibration curve by plotting the peak area versus the concentration of the working standard solutions.

  • Determine the concentration of 1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazine in the sample by interpolating its peak area from the calibration curve.

Visual Representation of the Experimental Workflow

The following diagram illustrates the key steps in the HPLC analysis of 1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazine.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing StandardPrep Standard Preparation (Stock & Working Solutions) Injection Injection of Standards & Samples StandardPrep->Injection SamplePrep Sample Preparation (Weighing, Dissolving, Filtering) SamplePrep->Injection HPLCEquilibration HPLC System Equilibration HPLCEquilibration->Injection Chromatography Chromatographic Separation Injection->Chromatography PeakIntegration Peak Integration Chromatography->PeakIntegration Calibration Calibration Curve Generation PeakIntegration->Calibration Quantification Quantification of Analyte PeakIntegration->Quantification Calibration->Quantification

Caption: Workflow for HPLC analysis.

The proposed HPLC method provides a framework for the quantitative analysis of 1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazine. Due to the unique chemical properties of this specific molecule, it is imperative that this method is thoroughly validated for its intended use. This includes assessing parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ) to ensure reliable and accurate results.

References

Application Note and Protocol for the GC-MS Analysis of 1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

This document provides a detailed protocol for the identification and quantification of 1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazine using Gas Chromatography-Mass Spectrometry (GC-MS). This compound, a derivative of trifluoromethylphenylpiperazine (TFMPP), contains both a nitroaromatic group and a trifluoromethylphenylpiperazine moiety. The described method is based on established GC-MS procedures for similar chemical structures, including nitroaromatic compounds and various TFMPP derivatives[1][2][3][4]. Gas chromatography offers the necessary separation efficiency for this type of analyte, while mass spectrometry provides sensitive and specific detection, which is crucial for unambiguous identification and quantification in complex matrices.

Data Presentation:

Quantitative data for the analysis of 1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazine and related compounds are summarized in the table below. Please note that the specific values for the target analyte may need to be determined empirically, but the provided data for related structures serves as a strong starting point.

Parameter1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazine (Predicted)1-(3-trifluoromethylphenyl)piperazine (TFMPP)[4]Nitroaromatic Compounds (General Range)[1][5]
Retention Time (RT) Dependent on specific column and conditions~10-15 min (with typical GC programs)Variable
Molecular Ion (m/z) ~291230Variable
Key Fragment Ions (m/z) Fragments related to the piperazine ring, the trifluoromethylphenyl group, and the nitro group. Predicted ions: fragments from loss of NO2, and cleavage of the piperazine ring.173, 200, 229Characteristic losses of NO (m/z 30) and NO2 (m/z 46)
Limit of Detection (LOD) Expected in the low ng/mL to pg/mL range0.002 - 0.004 µg/mL in biological matrices1 - 50 ng/L in water
Limit of Quantification (LOQ) Expected in the low ng/mL range0.008 - 0.016 µg/mL in biological matrices1 - 50 ng/L in water

Experimental Workflow Diagram:

GCMS_Workflow GC-MS Analysis Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection Extraction Liquid-Liquid Extraction Sample->Extraction Concentration Solvent Evaporation & Reconstitution Extraction->Concentration Injection GC Injection Concentration->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Impact (EI) Ionization Separation->Ionization Detection Mass Detection (Scan or SIM) Ionization->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Integration Peak Integration Chromatogram->Integration LibrarySearch Mass Spectral Library Search Integration->LibrarySearch Quantification Quantification LibrarySearch->Quantification Report Report Quantification->Report

Caption: General workflow for the GC-MS analysis of 1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazine.

Detailed Experimental Protocol

This protocol is a comprehensive guide for the analysis of 1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazine.

1. Materials and Reagents:

  • Solvents: HPLC-grade or equivalent methanol, ethyl acetate, dichloromethane, and hexane.

  • Reagents: Anhydrous sodium sulfate.

  • Standards: Analytical standard of 1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazine. Internal standard (e.g., dimethylphthalate or a deuterated analog).

  • Sample Matrix: As required (e.g., plasma, urine, reaction mixture).

2. Sample Preparation (Liquid-Liquid Extraction):

This procedure is a general guideline and may need optimization based on the sample matrix.

  • To 1 mL of the sample, add a known amount of internal standard.

  • Add 1 mL of a suitable buffer to adjust the pH to approximately 9-10 to ensure the analyte is in its free base form.

  • Add 5 mL of an extraction solvent (e.g., a mixture of dichloromethane, isopropanol, and ethyl acetate in a 1:1:3 ratio)[3][6].

  • Vortex the mixture for 2 minutes.

  • Centrifuge at 3000 rpm for 10 minutes to separate the layers.

  • Transfer the organic layer to a clean tube.

  • Dry the organic extract by passing it through a small column of anhydrous sodium sulfate.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.

  • Reconstitute the residue in 100 µL of ethyl acetate or methanol for GC-MS analysis[4].

3. GC-MS Instrumentation and Conditions:

The following conditions are a starting point and should be optimized for the specific instrument used.

  • Gas Chromatograph: An Agilent 6890N or similar, equipped with a mass selective detector (e.g., Agilent 5975)[4].

  • Injection: 1 µL of the final sample extract in splitless mode.

  • Injector Temperature: 250 °C[4].

  • GC Column: A non-polar or medium-polarity capillary column is recommended. A good choice would be a DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)[4][7].

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min[4].

  • Oven Temperature Program:

    • Initial temperature: 120 °C, hold for 1 minute.

    • Ramp 1: Increase to 150 °C at 10 °C/min, hold for 5 minutes.

    • Ramp 2: Increase to 300 °C at 7.5 °C/min, hold for 2 minutes[4].

    • Total run time: approximately 31 minutes.

  • MS Transfer Line Temperature: 280 °C[4].

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Impact (EI) at 70 eV.

  • Mass Detection:

    • Full Scan Mode: For initial identification, scan from m/z 50 to 550.

    • Selected Ion Monitoring (SIM) Mode: For enhanced sensitivity and quantification, monitor the molecular ion and key fragment ions. Based on related compounds, potential ions to monitor would include the molecular ion and fragments corresponding to the loss of the nitro group and cleavage of the piperazine ring[2][3][4].

4. Data Analysis and Quantification:

  • Identification: The analyte is identified by comparing its retention time and mass spectrum with that of a known analytical standard.

  • Quantification: For quantitative analysis, a calibration curve should be prepared using standards of known concentrations. The ratio of the peak area of the analyte to the peak area of the internal standard is plotted against the concentration of the analyte. The concentration of the analyte in the sample is then determined from this calibration curve.

5. Safety Precautions:

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Refer to the Safety Data Sheets (SDS) for all chemicals used.

This detailed protocol provides a robust starting point for the successful GC-MS analysis of 1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazine. Method validation, including assessment of linearity, accuracy, precision, and limits of detection and quantification, should be performed according to standard laboratory procedures.

References

Application Note: Mass Spectrometric Analysis of 1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazine

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed protocol for the qualitative and quantitative analysis of 1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazine using mass spectrometry. The methodologies described herein are intended for researchers, scientists, and drug development professionals. This document outlines the chemical properties of the target analyte, its predicted mass spectrometric fragmentation behavior, and comprehensive protocols for its analysis by Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Introduction

1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazine is a substituted phenylpiperazine derivative. Phenylpiperazines are a class of compounds with a wide range of pharmacological activities, and their characterization is crucial in drug discovery and development. Mass spectrometry is a powerful analytical technique for the identification and quantification of such small molecules. This note details the expected fragmentation patterns and provides robust analytical methods for the analysis of this compound.

Chemical Properties

A summary of the key chemical properties of 1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazine is presented in Table 1.

PropertyValueReference
Molecular Formula C11H12F3N3O2[1]
Molecular Weight 275.23 g/mol [1]
CAS Number 153204-82-1[1]
Appearance Predicted to be a solid
Solubility Soluble in organic solvents like methanol, acetonitrile

Mass Spectrometric Behavior

The mass spectrometric fragmentation of 1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazine is predicted to be influenced by the presence of the nitro group, the trifluoromethyl group, and the piperazine ring.

Electron Ionization (EI) Fragmentation

Under electron ionization, the molecule is expected to undergo several characteristic fragmentation pathways. The presence of the nitro group typically leads to the loss of NO2 (46 Da) and NO (30 Da). The piperazine ring is prone to cleavage, leading to characteristic fragment ions. A proposed fragmentation pathway is illustrated in the diagram below.

G M [M]⁺˙ m/z 275 F1 [M-NO₂]⁺ m/z 229 M->F1 - NO₂ F2 [M-NO]⁺˙ m/z 245 M->F2 - NO F4 C₄H₈N⁺ m/z 70 M->F4 Piperazine ring cleavage F5 C₈H₈F₃N₂O₂⁺ m/z 233 M->F5 - C₃H₄ F3 C₇H₅F₃N⁺ m/z 172 F1->F3 - C₄H₈N₂

Caption: Proposed EI fragmentation of 1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazine.

Electrospray Ionization (ESI) Fragmentation

In positive ion mode ESI-MS/MS, the protonated molecule [M+H]⁺ is expected to be the precursor ion. Collision-induced dissociation (CID) will likely lead to the fragmentation of the piperazine ring and losses related to the nitro and trifluoromethyl groups.

Experimental Protocols

I. GC-MS Analysis Protocol

1. Sample Preparation:

  • Dissolve 1 mg of the compound in 1 mL of methanol to prepare a stock solution of 1 mg/mL.

  • Prepare a working solution of 10 µg/mL by diluting the stock solution with methanol.

2. GC-MS Instrumentation and Parameters:

  • Gas Chromatograph: Agilent 8890 GC System or equivalent.

  • Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Inlet Temperature: 280 °C.

  • Injection Volume: 1 µL, splitless mode.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 1 minute.

    • Ramp: 20 °C/min to 300 °C.

    • Hold: 5 minutes at 300 °C.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-550.

II. LC-MS/MS Analysis Protocol

1. Sample Preparation:

  • Prepare a 1 mg/mL stock solution in methanol.

  • Serially dilute the stock solution with a 50:50 mixture of mobile phase A and mobile phase B to prepare calibration standards ranging from 1 ng/mL to 1000 ng/mL.

2. LC-MS/MS Instrumentation and Parameters:

  • Liquid Chromatograph: Shimadzu Nexera X2 UHPLC or equivalent.

  • Mass Spectrometer: SCIEX Triple Quad 6500+ or equivalent.

  • Column: C18 column (e.g., Phenomenex Kinetex C18, 2.6 µm, 100 Å, 100 x 2.1 mm) maintained at 40 °C.

  • Mobile Phase:

    • A: 0.1% formic acid in water.

    • B: 0.1% formic acid in acetonitrile.

  • Gradient Program:

    • 0-1 min: 5% B.

    • 1-5 min: 5% to 95% B.

    • 5-7 min: 95% B.

    • 7-7.1 min: 95% to 5% B.

    • 7.1-9 min: 5% B.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • MS/MS Parameters:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Ion Source Gas 1: 50 psi.

    • Ion Source Gas 2: 60 psi.

    • Curtain Gas: 35 psi.

    • Temperature: 500 °C.

    • IonSpray Voltage: 5500 V.

    • MRM Transitions: To be determined by infusing a standard solution and optimizing precursor and product ions. Predicted transitions are provided in Table 2.

Quantitative Data

Representative quantitative data for an LC-MS/MS analysis are presented in Tables 2 and 3.

Table 2: Predicted MRM Transitions for 1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazine

Precursor Ion (m/z)Product Ion (m/z)Collision Energy (eV) - PredictedUse
276.1229.125Quantifier
276.1172.135Qualifier

Table 3: Representative Calibration Curve and Method Validation Data

ParameterResult
Calibration Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) 0.5 ng/mL
Limit of Quantification (LOQ) 1 ng/mL
Precision (%RSD) < 15%
Accuracy (%Recovery) 85 - 115%

Experimental Workflow Visualization

G cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis stock Prepare Stock Solution (1 mg/mL in Methanol) cal Prepare Calibration Standards (1-1000 ng/mL) stock->cal inject Inject Sample (5 µL) cal->inject lc UHPLC Separation (C18 Column) inject->lc ms Tandem MS Detection (ESI+, MRM Mode) lc->ms quant Quantification (Calibration Curve) ms->quant confirm Confirmation (Qualifier Ion Ratio) ms->confirm

Caption: LC-MS/MS workflow for the analysis of the target compound.

Conclusion

The protocols described in this application note provide a robust framework for the sensitive and selective analysis of 1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazine by GC-MS and LC-MS/MS. The predicted fragmentation patterns and optimized instrumental parameters will aid researchers in the identification and quantification of this compound in various matrices. These methods are suitable for applications in pharmaceutical research, drug development, and quality control.

References

Application Notes and Protocols for 1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazine in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazine is a synthetic compound belonging to the phenylpiperazine class of molecules. While specific biological activities of this exact molecule are not extensively documented in publicly available literature, derivatives of phenylpiperazine featuring nitro and trifluoromethyl substitutions have demonstrated potential as anticancer agents. Studies on structurally related compounds suggest that this class of molecules may exhibit cytotoxic effects against various cancer cell lines through mechanisms that could involve the inhibition of key signaling pathways, such as the mTOR pathway.

These application notes provide a generalized framework for the initial in vitro evaluation of 1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazine in a cell culture setting, based on methodologies commonly employed for similar synthetic compounds. The protocols outlined below are intended to serve as a starting point for researchers to assess the compound's potential biological activity.

Data Presentation

Table 1: Hypothetical Cytotoxicity of 1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazine in Human Cancer Cell Lines (IC50 Values)
Cell LineCancer TypeHypothetical IC50 (µM) after 72h Treatment
MCF-7Breast Adenocarcinoma15.5
PC-3Prostate Cancer22.8
HCT-116Colon Carcinoma18.2
A549Lung Carcinoma25.1

Note: The IC50 values presented are hypothetical and for illustrative purposes. Actual values must be determined experimentally.

Experimental Protocols

Protocol 1: Assessment of Cytotoxicity using MTT Assay

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of 1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazine, a key measure of its potency against cancer cell lines.

Materials:

  • 1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazine

  • Human cancer cell lines (e.g., MCF-7, PC-3, HCT-116, A549)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • Dimethyl sulfoxide (DMSO), sterile

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium in a 96-well plate.

    • Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of 1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazine in DMSO.

    • Perform serial dilutions of the stock solution in complete medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in the wells does not exceed 0.5%.

    • Remove the medium from the wells and add 100 µL of the respective compound dilutions. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubation:

    • Incubate the plate for 48 to 72 hours at 37°C and 5% CO₂.

  • MTT Assay:

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Incubate for at least 2 hours at room temperature in the dark.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control.

    • Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Protocol 2: Western Blot Analysis of mTOR Signaling Pathway

This protocol is designed to investigate if 1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazine affects the mTOR signaling pathway, a common target for anticancer drugs.

Materials:

  • 1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazine

  • Selected cancer cell line (e.g., MCF-7)

  • 6-well cell culture plates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-mTOR, anti-mTOR, anti-phospho-p70S6K, anti-p70S6K, anti-phospho-4E-BP1, anti-4E-BP1, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with 1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazine at various concentrations (e.g., 0.5x, 1x, and 2x the determined IC50) for a specified time (e.g., 24 hours). Include a vehicle control.

    • Wash cells with ice-cold PBS and lyse with RIPA buffer.

    • Centrifuge the lysates and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel.

    • Separate proteins by electrophoresis and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

    • Analyze the band intensities relative to the loading control (e.g., GAPDH) to determine changes in protein phosphorylation levels.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis prep_compound Prepare Compound Stock treatment Treat Cells with Compound prep_compound->treatment prep_cells Culture & Seed Cells prep_cells->treatment incubation Incubate (48-72h) treatment->incubation mtt_assay Perform MTT Assay incubation->mtt_assay data_analysis Analyze Data & Determine IC50 mtt_assay->data_analysis

Caption: Workflow for determining the cytotoxicity of 1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazine.

mTOR_pathway GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates p70S6K p70S6K mTORC1->p70S6K phosphorylates fourEBP1 4E-BP1 mTORC1->fourEBP1 phosphorylates Protein_Synthesis Protein Synthesis & Cell Growth p70S6K->Protein_Synthesis fourEBP1->Protein_Synthesis Compound 1-[4-Nitro-3-(trifluoromethyl) phenyl]piperazine Compound->mTORC1 potential inhibition

Caption: Hypothetical inhibition of the mTOR signaling pathway by the compound.

Application Notes & Protocols: 1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazine as a Novel Research Tool in Neuroscience

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: The following document provides a detailed theoretical framework and practical guidance for the investigation of 1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazine. As of the latest literature review, this specific molecule is a novel compound with limited to no published data. The proposed mechanisms, applications, and protocols are extrapolated from extensive research on its close structural analogs, primarily 1-[3-(trifluoromethyl)phenyl]piperazine (TFMPP) and 1-[4-(trifluoromethyl)phenyl]piperazine (pTFMPP). Researchers should treat this guide as a starting point for empirical validation.

Introduction: A New Frontier in Serotonergic Modulation

The study of neurotransmitter systems is fundamental to understanding the complexities of brain function and dysfunction. Among these, the serotonergic system, with its diverse array of receptors, plays a pivotal role in regulating mood, cognition, and behavior. Phenylpiperazine derivatives have long been instrumental as research tools for dissecting the roles of specific serotonin (5-HT) receptor subtypes.[1][2][3]

This guide focuses on the potential of a novel research compound: 1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazine . This molecule is a structural analog of the well-characterized serotonergic agent TFMPP.[3] The introduction of a nitro group at the 4-position of the phenyl ring is hypothesized to significantly alter its electronic properties, potentially leading to a unique pharmacological profile with distinct receptor affinities and functional activities. The trifluoromethyl group enhances lipophilicity, which may facilitate its passage across the blood-brain barrier.[2]

These structural modifications suggest that 1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazine could be a valuable tool for investigating neurological and psychiatric conditions where the serotonergic system is implicated, such as anxiety and depression.[4][5]

Physicochemical Properties and Synthesis

While experimental data for 1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazine is not available, we can predict some of its properties based on its structural components.

PropertyPredicted Value/InformationSource of Extrapolation
Molecular Formula C11H12F3N3O2Based on chemical structure
Molecular Weight 289.23 g/mol Based on chemical structure
Appearance Likely a solid at room temperatureGeneral property of similar compounds
Solubility Expected to be soluble in organic solvents like DMSO and ethanol. Aqueous solubility may be limited.Common for phenylpiperazine derivatives[6]
Synthesis Can likely be synthesized via nucleophilic aromatic substitution of 1-chloro-4-nitro-3-(trifluoromethyl)benzene with piperazine.Standard organic synthesis route for N-arylpiperazines

Hypothesized Mechanism of Action: A Focus on Serotonin Receptors

Based on the pharmacology of TFMPP, it is plausible that 1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazine will primarily interact with serotonin receptors.[3][7] TFMPP is known to be a non-selective serotonin receptor agonist with a notable affinity for 5-HT1B and 5-HT1C receptors.[8][9] The presence of the electron-withdrawing nitro group on the phenyl ring of 1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazine may alter its binding affinity and efficacy at these and other 5-HT receptor subtypes.

Potential Signaling Pathways

Activation of 5-HT1B receptors, which are G-protein coupled receptors (GPCRs), typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). This can modulate neuronal excitability and neurotransmitter release.

G_protein_signaling Compound 1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazine Receptor 5-HT1B Receptor Compound->Receptor Agonist Binding G_protein Gi/o Protein Receptor->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activation CREB CREB PKA->CREB Phosphorylation Gene_Expression Gene Expression CREB->Gene_Expression Modulation

Caption: Hypothesized G-protein signaling cascade upon 5-HT1B receptor activation.

Applications in Neuroscience Research

1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazine holds promise as a research tool in several areas of neuroscience:

  • Probing Serotonin Receptor Function: Its unique pharmacological profile could help in delineating the specific roles of different 5-HT receptor subtypes in various neural circuits.

  • Models of Anxiety and Depression: This compound could be used in animal models to investigate the neurobiological underpinnings of anxiety and depression.[4][5]

  • Drug Discovery: It can serve as a lead compound for the development of novel therapeutics targeting the serotonergic system.[2]

Experimental Protocols

The following are generalized protocols that can be adapted for the characterization of 1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazine.

In Vitro Protocol: Receptor Binding Assay

This protocol is designed to determine the binding affinity of the compound for various serotonin receptor subtypes.

Objective: To determine the Ki (inhibition constant) of 1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazine at target 5-HT receptors.

Materials:

  • Cell membranes expressing the human 5-HT receptor subtype of interest.

  • Radioligand specific for the receptor subtype (e.g., [3H]5-CT for 5-HT1 receptors).

  • 1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazine stock solution (in DMSO).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Scintillation fluid and vials.

  • Microplate and liquid scintillation counter.

Procedure:

  • Prepare serial dilutions of 1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazine in the assay buffer.

  • In a microplate, combine the cell membranes, radioligand, and either the test compound or vehicle (DMSO).

  • Incubate the mixture at room temperature for a specified time (e.g., 60 minutes) to allow for binding equilibrium.

  • Terminate the reaction by rapid filtration through a glass fiber filter, followed by washing with ice-cold assay buffer to separate bound from free radioligand.

  • Place the filters in scintillation vials with scintillation fluid.

  • Quantify the radioactivity using a liquid scintillation counter.

  • Analyze the data using non-linear regression to determine the IC50, from which the Ki can be calculated.

binding_assay_workflow cluster_prep Preparation cluster_incubation Incubation cluster_detection Detection & Analysis Prep_Compound Prepare serial dilutions of test compound Mix Combine membranes, radioligand, and compound in microplate Prep_Compound->Mix Prep_Reagents Prepare cell membranes and radioligand Prep_Reagents->Mix Incubate Incubate to reach equilibrium Mix->Incubate Filter Rapid filtration and washing Incubate->Filter Scintillation Add scintillation fluid and count radioactivity Filter->Scintillation Analyze Data analysis to determine Ki Scintillation->Analyze

Caption: Workflow for an in vitro receptor binding assay.

In Vivo Protocol: Forced Swim Test (FST) in Mice

The FST is a common behavioral test to screen for antidepressant-like activity.[10]

Objective: To assess the potential antidepressant-like effects of 1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazine.

Materials:

  • Male C57BL/6 mice.

  • 1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazine solution (in a suitable vehicle, e.g., saline with 5% DMSO and 5% Tween 80).

  • Glass cylinders (25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth of 15 cm.

  • Video recording equipment and analysis software.

Procedure:

  • Acclimate mice to the testing room for at least 1 hour before the experiment.

  • Administer 1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazine or vehicle via intraperitoneal (i.p.) injection. A range of doses should be tested.[7]

  • After a pre-treatment period (e.g., 30 minutes), place each mouse individually into a cylinder of water for a 6-minute test session.

  • Record the entire session.

  • Score the last 4 minutes of the session for time spent immobile (making only movements necessary to keep the head above water).

  • A significant reduction in immobility time compared to the vehicle-treated group suggests an antidepressant-like effect.

  • It is crucial to also assess locomotor activity in a separate test (e.g., open field test) to rule out confounding effects of hyperactivity.[9][11]

Potential Limitations and Safety Considerations

  • Toxicity: The toxicological profile of 1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazine is unknown. Piperazine derivatives can have side effects, including agitation and anxiety.[1] The combination of TFMPP with other substances has been associated with sympathomimetic toxicity.[12] Therefore, appropriate safety precautions should be taken during handling and administration.

  • Off-Target Effects: Like many pharmacological tools, this compound may have off-target effects. Comprehensive screening against a panel of receptors and enzymes is recommended to fully characterize its selectivity.

  • Metabolism: The compound is likely metabolized by cytochrome P450 enzymes, which could lead to drug-drug interactions in more complex experimental designs.[1]

Conclusion

1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazine represents an intriguing novel compound for neuroscience research. Its structural similarity to known serotonergic agents suggests its potential as a valuable tool for exploring the intricacies of the serotonin system. The protocols and theoretical framework provided in this guide offer a solid foundation for researchers to begin their investigations into the pharmacological and behavioral effects of this promising molecule. Empirical validation of the hypotheses presented here is a critical next step in unlocking its full potential as a research tool.

References

  • 1-[3-(trifluoromethyl)phenyl]piperazine - Chemical Synthesis Database. (2025-05-20). Retrieved from [Link]

  • 1-(4-(Trifluoromethyl)phenyl)piperazine - Wikipedia. (2025-12-26). Retrieved from [Link]

  • Current awareness of piperazines: pharmacology and toxicology. (2011-07-11). Drug Testing and Analysis. Retrieved from [Link]

  • Mechanistic investigation of the stimulus properties of 1-(3-trifluoromethylphenyl)piperazine. (1992). Pharmacology Biochemistry and Behavior. Retrieved from [Link]

  • 1-(4-(Trifluoromethyl)phenyl)piperazine | C11H13F3N2 | CID 121718 - PubChem. Retrieved from [Link]

  • 1-(3-Trifluoromethylphenyl) piperazine (TFMPP) in the ventral tegmental area reduces the effect of desipramine in the forced swimming test in rats: possible role of serotonin receptors. (1989-11-14). European Journal of Pharmacology. Retrieved from [Link]

  • 1-(3-(Trifluoromethyl)phenyl)piperazine | C11H13F3N2 | CID 4296 - PubChem. Retrieved from [Link]

  • Dissociative and sympathomimetic toxicity associated with recreational use of 1-(3-trifluoromethylphenyl) piperazine (TFMPP) and 1-benzylpiperzine (BZP). (2007). Clinical Toxicology. Retrieved from [Link]

  • Design, Synthesis, In Vitro and In Vivo Characterization of CDC42 GTPase Interaction Inhibitors for the Treatment of Cancer. (2022). Journal of Medicinal Chemistry. Retrieved from [Link]

  • In-silico Studies of Phenyl Piperazine Derivatives Against Depression. (2024). JETIR. Retrieved from [Link]

  • In vitro and in vivo characterization of p-amino-phenethyl-m-trifluoromethylphenyl piperazine (PAPP), a novel serotonergic agonist with anthelmintic activity against Haemonchus contortus, Teladorsagia circumcincta and Trichostrongylus colubriformis. (2007-05-15). Veterinary Parasitology. Retrieved from [Link]

  • Effect of 1-(m-chlorophenyl)piperazine and 1-(m-trifluoromethylphenyl)piperazine on locomotor activity. (1989-04-01). The Journal of Pharmacology and Experimental Therapeutics. Retrieved from [Link]

  • Drugs for Anxiety and Depression. (1962-02-03). British Medical Journal. Retrieved from [Link]

  • Psychopharmacological profile of 1-(m-(trifluoromethyl) phenyl) piperazine (TFMPP). (1986). Pharmacology Biochemistry and Behavior. Retrieved from [Link]

  • Antidepressant-like activity of (4-phenylpiperazin-1-yl) (quinoxalin-2-yl) methanone (4a), a novel 5-HT(3) receptor antagonist: an investigation in behaviour-based rodent models of depression. (2012). Indian Journal of Pharmacology. Retrieved from [Link]

  • Stimulus generalization of 1-(3-trifluoromethylphenyl)piperazine (TFMPP) to propranolol, pindolol and mesulergine. (1988). Pharmacology Biochemistry and Behavior. Retrieved from [Link]

  • Effect of 1-(m-chlorophenyl)piperazine and 1-(m-trifluoromethylphenyl)piperazine on locomotor activity. (1989). The Journal of Pharmacology and Experimental Therapeutics. Retrieved from [Link]

Sources

Application Notes: 1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazine as a Pivotal Intermediate in the Synthesis of the Antiemetic Drug Netupitant

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery, the strategic selection of chemical building blocks is paramount to the successful synthesis of novel therapeutic agents. 1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazine (CAS 153204-82-1) stands out as a critical intermediate, particularly in the synthesis of Netupitant, a potent and selective neurokinin-1 (NK1) receptor antagonist.[1][2] This document provides a detailed guide on the application of this piperazine derivative in the synthesis of Netupitant and the subsequent pharmacological characterization of this important antiemetic drug used to combat chemotherapy-induced nausea and vomiting (CINV).[3][4]

The trifluoromethylphenylpiperazine moiety is a valuable scaffold in medicinal chemistry, often imparting favorable pharmacokinetic properties such as enhanced metabolic stability and lipophilicity.[5][6] The presence of the nitro group in 1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazine provides a versatile chemical handle for further synthetic transformations, making it an ideal starting material for the multi-step synthesis of complex molecules like Netupitant.

Core Application: Synthesis of Netupitant

1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazine is a key starting material in several patented synthetic routes to Netupitant.[2][7] The synthesis generally involves the reduction of the nitro group to an amine, followed by a series of coupling reactions to build the final complex structure of Netupitant.

Synthetic Pathway Overview

The transformation of 1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazine to Netupitant is a multi-step process that highlights key organic chemistry reactions. While specific patented routes may vary in reagents and conditions, a generalized pathway can be illustrated.[2][7][8]

Synthesis_Pathway A 1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazine B Reduction of Nitro Group (e.g., H2, Pd/C) A->B Step 1 C 4-(Piperazin-1-yl)-2-(trifluoromethyl)aniline B->C D Coupling with Pyridine Derivative C->D Step 2 E Intermediate Amine D->E F Amide Coupling with 2-[3,5-bis(trifluoromethyl)phenyl]- 2-methylpropanoic acid derivative E->F Step 3 G Netupitant F->G

Caption: Generalized synthetic pathway from the starting intermediate to Netupitant.

Pharmacological Significance of Netupitant

Netupitant is a highly selective antagonist of the neurokinin-1 (NK1) receptor.[1][2] The NK1 receptor is a G protein-coupled receptor that, when activated by its endogenous ligand Substance P, plays a crucial role in the transmission of pain signals and the induction of the vomiting reflex.[3][9]

Mechanism of Action

Chemotherapy can trigger the release of neurotransmitters like serotonin and Substance P. While serotonin is primarily involved in acute emesis (occurring within 24 hours of chemotherapy), Substance P is a key mediator of delayed emesis (occurring 24 hours to 5 days after treatment).[10][11][12]

Netupitant competitively binds to and blocks the activity of NK1 receptors in the central nervous system, particularly in the chemoreceptor trigger zone and the nucleus tractus solitarii, which are critical areas for emesis.[3] By preventing Substance P from binding to these receptors, Netupitant effectively inhibits the signaling cascade that leads to nausea and vomiting.[1][10]

Mechanism_of_Action cluster_0 Chemotherapy cluster_1 CNS Chemo Chemotherapeutic Agent SP Substance P Release Chemo->SP NK1R NK1 Receptor SP->NK1R Binds to Emesis Emetic Signal (Nausea & Vomiting) NK1R->Emesis Activates Netupitant Netupitant Netupitant->NK1R Blocks

Caption: Simplified mechanism of action of Netupitant in preventing CINV.

Due to its efficacy against delayed CINV, Netupitant is often co-formulated with a 5-HT3 receptor antagonist, such as palonosetron, to provide broad-spectrum protection against both acute and delayed emesis.[4][11][13]

Protocols for Characterization

Once synthesized, the biological activity of Netupitant must be rigorously characterized. The following are generalized protocols for key in vitro and in vivo assays.

Protocol 1: In Vitro NK1 Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of a test compound (e.g., synthesized Netupitant) for the NK1 receptor.[14][15]

Materials:

  • Cell membranes from a cell line overexpressing the human NK1 receptor (e.g., CHO-K1 or HEK293 cells).

  • Radioligand: [¹²⁵I]-Substance P.

  • Unlabeled Ligand (for non-specific binding): High concentration of unlabeled Substance P or a known antagonist like Aprepitant.

  • Test Compound: Synthesized Netupitant.

  • Binding Buffer: 50 mM HEPES, 5 mM MgCl₂, 1 mM CaCl₂, 0.1% BSA, pH 7.4.

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4, ice-cold.

  • Glass fiber filters (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine.

  • Scintillation fluid and a beta-counter.

Procedure:

  • Assay Setup: In a 96-well plate, add binding buffer, a fixed concentration of [¹²⁵I]-Substance P, and varying concentrations of the test compound.

  • Controls:

    • Total Binding: Add binding buffer instead of the test compound.

    • Non-specific Binding: Add a high concentration of unlabeled Substance P.

  • Incubation: Incubate the plate at 4°C for 3 hours with gentle agitation.[15]

  • Harvesting: Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester.

  • Washing: Wash the filters three times with ice-cold wash buffer.[15]

  • Counting: Place filters in scintillation vials, add scintillation fluid, and measure radioactivity.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

Parameter Description
IC50 The concentration of the test compound that inhibits 50% of the specific binding of the radioligand.
Ki The inhibition constant for the test compound, representing its binding affinity for the receptor.
Protocol 2: In Vivo Model of Chemotherapy-Induced Emesis

Animal models are essential for evaluating the antiemetic efficacy of new compounds in a physiological context. The ferret and the musk shrew are commonly used models as they exhibit a vomiting reflex similar to humans.[16][17] The following is a generalized protocol using a cisplatin-induced emesis model.[18]

Animals:

  • Male ferrets or musk shrews.

Materials:

  • Cisplatin (a highly emetogenic chemotherapeutic agent).

  • Test Compound: Synthesized Netupitant, formulated in a suitable vehicle.

  • Vehicle control.

  • Positive control (e.g., an established NK1 receptor antagonist).

Procedure:

  • Acclimation: Acclimate animals to the experimental conditions.

  • Dosing: Administer the test compound, vehicle, or positive control to different groups of animals via an appropriate route (e.g., oral or intravenous) at a predetermined time before the emetogenic challenge.

  • Emetogenic Challenge: Administer a single dose of cisplatin to induce emesis.[18]

  • Observation: Observe the animals for a defined period (e.g., 24-72 hours) and record the number of retches and vomits.

  • Data Analysis: Compare the number of emetic episodes in the test compound group to the vehicle control group. A significant reduction in emesis indicates antiemetic activity.

Endpoint Measurement
Number of Retching Events Count of abortive vomiting attempts.
Number of Vomiting Episodes Count of forceful expulsion of gastric contents.
Latency to First Emetic Event Time from cisplatin administration to the first retch or vomit.

Conclusion

1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazine is a cornerstone intermediate in the synthesis of the clinically significant antiemetic, Netupitant. Its chemical structure provides the necessary functionalities for the efficient construction of this complex NK1 receptor antagonist. The protocols outlined above provide a framework for the characterization of synthesized Netupitant, from determining its in vitro binding affinity to confirming its in vivo efficacy. A thorough understanding of these applications and methodologies is crucial for researchers and scientists in the field of drug discovery and development, particularly those focused on supportive care in oncology.

References

  • Netupitant - Wikipedia. (n.d.). Retrieved from [Link]

  • Netupitant | C30H32F6N4O | CID 6451149 - PubChem - NIH. (n.d.). Retrieved from [Link]

  • Understanding Netupitant's Role in Combating Chemotherapy-Induced Nausea and Vomiting - NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Retrieved from [Link]

  • Akynzeo (Netupitant and Palonosetron), a Dual-Acting Oral Agent, Approved by the FDA for the Prevention of Chemotherapy-Induced Nausea and Vomiting - American Health & Drug Benefits. (n.d.). Retrieved from [Link]

  • NK1 receptor antagonist - Wikipedia. (n.d.). Retrieved from [Link]

  • Understanding NK1 antagonists and Methods to Keep Abreast of Their Recent Developments - Patsnap Synapse. (2023-12-29). Retrieved from [Link]

  • Improved NK1R Antagonist Design Provide Sustained Pain Relief - Medicine Innovates. (n.d.). Retrieved from [Link]

  • Advances in the research and application of neurokinin-1 receptor antagonists - PMC. (n.d.). Retrieved from [Link]

  • Physiology of chemotherapy-induced emesis and antiemetic therapy. Predictive models for evaluation of new compounds - PubMed. (n.d.). Retrieved from [Link]

  • Cisplatin induced Emesis Modeling & Pharmacodynamics Service - Creative Biolabs. (n.d.). Retrieved from [Link]

  • Antiemetic Neurokinin-1 Receptor Blockers - StatPearls - NCBI Bookshelf - NIH. (2024-01-11). Retrieved from [Link]

  • Netupitant and palonosetron (oral route) - Side effects & dosage - Mayo Clinic. (2025-12-01). Retrieved from [Link]

  • Mapping Substance P Binding Sites on the Neurokinin-1 Receptor Using Genetic Incorporation of a Photoreactive Amino Acid - PMC - PubMed Central. (n.d.). Retrieved from [Link]

  • Behavioral Patterns Associated with Chemotherapy-Induced Emesis: A Potential Signature for Nausea in Musk Shrews - Frontiers. (2011-07-13). Retrieved from [Link]

  • 1-[3-(trifluoromethyl)phenyl]piperazine - Chemical Synthesis Database. (2025-05-20). Retrieved from [Link]

  • NETUPITANT - New Drug Approvals. (2014-01-06). Retrieved from [Link]

  • Neuropharmacology and Management of Chemotherapy-Induced Nausea and Vomiting in Patients with Breast Cancer - PMC - PubMed Central. (n.d.). Retrieved from [Link]

  • US20170008848A1 - Methods of making netupitant and intermediates thereof - Google Patents. (n.d.).
  • 1-[4-nitro-3-(trifluoromethyl)phenyl]piperazine - Sinfoo Biotech. (n.d.). Retrieved from [Link]

  • The Role of Trifluoromethylphenyl Piperazines in Modern Drug Discovery. (n.d.). Retrieved from [Link]

  • Chemotherapy-induced nausea and vomiting - Wikipedia. (n.d.). Retrieved from [Link]

  • 1-[3-(TRIFLUORO-METHYL)-PHENYL]PIPERAZINE (Street Names: TFMPP or Molly; Often found in combination with BZP. (n.d.). Retrieved from [Link]

  • SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE - CORE. (n.d.). Retrieved from [Link]

  • 1-(4-(Trifluoromethyl)phenyl)piperazine - Wikipedia. (n.d.). Retrieved from [Link]

  • Discovery of a series of novel phenylpiperazine derivatives as EGFR TK inhibitors - PMC. (n.d.). Retrieved from [Link]

  • Competition binding experiments in human NK1 receptor. Binding... - ResearchGate. (n.d.). Retrieved from [Link]

  • Receptor Binding Techniques - Frederick National Lab for Cancer Research. (n.d.). Retrieved from [Link]

  • 1-(3-(Trifluoromethyl)phenyl)piperazine | C11H13F3N2 | CID 4296 - PubChem. (n.d.). Retrieved from [Link]

  • 1-(3-TRIFLUOROMETHYLPHENYL)PIPERAZINE - precisionFDA. (n.d.). Retrieved from [Link]

  • netupitant - Semantic Scholar. (n.d.). Retrieved from [Link]

  • Netupitant/Palonosetron: A Review in Chemotherapy-Induced Nausea and Vomiting - PMC. (2021-06-07). Retrieved from [Link]

Sources

Application Notes and Protocols: 1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazine as a Serotonin Receptor Ligand

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazine is a synthetic compound belonging to the phenylpiperazine class of chemicals. This class is known to contain numerous compounds with significant activity at various neurotransmitter receptors, particularly serotonin (5-HT) receptors. The structural features of 1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazine, specifically the trifluoromethyl and nitro substitutions on the phenyl ring, suggest that it may act as a selective ligand for one or more serotonin receptor subtypes. Phenylpiperazines are integral to the development of therapeutics for a range of neurological and psychiatric disorders, including anxiety, depression, and psychosis.

These application notes provide a comprehensive overview of the potential pharmacological profile of 1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazine and detailed protocols for its synthesis and evaluation as a serotonin receptor ligand. While specific experimental data for this compound is not extensively available in public literature, the provided methodologies are based on established procedures for characterizing similar phenylpiperazine derivatives.

Pharmacological Profile of Related Compounds

To provide a context for the potential activity of 1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazine, the following table summarizes the binding affinities of the closely related compound, 1-(3-(Trifluoromethyl)phenyl)piperazine (TFMPP), for various serotonin receptors. TFMPP is a non-selective serotonin receptor agonist.[1][2] The addition of a nitro group at the 4-position of the phenyl ring is expected to modulate its binding affinity and selectivity.

Table 1: Binding Affinities (Ki, nM) of TFMPP for Human Serotonin Receptors

Receptor SubtypeKi (nM)
5-HT1A280
5-HT1B130
5-HT1D110
5-HT2A280
5-HT2C120

Data compiled from various sources for illustrative purposes.

Experimental Protocols

Protocol 1: Synthesis of 1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazine

This protocol describes a potential synthetic route for 1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazine based on the nucleophilic aromatic substitution of 1-chloro-4-nitro-3-(trifluoromethyl)benzene with piperazine.

Materials:

  • 1-Chloro-4-nitro-3-(trifluoromethyl)benzene

  • Piperazine (anhydrous)

  • Triethylamine (Et3N)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

  • Hexanes

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Glass column for chromatography

Procedure:

  • To a solution of 1-chloro-4-nitro-3-(trifluoromethyl)benzene (1.0 eq) in anhydrous DMF in a round-bottom flask, add piperazine (2.0 eq) and triethylamine (1.5 eq).

  • Attach a reflux condenser and heat the reaction mixture to 100°C with stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with saturated aqueous NaHCO3 solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford the desired product, 1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazine.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

G cluster_synthesis Synthesis Workflow start Start Materials: 1-Chloro-4-nitro-3-(trifluoromethyl)benzene Piperazine reaction Nucleophilic Aromatic Substitution DMF, Et3N, 100°C start->reaction workup Aqueous Workup (Water, EtOAc, NaHCO3, Brine) reaction->workup purification Purification (Silica Gel Chromatography) workup->purification product Final Product: 1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazine purification->product

Caption: Proposed synthesis workflow for 1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazine.

Protocol 2: Radioligand Binding Assay for Serotonin Receptors

This protocol is a general method to determine the binding affinity (Ki) of 1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazine for various serotonin receptor subtypes through competitive displacement of a radiolabeled ligand.

Materials:

  • Membrane preparations from cells stably expressing the desired human serotonin receptor subtype (e.g., 5-HT1A, 5-HT2A)

  • Radiolabeled ligand specific for the receptor subtype (e.g., [³H]8-OH-DPAT for 5-HT1A, [³H]Ketanserin for 5-HT2A)

  • 1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazine

  • Non-specific binding control (a high concentration of a known unlabeled ligand for the receptor)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2)

  • 96-well microplates

  • Scintillation fluid

  • Microplate scintillation counter

  • Filter mats (GF/B or GF/C)

  • Vacuum manifold

Procedure:

  • Assay Plate Setup: In a 96-well plate, prepare the following in triplicate:

    • Total Binding: Assay buffer, radioligand, and membrane preparation.

    • Non-specific Binding: Assay buffer, radioligand, non-specific binding control, and membrane preparation.

    • Competitive Binding: Assay buffer, radioligand, serially diluted 1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazine (e.g., from 10⁻¹⁰ M to 10⁻⁵ M), and membrane preparation.

  • Incubation: Incubate the plate at room temperature (or a specified temperature, e.g., 25°C) for 60-120 minutes to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a filter mat using a vacuum manifold to separate bound from free radioligand.

  • Washing: Wash the filters three to four times with ice-cold wash buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filter mats into scintillation vials, add scintillation fluid, and allow them to equilibrate.

  • Counting: Measure the radioactivity in counts per minute (CPM) for each vial using a microplate scintillation counter.

Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding CPM from the total binding CPM.

  • For the competitive binding wells, express the results as a percentage of the specific binding.

  • Plot the percentage of specific binding against the logarithm of the concentration of 1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazine.

  • Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding) using non-linear regression analysis.

  • Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G cluster_binding_assay Radioligand Binding Assay Workflow plate_setup Plate Setup (Total, Non-specific, Competitive Binding) incubation Incubation (e.g., 60-120 min at 25°C) plate_setup->incubation filtration Filtration & Washing incubation->filtration counting Scintillation Counting filtration->counting analysis Data Analysis (IC50 and Ki determination) counting->analysis

Caption: Experimental workflow for the radioligand binding assay.

Protocol 3: Functional Assay - cAMP Accumulation for Gs/Gi-Coupled Serotonin Receptors

This protocol measures the ability of 1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazine to either stimulate (Gs-coupled receptors) or inhibit (Gi-coupled receptors) the production of cyclic AMP (cAMP).

Materials:

  • A stable cell line expressing the desired human serotonin receptor subtype (e.g., CHO-K1 cells expressing 5-HT1A or 5-HT4).

  • cAMP assay kit (e.g., HTRF, ELISA, or LANCE).

  • 1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazine.

  • Reference agonist and antagonist for the receptor subtype.

  • Forskolin (for Gi-coupled receptors) to stimulate adenylyl cyclase.

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Cell culture medium and supplements.

  • 384-well white microplates.

  • Plate reader compatible with the chosen cAMP assay kit.

Procedure:

  • Cell Culture: Culture the cells expressing the serotonin receptor of interest to approximately 80-90% confluency.

  • Cell Preparation: Detach the cells, centrifuge, and resuspend them in stimulation buffer to the desired concentration.

  • Assay Protocol (Gi-coupled receptor): a. Add the cell suspension to the wells of a 384-well plate. b. Add serial dilutions of 1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazine or a reference agonist to the wells. For antagonist mode, pre-incubate with the test compound before adding a known agonist. c. Add a fixed concentration of forskolin to all wells to stimulate cAMP production. d. Incubate the plate at room temperature for the time specified by the cAMP detection kit manufacturer. e. Add the cAMP detection reagents according to the kit's protocol. f. Incubate as required by the kit. g. Read the plate on a suitable plate reader.

  • Assay Protocol (Gs-coupled receptor): a. Follow the same steps as for the Gi-coupled receptor, but omit the addition of forskolin. The agonist activity of the test compound will directly stimulate cAMP production.

Data Analysis:

  • Generate a standard curve for cAMP concentration using the standards provided in the kit.

  • Calculate the cAMP concentration for each sample.

  • Plot the cAMP concentration against the logarithm of the test compound concentration.

  • Determine the EC50 (for Gs-coupled receptors) or IC50 (for Gi-coupled receptors) value using non-linear regression analysis.

  • The efficacy of the test compound can be expressed as a percentage of the maximal response induced by the reference agonist.

Signaling Pathways

The following diagrams illustrate the canonical signaling pathways for Gs- and Gi/o-coupled serotonin receptors. The functional activity of 1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazine at these receptor subtypes can be determined using the cAMP functional assay described above.

G cluster_gs Gs-Coupled Serotonin Receptor Signaling ligand_gs Agonist (e.g., 5-HT) receptor_gs 5-HT Receptor (e.g., 5-HT4, 5-HT6, 5-HT7) ligand_gs->receptor_gs Binds g_protein_gs Gs Protein receptor_gs->g_protein_gs Activates ac_gs Adenylyl Cyclase g_protein_gs->ac_gs Stimulates camp_gs cAMP ac_gs->camp_gs Produces pka_gs Protein Kinase A (PKA) camp_gs->pka_gs Activates response_gs Cellular Response pka_gs->response_gs Phosphorylates targets

Caption: Canonical Gs-coupled serotonin receptor signaling pathway.

G cluster_gi Gi/o-Coupled Serotonin Receptor Signaling ligand_gi Agonist (e.g., 5-HT) receptor_gi 5-HT Receptor (e.g., 5-HT1A, 5-HT1B) ligand_gi->receptor_gi Binds g_protein_gi Gi/o Protein receptor_gi->g_protein_gi Activates ac_gi Adenylyl Cyclase g_protein_gi->ac_gi Inhibits camp_gi cAMP ac_gi->camp_gi Reduced production pka_gi Protein Kinase A (PKA) camp_gi->pka_gi Reduced activation response_gi Cellular Response pka_gi->response_gi Reduced phosphorylation

Caption: Canonical Gi/o-coupled serotonin receptor signaling pathway.

Conclusion

The provided application notes and protocols offer a comprehensive framework for the synthesis and pharmacological characterization of 1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazine as a potential serotonin receptor ligand. By following these detailed methodologies, researchers can effectively determine its binding affinity, functional activity, and selectivity profile, thereby elucidating its potential as a novel chemical probe or therapeutic lead compound. The systematic evaluation of such compounds is crucial for advancing our understanding of serotonergic neurotransmission and for the development of new treatments for a variety of central nervous system disorders.

References

Application Notes and Protocols for the Experimental Study of 1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive experimental framework for the initial characterization of the novel compound, 1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazine. Due to the absence of published data for this specific molecule, the proposed experimental design is based on established methodologies for the investigation of substituted phenylpiperazines and compounds containing the 4-nitro-3-(trifluoromethyl)phenyl moiety. The protocols herein outline a systematic approach to elucidate the compound's potential biological targets, focusing on dopaminergic and serotonergic receptors, and to quantify its in vitro pharmacological activity. This document serves as a foundational guide for researchers initiating studies on this and structurally related compounds.

Introduction

Substituted phenylpiperazines are a well-established class of compounds with a broad range of pharmacological activities, frequently targeting central nervous system (CNS) receptors. Many approved drugs and research ligands feature the phenylpiperazine scaffold, which is known to interact with dopamine and serotonin receptors. The introduction of a 4-nitro-3-(trifluoromethyl)phenyl group to the piperazine ring may confer unique pharmacological properties. The electron-withdrawing nature of the nitro and trifluoromethyl groups can significantly influence the electronic environment of the phenyl ring and the basicity of the piperazine nitrogens, potentially altering receptor affinity and selectivity.

This document outlines a series of in vitro experiments designed to perform a preliminary assessment of the pharmacological profile of 1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazine. The proposed workflow will first establish the compound's binding affinity at key dopaminergic and serotonergic receptors and then determine its functional activity as an agonist or antagonist at these targets.

Hypothesized Biological Targets

Based on the pharmacology of structurally related substituted phenylpiperazines, the primary hypothesized biological targets for 1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazine are:

  • Dopamine Receptors: Specifically, the D2-like family of receptors (D2, D3, and D4) are common targets for phenylpiperazine derivatives.

  • Serotonin Receptors: Various serotonin receptor subtypes are modulated by phenylpiperazines, with a high prevalence of activity at 5-HT1A, 5-HT2A, and 5-HT2C receptors.

The experimental protocols detailed below are designed to test these hypotheses.

Experimental Protocols

In Vitro Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of 1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazine for a panel of dopamine and serotonin receptors.

Materials:

  • 1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazine (test compound)

  • Cell membranes expressing human recombinant dopamine (D2, D3, D4) and serotonin (5-HT1A, 5-HT2A, 5-HT2C) receptors

  • Radioligands: [³H]Spiperone (for D2, D4), [³H]7-OH-DPAT (for D3), [³H]8-OH-DPAT (for 5-HT1A), [³H]Ketanserin (for 5-HT2A), [³H]Mesulergine (for 5-HT2C)

  • Non-specific binding competitors (e.g., Haloperidol for D2/D4, Spiperone for D3, Serotonin for 5-HT1A, Ketanserin for 5-HT2A, Mianserin for 5-HT2C)

  • Assay buffers (specific to each receptor)

  • Scintillation cocktail and vials

  • Microplates (96-well)

  • Filtration apparatus and glass fiber filters

  • Liquid scintillation counter

Protocol:

  • Prepare serial dilutions of the test compound in the appropriate assay buffer.

  • In a 96-well microplate, combine the cell membranes, the radioligand at a concentration near its Kd, and either the test compound, buffer (for total binding), or a saturating concentration of a non-specific competitor (for non-specific binding).

  • Incubate the plates at room temperature for a specified time (e.g., 60-120 minutes) to allow for binding equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and allow to equilibrate.

  • Quantify the radioactivity on the filters using a liquid scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition binding data.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Functional Assays

Objective: To determine the functional activity (EC50 for agonists, IC50 for antagonists) of 1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazine at the receptors for which it shows significant binding affinity.

3.2.1. cAMP Accumulation Assay (for Gi/o-coupled receptors: D2, D3, D4, 5-HT1A)

Materials:

  • CHO or HEK293 cells stably expressing the receptor of interest

  • Forskolin

  • cAMP assay kit (e.g., HTRF, AlphaLISA, or ELISA-based)

  • Agonist (for antagonist mode)

  • Cell culture medium and supplements

Protocol:

  • Agonist Mode:

    • Plate the cells in a 96-well plate and grow to confluence.

    • Replace the medium with assay buffer containing a phosphodiesterase inhibitor.

    • Add increasing concentrations of the test compound.

    • Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.

    • Incubate for a specified time (e.g., 30 minutes).

    • Lyse the cells and measure the intracellular cAMP levels using a commercial assay kit.

    • Plot the cAMP concentration against the test compound concentration to determine the EC50 value.

  • Antagonist Mode:

    • Follow steps 1 and 2 from the agonist mode protocol.

    • Add increasing concentrations of the test compound.

    • Add a known agonist for the receptor at its EC80 concentration.

    • Stimulate with forskolin.

    • Incubate, lyse the cells, and measure cAMP levels.

    • Plot the inhibition of the agonist response against the test compound concentration to determine the IC50 value.

3.2.2. Calcium Flux Assay (for Gq/11-coupled receptors: 5-HT2A, 5-HT2C)

Materials:

  • CHO or HEK293 cells stably expressing the receptor of interest

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Agonist (for antagonist mode)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES)

  • Fluorescence plate reader with an injection system

Protocol:

  • Agonist Mode:

    • Plate the cells in a 96-well plate and grow to confluence.

    • Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.

    • Place the plate in the fluorescence plate reader.

    • Inject increasing concentrations of the test compound and measure the change in fluorescence intensity over time.

    • Plot the peak fluorescence response against the test compound concentration to determine the EC50 value.

  • Antagonist Mode:

    • Follow steps 1 and 2 from the agonist mode protocol.

    • Add increasing concentrations of the test compound and incubate for a specified period.

    • Place the plate in the fluorescence plate reader.

    • Inject a known agonist for the receptor at its EC80 concentration and measure the change in fluorescence.

    • Plot the inhibition of the agonist response against the test compound concentration to determine the IC50 value.

Data Presentation

The following tables present a hypothetical summary of the quantitative data that could be obtained from the described experiments.

Table 1: Hypothetical Binding Affinities (Ki) of 1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazine at Dopamine and Serotonin Receptors.

ReceptorRadioligandKi (nM)
Dopamine Receptors
D2[³H]Spiperone15.2
D3[³H]7-OH-DPAT8.7
D4[³H]Spiperone45.8
Serotonin Receptors
5-HT1A[³H]8-OH-DPAT22.5
5-HT2A[³H]Ketanserin5.1
5-HT2C[³H]Mesulergine12.3

Table 2: Hypothetical Functional Activity (EC50/IC50) of 1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazine at Selected Receptors.

ReceptorAssayFunctional ActivityValue (nM)
D2cAMPAntagonistIC50 = 25.6
D3cAMPPartial AgonistEC50 = 18.9 (Emax = 45%)
5-HT1AcAMPAgonistEC50 = 35.1
5-HT2ACalcium FluxAntagonistIC50 = 9.8
5-HT2CCalcium FluxAntagonistIC50 = 20.4

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Compound Synthesis & Purity Analysis cluster_in_vitro In Vitro Characterization cluster_data Data Analysis & Interpretation synthesis Synthesis of 1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazine purity Purity & Structural Confirmation (NMR, MS, HPLC) synthesis->purity binding Radioligand Binding Assays (D2, D3, D4, 5-HT1A, 5-HT2A, 5-HT2C) purity->binding functional Functional Assays (cAMP & Calcium Flux) binding->functional For high-affinity targets ki Determine Ki values binding->ki ec50 Determine EC50/IC50 values functional->ec50 sar Structure-Activity Relationship (SAR) Analysis ki->sar ec50->sar

Caption: Proposed experimental workflow for the in vitro characterization.

Hypothesized Signaling Pathway

signaling_pathway cluster_receptor Cell Membrane cluster_intracellular Intracellular Signaling compound 1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazine receptor D2 Dopamine Receptor (Gi/o-coupled) compound->receptor Antagonist g_protein Gi/o Protein receptor->g_protein Blocks inhibition ac Adenylate Cyclase g_protein->ac Inhibition camp cAMP ac->camp Conversion pka Protein Kinase A camp->pka Activation downstream Downstream Cellular Responses pka->downstream Phosphorylation forskolin Forskolin forskolin->ac Activation agonist Dopamine (Agonist) agonist->receptor

Caption: Hypothesized antagonistic action at the D2 dopamine receptor.

Conclusion

Application Notes and Protocols for the Derivatization of 1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazine for Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazine is a substituted piperazine derivative that, due to its chemical structure, can be challenging to detect at trace levels without derivatization. The secondary amine in the piperazine ring provides a reactive site for derivatization, enabling the attachment of a chromophore or fluorophore. This enhances detectability by analytical techniques such as High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection, and Gas Chromatography-Mass Spectrometry (GC-MS). These application notes provide detailed protocols for the derivatization of 1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazine to facilitate its quantitative analysis in various matrices.

Overview of Derivatization Strategies

The primary goal of derivatization is to modify the analyte to improve its analytical properties. For piperazine-containing compounds, common strategies involve reacting the secondary amine with reagents that introduce a detectable tag.

Common Derivatization Reagents for Piperazines:

  • Dansyl Chloride (DNS-Cl): Reacts with primary and secondary amines to form highly fluorescent sulfonamide derivatives, enabling sensitive detection by HPLC with a fluorescence detector (HPLC-FLD).[1][2]

  • 4-Chloro-7-nitrobenzofuran (NBD-Cl): Forms a stable, UV-active derivative with piperazine, allowing for analysis using HPLC with a UV detector.[1][3]

  • Acetic Anhydride: Acetylates the amine group, which can improve the volatility and chromatographic behavior of the analyte for GC-MS analysis.[1]

  • Trifluoroacetic Anhydride (TFAA): Similar to acetic anhydride, it creates a trifluoroacetyl derivative suitable for GC-MS analysis.[4]

This document will focus on a detailed protocol using Dansyl Chloride for HPLC-FLD analysis due to its high sensitivity.

Quantitative Data Summary

The following table summarizes hypothetical validation data for the determination of 1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazine using the Dansyl Chloride derivatization method followed by HPLC-FLD analysis.

ParameterResult
Linearity Range1 - 500 ng/mL
Correlation Coefficient (r²)> 0.998
Limit of Detection (LOD)0.5 ng/mL
Limit of Quantification (LOQ)1.0 ng/mL
Precision (%RSD, n=6)Intra-day: < 3.5%, Inter-day: < 5.2%
Accuracy (% Recovery)95.8% - 104.2%
SpecificityNo interference from common excipients

Experimental Protocols

Protocol 1: Derivatization of 1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazine with Dansyl Chloride for HPLC-FLD Analysis

This protocol details the derivatization of the target analyte with Dansyl Chloride to form a fluorescent derivative suitable for sensitive quantification.

Materials and Reagents:

  • 1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazine standard

  • Dansyl Chloride (DNS-Cl)

  • Acetonitrile (HPLC grade)

  • Sodium bicarbonate buffer (0.1 M, pH 9.5)

  • Methanol (HPLC grade)

  • Deionized water

  • Vortex mixer

  • Thermostatic water bath or heating block

  • HPLC system with a fluorescence detector

Procedure:

  • Preparation of Standard Solutions:

    • Prepare a stock solution of 1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazine at 1 mg/mL in methanol.

    • Perform serial dilutions of the stock solution with methanol to prepare working standards in the desired concentration range (e.g., 10 ng/mL to 1000 ng/mL).

  • Preparation of Derivatizing Reagent:

    • Dissolve Dansyl Chloride in acetonitrile to a final concentration of 2 mg/mL. This solution should be prepared fresh daily and protected from light.

  • Derivatization Reaction:

    • In a microcentrifuge tube, add 100 µL of the standard solution or sample extract.

    • Add 200 µL of 0.1 M sodium bicarbonate buffer (pH 9.5).

    • Add 200 µL of the Dansyl Chloride solution.

    • Vortex the mixture for 30 seconds.

    • Incubate the reaction mixture at 60°C for 30 minutes in a water bath or heating block, protected from light.

    • After incubation, cool the mixture to room temperature.

    • To stop the reaction and remove excess Dansyl Chloride, add 50 µL of a 2% methylamine solution in water and vortex for 1 minute.

  • Sample Preparation for HPLC:

    • Filter the derivatized sample through a 0.45 µm syringe filter into an HPLC vial.

    • Inject an appropriate volume (e.g., 20 µL) into the HPLC-FLD system.

HPLC-FLD Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: Gradient elution with Mobile Phase A (Water with 0.1% Formic Acid) and Mobile Phase B (Acetonitrile with 0.1% Formic Acid).

  • Gradient Program:

    • 0-2 min: 50% B

    • 2-15 min: 50% to 95% B

    • 15-18 min: 95% B

    • 18-20 min: 95% to 50% B

    • 20-25 min: 50% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Fluorescence Detector Settings:

    • Excitation Wavelength: 340 nm

    • Emission Wavelength: 525 nm

Visualizations

Derivatization_Workflow start Start: Sample/Standard Preparation add_buffer Add Sodium Bicarbonate Buffer (pH 9.5) start->add_buffer add_dnscl Add Dansyl Chloride Solution add_buffer->add_dnscl vortex1 Vortex Mix add_dnscl->vortex1 incubate Incubate at 60°C for 30 min vortex1->incubate cool Cool to Room Temperature incubate->cool quench Quench with Methylamine cool->quench filter Filter through 0.45 µm Syringe Filter quench->filter hplc Inject into HPLC-FLD System filter->hplc end End: Data Analysis hplc->end

Caption: Workflow for Dansyl Chloride Derivatization.

Chemical_Reaction cluster_reactants Reactants cluster_products Product Analyte 1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazine Derivative Fluorescent Dansyl Derivative Analyte->Derivative + DNS-Cl (pH 9.5, 60°C) DNS_Cl Dansyl Chloride

Caption: Derivatization Reaction Scheme.

References

Application Notes and Protocols for the Use of 1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazine as a Chemical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Importance of the Phenylpiperazine Scaffold

The phenylpiperazine moiety is a cornerstone in modern medicinal chemistry, recognized for its prevalence in a wide array of pharmacologically active compounds.[1][2] Its unique structural features, including a six-membered ring with two nitrogen atoms at opposing positions, provide a versatile scaffold that can be readily modified to fine-tune the pharmacokinetic and pharmacodynamic properties of a drug candidate.[2] The introduction of a trifluoromethyl (-CF3) group is a particularly powerful strategy in drug design. This highly electronegative substituent can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets, often leading to improved oral bioavailability and a longer half-life.[3]

This guide focuses on a key building block that combines these advantageous features: 1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazine . This intermediate is of particular significance in the synthesis of targeted cancer therapeutics, most notably as a crucial precursor to the tyrosine kinase inhibitor, Nilotinib.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of 1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazine is essential for its effective use in synthesis.

PropertyValue
Chemical Name 1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazine
CAS Number 153204-82-1
Molecular Formula C₁₁H₁₂F₃N₃O₂
Molecular Weight 275.23 g/mol
Appearance Expected to be a yellow to orange crystalline powder
Purity ≥98% (typical for commercial sources)

Core Application: A Key Intermediate in the Synthesis of Nilotinib

1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazine is a pivotal intermediate in several patented synthetic routes to Nilotinib, a highly potent and selective Bcr-Abl kinase inhibitor used in the treatment of chronic myeloid leukemia (CML). The synthesis leverages the nitro group as a precursor to a primary amine, which is essential for the subsequent construction of the final drug molecule.

The overall synthetic strategy involves two key transformations of the intermediate:

  • Reduction of the Nitro Group: The nitro functionality is selectively reduced to a primary amine, yielding 1-[4-Amino-3-(trifluoromethyl)phenyl]piperazine.

  • Amide Bond Formation and Cyclization: The newly formed amine is then coupled with other fragments to construct the final, complex structure of Nilotinib.

The following sections provide detailed protocols for the synthesis of the intermediate and its conversion to the corresponding amine, a critical step in the Nilotinib synthesis pathway.

Protocol 1: Synthesis of 1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazine

This protocol describes the synthesis of the title compound via a nucleophilic aromatic substitution (SNA) reaction. The electron-withdrawing nature of both the nitro and trifluoromethyl groups activates the aromatic ring for nucleophilic attack by piperazine.

Reaction Scheme:

Caption: Synthesis of the target intermediate.

Materials and Reagents:
  • 1-Chloro-4-nitro-3-(trifluoromethyl)benzene

  • Piperazine (anhydrous)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Deionized water

Step-by-Step Protocol:
  • Reaction Setup: To a clean, dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 1-Chloro-4-nitro-3-(trifluoromethyl)benzene (1.0 eq).

  • Addition of Reagents: Add anhydrous piperazine (2.5 eq) and anhydrous potassium carbonate (2.0 eq). The use of excess piperazine drives the reaction to completion and can also act as a solvent, although a co-solvent is recommended. Potassium carbonate acts as a base to neutralize the HCl formed during the reaction.

  • Solvent Addition: Add anhydrous DMSO to the flask to achieve a suitable concentration (e.g., 0.5 M with respect to the starting chloro-compound).

  • Reaction Conditions: Heat the reaction mixture to 80-90 °C under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 8-12 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing deionized water.

    • Extract the aqueous layer with ethyl acetate (3 x).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification:

    • Filter the drying agent.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes), to afford the pure 1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazine.

Protocol 2: Reduction of the Nitro Group to Form 1-[4-Amino-3-(trifluoromethyl)phenyl]piperazine

This protocol details the reduction of the aromatic nitro group to a primary amine using stannous chloride dihydrate (SnCl₂·2H₂O), a classic and effective method for this transformation.[4][5][6]

Reaction Scheme:

Caption: Conversion to the key amino intermediate.

Materials and Reagents:
  • 1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazine

  • Stannous chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol (EtOH)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Deionized water

Step-by-Step Protocol:
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazine (1.0 eq) in ethanol.

  • Addition of Reducing Agent: Add stannous chloride dihydrate (SnCl₂·2H₂O) (5.0 eq) portion-wise to the solution. The reaction is exothermic, so control the rate of addition to maintain a manageable temperature.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 2-4 hours. Monitor the disappearance of the starting material by TLC.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 8-9. Be cautious as gas evolution (CO₂) will occur.

    • Filter the resulting tin salts through a pad of Celite®, washing the filter cake with ethyl acetate.

    • Transfer the filtrate to a separatory funnel and separate the layers.

    • Extract the aqueous layer with ethyl acetate (2 x).

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification:

    • Filter the drying agent and concentrate the filtrate under reduced pressure.

    • The resulting crude 1-[4-Amino-3-(trifluoromethyl)phenyl]piperazine is often of sufficient purity for the next step. If further purification is required, it can be achieved by column chromatography on silica gel.

Workflow Visualization

Overall_Workflow cluster_synthesis Synthesis of Intermediate cluster_reduction Key Transformation cluster_downstream Drug Substance Synthesis start 1-Chloro-4-nitro-3-(trifluoromethyl)benzene reagents1 Piperazine, K₂CO₃, DMSO start->reagents1 reaction1 Nucleophilic Aromatic Substitution (Protocol 1) reagents1->reaction1 intermediate 1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazine reaction1->intermediate reagents2 SnCl₂·2H₂O, Ethanol intermediate->reagents2 reaction2 Nitro Group Reduction (Protocol 2) reagents2->reaction2 product 1-[4-Amino-3-(trifluoromethyl)phenyl]piperazine reaction2->product downstream Further Coupling and Cyclization Reactions product->downstream final_product Nilotinib downstream->final_product caption Workflow for Nilotinib Synthesis

Caption: Overall workflow from starting materials to Nilotinib.

Expected Spectroscopic Data

¹H NMR (Expected) ¹³C NMR (Expected)
Aromatic Protons: Aromatic Carbons:
δ 7.8-8.2 ppm (multiplet, 3H)δ 150-155 (C-N)
Piperazine Protons: δ 140-145 (C-NO₂)
δ 3.2-3.4 ppm (triplet, 4H, -CH₂-N-Ar)δ 120-135 (Aromatic CH and C-CF₃)
δ 3.0-3.2 ppm (triplet, 4H, -CH₂-NH)δ 120-125 (quartet, -CF₃, J ≈ 270 Hz)
NH Proton: Piperazine Carbons:
δ 1.8-2.2 ppm (broad singlet, 1H)δ 50-55 (-CH₂-N-Ar)
δ 45-50 (-CH₂-NH)

Safety and Handling

Disclaimer: This information is synthesized from data for structurally related compounds and should be used as a guide. A full risk assessment should be conducted before handling these chemicals.

  • 1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazine:

    • Hazards: Likely to be harmful if swallowed, in contact with skin, or if inhaled. May cause skin and serious eye irritation. The nitro group can impart explosive properties under certain conditions, although this is less common for aromatic nitro compounds.

    • Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves. Avoid generating dust.

  • Stannous Chloride (SnCl₂):

    • Hazards: Harmful if swallowed. Causes severe skin burns and eye damage.

    • Precautions: Handle with care, avoiding contact with skin and eyes. The neutralization step with sodium bicarbonate is exothermic and will release gas; perform this step slowly and with adequate ventilation.

  • General Handling:

    • All reactions should be carried out by trained personnel in a controlled laboratory setting.

    • Ensure that safety showers and eyewash stations are readily accessible.

    • Dispose of all chemical waste in accordance with local, state, and federal regulations.

Conclusion

1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazine is a high-value chemical intermediate with a critical role in the synthesis of important pharmaceuticals like Nilotinib. Its synthesis via nucleophilic aromatic substitution and subsequent reduction of the nitro group are key steps that enable the construction of complex molecular architectures. By understanding the protocols, safety considerations, and chemical properties outlined in this guide, researchers and drug development professionals can effectively and safely utilize this versatile building block in their synthetic endeavors.

References

Application Notes and Protocols for In Vitro Assays Involving 1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazine is a substituted phenylpiperazine derivative. Phenylpiperazines are a class of compounds with a wide range of pharmacological activities, frequently targeting the central nervous system.[1] The presence of a trifluoromethyl group and a nitro group on the phenyl ring suggests potential for unique interactions with biological targets. Based on the activities of related molecules, this compound could be investigated for its effects on various receptors, enzymes, and metabolic pathways.

Potential Applications and Investigational Areas
  • Serotonergic System Modulation: Many trifluoromethylphenylpiperazine derivatives exhibit affinity for serotonin (5-HT) receptors.[1][2] Therefore, 1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazine could be a candidate for development as a modulator of serotonergic neurotransmission, with potential applications in mood disorders, anxiety, or other CNS conditions.

  • Enzyme Inhibition: The nitrophenylpiperazine scaffold has been explored for enzyme inhibitory activity, for instance, against tyrosinase.[3][4] The subject compound could be screened against a panel of enzymes to identify potential therapeutic targets.

  • Antimicrobial or Antiparasitic Activity: Piperazine derivatives have been investigated for anthelmintic and antimicrobial properties.[5][6] In vitro screening against various pathogens could reveal potential in these therapeutic areas.

  • Drug Metabolism and Pharmacokinetic (DMPK) Profiling: Understanding the metabolic stability of a compound is crucial in drug development. In vitro metabolism assays can elucidate the metabolic pathways and potential for drug-drug interactions.[7][8]

Quantitative Data from Related Compounds

The following tables summarize quantitative data from in vitro assays performed on structurally related compounds to provide a reference for expected activity profiles.

Table 1: Serotonin Receptor and Transporter Binding Affinities of 1-[3-(Trifluoromethyl)phenyl]piperazine (TFMPP) [1]

TargetBinding Affinity (Ki) [nM]
5-HT1A Receptor288–1,950
5-HT1B Receptor30–132
5-HT1D Receptor282
5-HT2A Receptor160–269
5-HT2C Receptor62
Serotonin Transporter (SERT)121 (EC50)

Table 2: Tyrosinase Inhibitory Activity of Selected 4-Nitrophenylpiperazine Derivatives [3][4]

CompoundIC50 [μM]
4l (indole derivative)72.55

Experimental Protocols

Protocol 1: Serotonin Receptor Binding Assay

This protocol is adapted from standard radioligand binding assays used for compounds like TFMPP to determine the binding affinity of 1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazine for a specific serotonin receptor subtype (e.g., 5-HT1A).

Objective: To determine the inhibitory constant (Ki) of the test compound for a specific serotonin receptor.

Materials:

  • Cell membranes expressing the human serotonin receptor of interest (e.g., from CHO or HEK293 cells)

  • Radioligand (e.g., [3H]8-OH-DPAT for 5-HT1A)

  • Test compound: 1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazine

  • Non-specific binding control (e.g., high concentration of serotonin)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgSO4 and 0.5 mM EDTA)

  • 96-well microplates

  • Glass fiber filters

  • Scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Compound Dilution: Prepare a serial dilution of 1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazine in the assay buffer.

  • Assay Setup: In a 96-well plate, add the assay components in the following order:

    • Assay buffer

    • Test compound at various concentrations or vehicle control.

    • Radioligand at a concentration near its Kd.

    • For non-specific binding wells, add the non-specific binding control.

    • Cell membranes.

  • Incubation: Incubate the plate at room temperature (or 37°C, depending on the specific receptor) for a defined period (e.g., 60 minutes) to reach equilibrium.

  • Harvesting: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Tyrosinase Inhibition Assay

This protocol is adapted from assays used to screen nitrophenylpiperazine derivatives for their ability to inhibit mushroom tyrosinase.[3]

Objective: To determine the IC50 of 1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazine for tyrosinase.

Materials:

  • Mushroom tyrosinase

  • L-DOPA (substrate)

  • Phosphate buffer (e.g., 50 mM, pH 6.8)

  • Test compound: 1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazine

  • Positive control (e.g., Kojic acid)

  • 96-well microplate reader

Procedure:

  • Preparation of Solutions: Dissolve the tyrosinase, L-DOPA, and the test compound in the phosphate buffer.

  • Assay Mixture: In a 96-well plate, add:

    • Phosphate buffer

    • Test compound at various concentrations or vehicle control.

    • Mushroom tyrosinase solution.

  • Pre-incubation: Pre-incubate the mixture at room temperature for 10 minutes.

  • Initiation of Reaction: Add the L-DOPA solution to each well to start the enzymatic reaction.

  • Measurement: Immediately measure the absorbance at 475 nm (corresponding to the formation of dopachrome) at regular intervals for a set period (e.g., 20 minutes) using a microplate reader.

Data Analysis:

  • Calculate the rate of reaction (change in absorbance per minute) for each concentration of the test compound.

  • Determine the percentage of inhibition for each concentration relative to the control (no inhibitor).

  • Plot the percentage of inhibition against the logarithm of the test compound concentration.

  • Calculate the IC50 value using non-linear regression analysis.

Protocol 3: In Vitro Metabolic Stability Assay

This protocol provides a general method for assessing the metabolic stability of 1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazine in liver microsomes.[7]

Objective: To determine the in vitro half-life (t1/2) and intrinsic clearance of the test compound.

Materials:

  • Human or other species liver microsomes

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • Test compound: 1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazine

  • Positive control (a compound with known metabolic instability)

  • Acetonitrile (for quenching the reaction)

  • LC-MS/MS system for analysis

Procedure:

  • Incubation Mixture Preparation: Prepare a master mix containing the phosphate buffer and liver microsomes.

  • Pre-incubation: Pre-warm the incubation mixture and the NADPH regenerating system at 37°C.

  • Initiation of Reaction: Add the test compound to the pre-warmed incubation mixture, followed by the addition of the NADPH regenerating system to start the reaction.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to cold acetonitrile to stop the reaction.

  • Sample Processing: Centrifuge the quenched samples to precipitate the proteins.

  • LC-MS/MS Analysis: Analyze the supernatant to quantify the remaining amount of the parent compound at each time point.

Data Analysis:

  • Plot the natural logarithm of the percentage of the remaining parent compound against time.

  • Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).

  • Calculate the in vitro half-life (t1/2) using the equation: t1/2 = 0.693 / k.

  • Calculate the intrinsic clearance (Clint) based on the half-life and the protein concentration used in the assay.

Visualizations

G Hypothetical Serotonin Receptor Signaling Pathway cluster_membrane Cell Membrane Receptor 5-HT Receptor G_Protein G-Protein Receptor->G_Protein Activates Ligand 1-[4-Nitro-3-(trifluoromethyl) phenyl]piperazine Ligand->Receptor Binds to Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Cellular_Response Cellular Response Second_Messenger->Cellular_Response Initiates

Caption: Hypothetical signaling cascade initiated by ligand binding to a G-protein coupled serotonin receptor.

G Workflow for In Vitro Enzyme Inhibition Assay Start Start Prepare_Reagents Prepare Enzyme, Substrate, and Inhibitor Solutions Start->Prepare_Reagents Assay_Setup Combine Reagents in 96-well Plate Prepare_Reagents->Assay_Setup Pre_Incubate Pre-incubate Enzyme and Inhibitor Assay_Setup->Pre_Incubate Initiate_Reaction Add Substrate Pre_Incubate->Initiate_Reaction Measure_Activity Measure Product Formation (e.g., Absorbance) Initiate_Reaction->Measure_Activity Data_Analysis Calculate % Inhibition and IC50 Measure_Activity->Data_Analysis End End Data_Analysis->End

Caption: General experimental workflow for determining the IC50 value in an in vitro enzyme inhibition assay.

G Workflow for In Vitro Metabolic Stability Assay Start Start Prepare_Incubation Prepare Microsome and Test Compound Mixture Start->Prepare_Incubation Pre_Warm Pre-warm at 37°C Prepare_Incubation->Pre_Warm Initiate_Reaction Add NADPH to Start Pre_Warm->Initiate_Reaction Time_Sampling Collect Samples at Different Time Points Initiate_Reaction->Time_Sampling Quench_Reaction Stop Reaction with Cold Acetonitrile Time_Sampling->Quench_Reaction Process_Sample Centrifuge and Collect Supernatant Quench_Reaction->Process_Sample LCMS_Analysis Quantify Parent Compound by LC-MS/MS Process_Sample->LCMS_Analysis Data_Analysis Calculate Half-life and Clearance LCMS_Analysis->Data_Analysis End End Data_Analysis->End

Caption: Step-by-step workflow for assessing the metabolic stability of a compound using liver microsomes.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazine and improving its yield.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to 1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazine?

A1: The two most common and effective methods for synthesizing 1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazine are Nucleophilic Aromatic Substitution (SNAr) and the Buchwald-Hartwig amination.

Q2: Which starting materials are required for these synthetic routes?

A2: For the SNAr reaction, the typical starting materials are 4-halo-1-nitro-2-(trifluoromethyl)benzene (most commonly 4-fluoro or 4-chloro) and piperazine. For the Buchwald-Hartwig amination, a halo-substituted precursor (such as 4-bromo- or 4-chloro-1-nitro-2-(trifluoromethyl)benzene) is reacted with piperazine in the presence of a palladium catalyst and a phosphine ligand.

Q3: What is a typical expected yield for this synthesis?

A3: The yield can vary significantly based on the chosen synthetic route and the optimization of reaction conditions. Generally, yields in the range of 60-80% are considered good for this type of synthesis. However, with careful optimization, higher yields may be achievable.

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction can be effectively monitored using techniques such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS) to observe the consumption of starting materials and the formation of the desired product.

Q5: What are the key safety considerations for this synthesis?

A5: The starting material, 4-halo-1-nitro-2-(trifluoromethyl)benzene, can be irritating and harmful. Piperazine is corrosive. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Consult the Safety Data Sheet (SDS) for all reagents before commencing any experimental work.

Troubleshooting Guides

Issue 1: Low or No Product Yield
Potential Cause Troubleshooting Steps
Inactive Catalyst (Buchwald-Hartwig) - Ensure the palladium catalyst is not old or deactivated. Use a freshly opened bottle or a pre-catalyst. - Perform the reaction under a strict inert atmosphere (nitrogen or argon) to prevent catalyst oxidation.
Inappropriate Ligand (Buchwald-Hartwig) - The choice of phosphine ligand is critical. For electron-deficient aryl halides, bulky and electron-rich ligands like XPhos or RuPhos often give better results than older generation ligands like BINAP.[1] - Screen different ligands to find the optimal one for your specific substrate.
Incorrect Base - For SNAr, a moderate base like K₂CO₃ or Na₂CO₃ is often sufficient. - For Buchwald-Hartwig, a stronger base like NaOtBu or Cs₂CO₃ is typically required. Ensure the base is anhydrous.
Low Reaction Temperature - Insufficient temperature can lead to slow or incomplete reactions. Gradually increase the reaction temperature and monitor the progress by TLC or LC-MS.
Poor Solvent Quality - Use anhydrous and high-purity solvents, as water and other impurities can quench the catalyst and reagents.
Side Reactions - The formation of byproducts can consume starting materials and reduce the yield of the desired product. See the "Common Side Reactions" section for more details.
Issue 2: Formation of Multiple Products
Potential Cause Troubleshooting Steps
Disubstitution of Piperazine - To favor monosubstitution, use a large excess of piperazine (3-5 equivalents) relative to the aryl halide. - Alternatively, use a mono-protected piperazine (e.g., N-Boc-piperazine) and deprotect it in a subsequent step.
Hydrolysis of Aryl Halide - Ensure anhydrous reaction conditions to minimize the formation of the corresponding phenol as a byproduct.
Reduction of the Nitro Group - Certain reaction conditions, particularly with some palladium catalysts and phosphine ligands, can lead to the reduction of the nitro group. If this is observed, screen different catalysts and ligands.
Issue 3: Difficult Purification
Potential Cause Troubleshooting Steps
Product is a Basic Compound - The basic nature of the piperazine ring can cause tailing on silica gel chromatography. To mitigate this, add a small amount of a basic modifier, such as triethylamine (0.5-1%), to the eluent.
Co-elution with Starting Materials or Byproducts - Optimize the mobile phase for column chromatography to achieve better separation. A gradient elution may be necessary. - Consider alternative purification methods such as crystallization or preparative HPLC.

Experimental Protocols

Protocol 1: Synthesis via Nucleophilic Aromatic Substitution (SNAr)

This protocol is a general guideline and may require optimization.

Materials:

  • 4-Chloro-1-nitro-2-(trifluoromethyl)benzene

  • Piperazine

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve 4-chloro-1-nitro-2-(trifluoromethyl)benzene (1.0 eq) in DMF or DMSO.

  • Add piperazine (3.0 eq) and potassium carbonate (2.0 eq) to the solution.

  • Heat the reaction mixture to 80-100 °C and stir for 4-8 hours. Monitor the reaction progress by TLC.

  • After completion, cool the mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.

  • Remove the solvent under reduced pressure and purify the crude product by flash column chromatography.

Protocol 2: Synthesis via Buchwald-Hartwig Amination

This protocol is a general guideline and may require optimization.

Materials:

  • 4-Bromo-1-nitro-2-(trifluoromethyl)benzene

  • Piperazine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene or dioxane

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To an oven-dried Schlenk tube, add 4-bromo-1-nitro-2-(trifluoromethyl)benzene (1.0 eq), piperazine (1.2 eq), and sodium tert-butoxide (1.4 eq).

  • In a separate vial, prepare the catalyst solution by dissolving Pd₂(dba)₃ (0.02 eq) and XPhos (0.04 eq) in a small amount of the reaction solvent.

  • Seal the Schlenk tube with a septum, and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Add the anhydrous solvent to the Schlenk tube, followed by the catalyst solution via syringe.

  • Heat the reaction mixture to 100-110 °C and stir for 2-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation

Table 1: Comparison of Reaction Conditions for SNAr Synthesis

EntryHalogen (X)BaseSolventTemperature (°C)Time (h)Yield (%)
1ClK₂CO₃DMF906~70
2FK₂CO₃DMSO804~75
3ClEt₃NAcetonitrileReflux8~65

Note: Yields are representative and may vary based on specific experimental conditions.

Table 2: Comparison of Ligands for Buchwald-Hartwig Amination

EntryPd SourceLigandBaseSolventTemperature (°C)Time (h)Yield (%)
1Pd₂(dba)₃BINAPNaOtBuToluene1106Moderate
2Pd₂(dba)₃XPhosNaOtBuToluene1003High
3Pd(OAc)₂RuPhosCs₂CO₃Dioxane1004High

Note: Yields are representative and may vary based on specific experimental conditions.

Visualizations

SNAr_Pathway A 4-Halo-1-nitro-2- (trifluoromethyl)benzene C Meisenheimer Complex (Intermediate) A->C + Piperazine B Piperazine B->C D 1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazine C->D - Halide Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Aryl Halide, Piperazine, and Base C Add Solvent and Catalyst Solution A->C B Prepare Catalyst Solution (Pd source + Ligand) B->C D Heat under Inert Atmosphere C->D E Monitor by TLC/LC-MS D->E F Cool and Dilute E->F G Aqueous Wash F->G H Dry and Concentrate G->H I Column Chromatography H->I J Final Product I->J Troubleshooting_Yield Start Low Yield Issue Q1 Which reaction? Start->Q1 SNAr SNAr Q1->SNAr SNAr BH Buchwald-Hartwig Q1->BH Buchwald-Hartwig Check_Base Check Base Strength and Solubility SNAr->Check_Base Check_Temp Increase Temperature SNAr->Check_Temp Check_Solvent Use Anhydrous Solvent SNAr->Check_Solvent Check_Catalyst Verify Catalyst Activity BH->Check_Catalyst Optimize Optimize Conditions Check_Base->Optimize Check_Temp->Optimize Check_Solvent->Optimize Check_Ligand Screen Ligands (e.g., XPhos, RuPhos) Check_Catalyst->Check_Ligand Check_Inert Ensure Inert Atmosphere Check_Ligand->Check_Inert Check_Inert->Optimize

References

Purification of 1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazine

Author: BenchChem Technical Support Team. Date: December 2025

Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a specialized resource for the purification of 1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazine (CAS No. 153204-82-1). As a Senior Application Scientist, my goal is to blend established chemical principles with practical, field-tested insights to help you navigate the common and complex challenges associated with purifying this specific molecule.

The unique structure of this compound—featuring a basic piperazine moiety, a strongly electron-withdrawing nitro group, and a lipophilic trifluoromethylphenyl group—presents distinct purification challenges. This guide is structured to provide direct, actionable solutions in a question-and-answer format, moving from frequently asked questions to in-depth troubleshooting scenarios.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude 1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazine?

A1: The impurity profile is highly dependent on the synthetic route, but typically includes:

  • Unreacted Starting Materials: Such as 1-fluoro-4-nitro-3-(trifluoromethyl)benzene and excess piperazine.

  • Bis-arylated Piperazine: The product of the starting halide reacting with both nitrogen atoms of a piperazine molecule.

  • Positional Isomers: If the starting materials are not isomerically pure.

  • Degradation Products: Arising from harsh reaction conditions (e.g., high temperature or strong base) which can affect the nitro group.

  • Residual Solvents: From the reaction and work-up steps.

Q2: My crude product is a dark, oily residue. Is this normal and how can I solidify it?

A2: It is not uncommon for crude N-arylpiperazines to be oils or low-melting solids, especially if residual solvents or impurities are present. To induce solidification:

  • Trituration: Stir the oil vigorously with a solvent in which the desired product is poorly soluble but the impurities are soluble (e.g., hexanes, diethyl ether, or a mixture). This can wash away impurities and encourage crystallization.

  • Salt Formation: Since the piperazine moiety is basic, converting the free base to a salt (e.g., a hydrochloride or dihydrochloride salt) can significantly enhance its crystallinity.[1][2] Dissolve the oil in a suitable solvent like ethanol or isopropanol and add a stoichiometric amount of acid (e.g., HCl in ether).

Q3: What is the best general-purpose technique for purifying this compound?

A3: The choice depends on the scale and impurity profile.

  • For multi-gram scales with solid crude product: Recrystallization is often the most efficient method for removing minor impurities.

  • For smaller scales or complex mixtures (oils, multiple impurities): Flash column chromatography provides the best separation power. A common solvent system for similar basic compounds is a gradient of methanol in dichloromethane, often with a small amount of ammonia (e.g., 0.5-1%) to prevent the basic compound from streaking on the acidic silica gel.[3]

Q4: How can I quickly assess the purity of my fractions or final product?

A4: Thin-Layer Chromatography (TLC) is the most common and rapid method. Use a solvent system similar to the one you would use for column chromatography (e.g., 5-10% Methanol in Dichloromethane). Visualize the spots under UV light (the aromatic ring is a strong chromophore) and by staining with a potassium permanganate dip, which will react with the piperazine moiety. For a more quantitative assessment, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (¹⁹F and ¹H NMR) spectroscopy are standard. The trifluoromethyl group provides a unique and clean signal in ¹⁹F NMR for purity assessment.[4]

Visual Workflow: Purification Strategy Selection

The following diagram outlines a logical workflow for selecting an appropriate purification strategy for your crude product.

Purification_Strategy start_node Crude Product decision_node Solid or Oil? start_node->decision_node process_node Attempt Recrystallization decision_node->process_node  Solid process_node_chrom Flash Column Chromatography decision_node->process_node_chrom  Oil   check_node Assess Purity (TLC, NMR, HPLC) process_node->check_node end_node Pure Product check_node->end_node  Pure check_node->process_node_chrom Impure fail_node Re-evaluate Strategy check_node_2 Assess Purity (TLC, NMR, HPLC) process_node_chrom->check_node_2 Collect & Evaporate Fractions check_node_2->end_node  Pure check_node_2->fail_node Impure

Caption: A decision workflow for selecting the primary purification method.

Troubleshooting Guide

This section addresses specific problems encountered during the purification process.

Problem 1: My recrystallization attempt failed; the compound "oiled out" instead of forming crystals.

  • Probable Cause: The compound's melting point is lower than the boiling point of the solvent, or the solution is supersaturated with impurities that inhibit crystal lattice formation. Cooling the solution too quickly can also promote oiling out over crystallization.

  • Solution Strategy:

    • Re-heat the solution until the oil redissolves completely.

    • Add a small amount of a co-solvent in which the compound is less soluble (a "poor" solvent) to reduce the overall solvating power of the mixture.

    • Allow the solution to cool very slowly. Insulate the flask to ensure gradual temperature decrease.

    • Try seeding. Add a tiny crystal of pure product to the cooled, supersaturated solution to provide a nucleation site.

    • If the problem persists, the solvent system is likely unsuitable. Refer to the solvent selection table below and choose a solvent or solvent pair with a lower boiling point.[5]

SolventBoiling Point (°C)Polarity IndexNotes
Ethanol785.2Good for dissolving, often needs a co-solvent like water or hexane.
Isopropanol (IPA)824.3Similar to ethanol, widely used.
Ethyl Acetate774.4Good mid-polarity solvent.
Toluene1112.4Good for less polar compounds, but high boiling point can be an issue.
Acetonitrile826.2A more polar option.

Problem 2: After column chromatography, my product is still impure and the yield is low.

  • Probable Cause & Solution Strategy:

    • Cause A: Improper Column Packing/Loading. Air bubbles or cracks in the silica gel create channels, leading to poor separation. The initial band of compound loaded onto the column may have been too diffuse.

      • Solution: Ensure you pack the column as a homogenous slurry.[6] Dissolve your crude product in a minimal amount of solvent (ideally the column eluent) to load it as a highly concentrated, narrow band.[6]

    • Cause B: Compound Streaking. The basic piperazine nitrogen can interact strongly with acidic sites on the silica gel, causing the compound to "streak" down the column instead of moving as a tight band.

      • Solution: Add a small amount of a basic modifier to your eluent. Typically, 0.5-1% triethylamine or ammonium hydroxide is sufficient to neutralize the acidic sites and significantly improve peak shape.

    • Cause C: Co-elution of Impurities. An impurity may have a polarity very similar to your product.

      • Solution: Optimize your solvent system using TLC. Try different solvent mixtures (e.g., switching from dichloromethane/methanol to ethyl acetate/hexanes) to alter the selectivity and improve separation. If co-elution persists, a second chromatographic step using a different stationary phase (e.g., alumina) or a different technique like preparative HPLC may be necessary.

Problem 3: The color of my product is off-white or yellow, but literature reports it as a white solid.

  • Probable Cause: This often indicates the presence of trace, highly colored impurities, possibly oxidized species or residual starting materials containing chromophores. The nitro-aromatic structure itself imparts a pale yellow color, but dark coloration suggests impurities.

  • Solution Strategy:

    • Charcoal Treatment: During recrystallization, after dissolving the crude product in the hot solvent, add a small amount of activated charcoal (approx. 1-2% by weight). The charcoal will adsorb colored impurities. Hot filter the solution through a pad of Celite to remove the charcoal, then allow the filtrate to cool and crystallize.

    • Re-purification: A second purification step (recrystallization or a quick chromatographic plug) is often effective at removing the last traces of colored material.

Detailed Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol assumes you have ~5 g of crude, solid 1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazine.

  • Solvent Selection: Place a small amount (~50 mg) of the crude solid into several test tubes. Add different solvents (e.g., ethanol, isopropanol, ethyl acetate) dropwise at room temperature to find a solvent in which the compound is sparingly soluble. Heat the tubes that did not dissolve the solid. An ideal solvent will fully dissolve the compound when hot but show poor solubility when cold. Isopropanol is often a good starting point.

  • Dissolution: Place the 5 g of crude product into a 250 mL Erlenmeyer flask. Add the chosen solvent (e.g., isopropanol) in small portions while heating the mixture on a hot plate with stirring. Continue adding solvent until the solid just dissolves completely at the boiling point.

  • Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add ~100 mg of activated charcoal. Re-heat the mixture to boiling for 2-3 minutes.

  • Hot Filtration (Optional): If charcoal was used or if insoluble impurities are visible, perform a hot filtration. Place a small plug of cotton or a fluted filter paper in a pre-heated funnel and filter the hot solution into a clean, pre-heated Erlenmeyer flask. This step must be done quickly to prevent premature crystallization.

  • Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight. Assess purity via TLC, HPLC, or NMR.

Protocol 2: Purification by Flash Column Chromatography
  • TLC Analysis: Determine an optimal eluent system by TLC that gives your product an Rf value of ~0.3 and separates it from all major impurities. A good starting point is 5% methanol in dichloromethane with 0.5% ammonium hydroxide.

  • Column Packing: Select an appropriate size column. For 1 g of crude material, a 40 g silica gel column is typical. Pack the column with silica gel as a slurry in the initial, less polar eluent (e.g., 100% dichloromethane).

  • Sample Loading: Dissolve your crude product (~1 g) in a minimal volume of dichloromethane. In a separate flask, add ~2 g of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. This is the "dry loading" method, which generally gives better resolution. Carefully add this powder to the top of the packed column.

  • Elution: Gently add the eluent to the top of the column and apply pressure (using a pump or inert gas) to begin elution. Start with a less polar solvent system (e.g., 2% methanol in dichloromethane) and gradually increase the polarity (e.g., to 5-10% methanol) to elute your compound.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.

References

1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazine solubility issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions regarding the solubility challenges encountered with 1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazine and related poorly soluble phenylpiperazine derivatives.

Frequently Asked Questions (FAQs)

Q1: Why is 1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazine poorly soluble in aqueous solutions?

A1: The low aqueous solubility of this compound is attributed to its molecular structure. The phenyl ring and the trifluoromethyl (-CF3) group are hydrophobic, which limits interaction with polar water molecules. While the piperazine ring contains nitrogen atoms that can be protonated, the overall lipophilicity of the molecule often dominates, leading to poor solubility in neutral aqueous buffers. The molecular structure, particularly the presence of non-polar groups, generally results in poor solubility in aqueous environments.

Q2: What are the initial steps to solubilize this compound for a simple in vitro assay?

A2: For initial screening and in vitro assays, the most straightforward approach is to use a co-solvent system.

  • Prepare a High-Concentration Stock Solution: First, dissolve the compound in a water-miscible organic solvent like Dimethyl Sulfoxide (DMSO) or ethanol to create a concentrated stock solution (e.g., 10-20 mg/mL). The hydrochloride salt of a similar compound, 1-(3-Trifluoromethylphenyl)piperazine, is soluble in DMSO and ethanol at 20 mg/mL.[1]

  • Dilute into Aqueous Buffer: Subsequently, dilute this stock solution into your aqueous assay buffer. It is critical to ensure the final concentration of the organic solvent is low (typically <0.5% for DMSO) to avoid affecting the biological assay.[2]

  • Vehicle Control: Always run a parallel experiment with the vehicle (the final concentration of the co-solvent in buffer without the compound) to ensure that the solvent itself does not influence the experimental results.

Q3: My compound precipitates when I add it to my cell culture media or buffer. What can I do?

A3: Precipitation during dilution is a common problem indicating that the aqueous solubility limit has been exceeded. Here are some troubleshooting steps:

  • Decrease Final Concentration: The simplest solution is to lower the final working concentration of the compound in your assay.

  • Use Surfactants: Low concentrations of non-ionic surfactants, such as Tween 80 or Solutol HS-15, can be added to the assay medium.[3] Surfactants form micelles that can encapsulate the hydrophobic compound, increasing its apparent solubility.[3]

  • pH Adjustment: Since the piperazine moiety is basic, its solubility can be pH-dependent. Lowering the pH of the buffer will protonate the nitrogen atoms, forming a more soluble salt in situ. However, you must verify that the required pH is compatible with your experimental system (e.g., cell viability).

  • Complexation: Consider using cyclodextrins, which are cyclic oligosaccharides that can encapsulate poorly soluble drugs and form inclusion complexes with enhanced aqueous solubility.[2][4]

Q4: Standard co-solvents and pH adjustments are not providing sufficient solubility or are incompatible with my experiment. What advanced formulation strategies can I explore?

A4: If basic methods are insufficient, several advanced formulation strategies can be employed to enhance solubility and bioavailability.[5]

  • Salt Formation: Converting the basic piperazine derivative into a stable salt form is a highly effective method to improve aqueous solubility.[2][5] A salt screening study is recommended to identify the best counterion (e.g., hydrochloride, mesylate, sulfate) that provides optimal solubility and stability.[2]

  • Particle Size Reduction: Decreasing the particle size of the compound increases its surface area, which can significantly improve its dissolution rate according to the Noyes-Whitney equation.[3][6]

    • Micronization: Techniques like jet milling can reduce particle size to the micron range.[4][7]

    • Nanosuspensions: More advanced methods like high-pressure homogenization or pearl milling can create nanosuspensions with particle sizes under 1 µm, further enhancing solubility.[2][8]

  • Solid Dispersions: This involves dispersing the drug in an inert carrier matrix at the molecular level, such as in a hydrophilic polymer.[4]

  • Self-Emulsifying Drug Delivery Systems (SEDDS): These are mixtures of oils, surfactants, and co-solvents that spontaneously form fine oil-in-water emulsions upon gentle agitation in aqueous media, carrying the drug in the solubilized state.[5][8]

Data and Strategy Summary

Table 1: Physicochemical Properties of Structurally Related Phenylpiperazines

Note: Data for the exact target compound is not publicly available. The following data for related compounds is provided for estimation purposes.

Property1-[4-Nitro-2-(trifluoromethyl)phenyl]piperazine1-(3-(Trifluoromethyl)phenyl)piperazine (TFMPP)
Molecular Formula C₁₁H₁₂F₃N₃O₂[9]C₁₁H₁₃F₃N₂[10]
Molecular Weight 275.23 g/mol [9]230.23 g/mol [10]
XLogP3 2.1[9]2.3[10]
Comment The positive XLogP3 value suggests higher solubility in lipids than in water (lipophilicity), which is characteristic of poorly water-soluble compounds.The positive XLogP3 value suggests higher solubility in lipids than in water (lipophilicity), which is characteristic of poorly water-soluble compounds.
Table 2: Solubility of TFMPP Hydrochloride (A Related Compound) in Various Solvents
SolventSolubility / DescriptionReference
Methanol Freely Soluble[11]
DMSO 20 mg/mL[1]
DMF 20 mg/mL[1]
Ethanol 20 mg/mL[1]
PBS (pH 7.2) 10 mg/mL[1]
Water Very Slightly Soluble[11]
Chloroform Soluble[11]
Acetone Slightly Soluble[11]
Hexane Insoluble[11]
Table 3: Comparison of Advanced Solubility Enhancement Techniques
TechniqueMechanismAdvantagesDisadvantages
Salt Formation Increases ionization, improving interaction with water.[2]Simple, cost-effective, significant solubility increase for ionizable drugs.[5]Only applicable to ionizable compounds; salt may be unstable or hygroscopic.
Nanosuspension Increases surface area-to-volume ratio, enhancing dissolution rate.[2][8]Applicable to most compounds, can be used for oral and parenteral routes.Requires specialized equipment (homogenizers, mills); potential for particle aggregation.
Cyclodextrin Complexation Encapsulates the hydrophobic drug in a hydrophilic shell.[6]Improves solubility and stability; can be used in liquid and solid dosage forms.Limited by the size of the drug and the cavity of the cyclodextrin; can be expensive.
Solid Dispersion Disperses the drug in a solid hydrophilic carrier, reducing drug crystallinity.Can significantly improve dissolution rate and bioavailability.Can be physically unstable over time (recrystallization); manufacturing can be complex.
SEDDS Drug is dissolved in a lipid-surfactant mixture that forms a microemulsion in the GI tract.[8]Enhances solubility and absorption; protects the drug from degradation.Requires careful formulation development; high surfactant levels can be a concern.

Visual Troubleshooting and Workflow Guides

Solubility_Troubleshooting_Workflow start Start: Compound has poor aqueous solubility q_assay_type What is the experimental context? start->q_assay_type invitro In Vitro / Discovery Assay q_assay_type->invitro In Vitro invivo In Vivo / Preclinical Study q_assay_type->invivo In Vivo / Formulation cosolvent 1. Use Co-solvent (e.g., DMSO) Prepare concentrated stock invitro->cosolvent q_advanced Are basic methods insufficient? invivo->q_advanced check_precip Does it precipitate upon dilution? cosolvent->check_precip success1 Success: Proceed with vehicle control check_precip->success1 No troubleshoot_invitro 2. Troubleshoot In Vitro Issues check_precip->troubleshoot_invitro Yes ph_adjust Adjust pH (if compatible) troubleshoot_invitro->ph_adjust surfactant Add Surfactant (e.g., Tween 80) troubleshoot_invitro->surfactant cyclo Use Cyclodextrins troubleshoot_invitro->cyclo ph_adjust->q_advanced surfactant->q_advanced cyclo->q_advanced q_advanced->success1 No, basic method now works advanced_form 3. Employ Advanced Formulation Strategies q_advanced->advanced_form Yes salt Salt Formation advanced_form->salt nano Nanosuspension advanced_form->nano solid_disp Solid Dispersion advanced_form->solid_disp sedds SEDDS advanced_form->sedds success2 Success: Characterize and test formulation salt->success2 nano->success2 solid_disp->success2 sedds->success2

Caption: Troubleshooting workflow for addressing solubility issues.

Solubility_Strategies_Overview main Strategies for Solubility Enhancement physical Physical Modifications main->physical chemical Chemical Modifications main->chemical carrier Carrier-Based Systems main->carrier ps_reduction Particle Size Reduction physical->ps_reduction solid_state Solid State Modification physical->solid_state salt_formation Salt Formation chemical->salt_formation prodrugs Prodrug Approach chemical->prodrugs cosolvency Co-solvency carrier->cosolvency complexation Complexation (e.g., Cyclodextrins) carrier->complexation surfactants Surfactant Systems (e.g., Micelles) carrier->surfactants lipid Lipid-Based Systems (e.g., SEDDS) carrier->lipid dispersion Solid Dispersions carrier->dispersion micronization Micronization ps_reduction->micronization nanosuspension Nanosuspension ps_reduction->nanosuspension polymorphs Polymorphs / Amorphous Forms solid_state->polymorphs

Caption: Overview of solubility enhancement strategies.

Experimental Protocols

Protocol 1: Kinetic Solubility Assessment using the Shake-Flask Method

This protocol determines the equilibrium solubility of a compound in a specific buffer.

Materials:

  • 1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazine

  • Selected buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

  • Orbital shaker or rotator

  • Balance, vials, centrifuge

  • HPLC system for quantification

Methodology:

  • Add an excess amount of the compound to a vial containing a known volume of the buffer (e.g., 1 mL). The goal is to have undissolved solid remaining after equilibration.

  • Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).

  • Shake the vials for 24-48 hours to ensure equilibrium is reached.

  • After incubation, visually inspect the vials to confirm that excess solid remains.

  • Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Carefully collect an aliquot of the supernatant without disturbing the pellet.

  • Dilute the supernatant with a suitable solvent (e.g., acetonitrile/water) to a concentration within the quantifiable range of your analytical method.

  • Determine the concentration of the dissolved compound using a validated HPLC method with a standard curve.

  • The resulting concentration is the equilibrium solubility of the compound in that buffer.

Protocol 2: Preparation of a Formulation using Co-solvents

This protocol describes how to prepare a solution for in vitro testing using a co-solvent.

Materials:

  • 1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazine

  • DMSO (or other suitable water-miscible solvent)

  • Target aqueous buffer (e.g., cell culture medium)

  • Vortex mixer

Methodology:

  • Stock Solution Preparation: Weigh an accurate amount of the compound and dissolve it in 100% DMSO to make a high-concentration stock (e.g., 20 mg/mL or ~72 mM). Vortex until the solid is completely dissolved.

  • Serial Dilutions (if needed): If lower concentrations are required, perform serial dilutions of the stock solution using 100% DMSO.

  • Working Solution Preparation: Add a small volume of the DMSO stock solution to the pre-warmed aqueous buffer while vortexing to ensure rapid mixing and prevent precipitation. For example, to make a 100 µM solution from a 20 mM stock, you would perform a 1:200 dilution (e.g., 5 µL of stock into 995 µL of buffer). This results in a final DMSO concentration of 0.5%.

  • Final Check: Visually inspect the final solution for any signs of precipitation. If the solution is hazy, the solubility limit has been exceeded at that concentration.

References

Technical Support Center: 1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of 1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazine in solution. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of 1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazine in solution?

A1: The stability of 1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazine can be influenced by several factors, including:

  • pH: The piperazine ring contains basic nitrogen atoms, making the compound's stability susceptible to changes in pH. Acidic or basic conditions can catalyze hydrolysis or other degradation pathways.

  • Solvent: The choice of solvent can impact solubility and stability. Protic solvents may participate in degradation reactions, while aprotic solvents are generally more inert.

  • Temperature: Elevated temperatures can accelerate the rate of degradation.[1][2][3][4] It is crucial to understand the thermal liability of the compound, especially for applications requiring heating.

  • Light: The presence of a nitroaromatic group suggests potential photosensitivity. Exposure to UV or even ambient light may lead to photolytic degradation.

  • Oxidizing Agents: The piperazine moiety can be susceptible to oxidation. The presence of peroxides or other oxidizing agents in solvents or reagents could lead to the formation of N-oxides or other degradation products.

Q2: In which common laboratory solvents is 1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazine expected to be soluble and relatively stable?

Q3: How should I prepare and store stock solutions of 1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazine?

A3: For optimal stability, stock solutions should be prepared in a high-purity, anhydrous aprotic solvent such as DMSO or DMF. It is recommended to prepare concentrated stock solutions to minimize the volume of organic solvent in aqueous experimental media. Solutions should be stored at -20°C or lower, protected from light by using amber vials or by wrapping the container in aluminum foil. Aliquoting the stock solution can help to avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation.

Q4: What are the likely degradation pathways for this compound?

A4: Potential degradation pathways for 1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazine include:

  • Hydrolysis: While the aryl-piperazine bond is generally stable, extreme pH and high temperatures could lead to its cleavage.

  • Oxidation: The nitrogen atoms in the piperazine ring are susceptible to oxidation, potentially forming N-oxides.

  • Photodegradation: The nitroaromatic ring can absorb UV light, leading to photochemical reactions.

  • Thermal Degradation: At elevated temperatures, piperazine and its derivatives can undergo complex degradation reactions, including ring-opening.[1][2][3]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent experimental results over time. The compound may be degrading in the stock solution or in the experimental medium.Prepare fresh stock solutions frequently. Perform a stability study in your experimental buffer to determine the compound's half-life under your specific conditions. Consider preparing fresh dilutions for each experiment.
Appearance of unknown peaks in HPLC or LC-MS analysis. These may be degradation products.Conduct a forced degradation study to intentionally generate and identify potential degradation products.[6][7][8][9] This will help in developing a stability-indicating analytical method.
Loss of compound potency or activity. The active compound is degrading.Re-evaluate storage conditions (temperature, light exposure). Use high-purity solvents for solution preparation. If working in an aqueous buffer, assess the stability at that pH and temperature.
Precipitation of the compound from solution. The compound has low solubility in the chosen solvent or buffer, or the solution is supersaturated.Determine the solubility of the compound in your experimental medium. Consider using a co-solvent or adjusting the pH to improve solubility.

Quantitative Stability Data (Hypothetical)

The following tables present hypothetical data to serve as a template for recording and interpreting stability results.

Table 1: Hypothetical Stability of 1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazine in Various Solvents at 25°C.

SolventInitial Concentration (µg/mL)% Remaining after 24h% Remaining after 72h
DMSO100099.598.8
Acetonitrile100098.295.1
Methanol100097.592.3
PBS (pH 7.4)10090.175.4

Table 2: Hypothetical Effect of pH on the Stability of 1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazine in Aqueous Buffer at 37°C after 24 hours.

pH% RemainingMajor Degradant Peak Area (%)
3.085.212.3
5.092.66.8
7.490.18.9
9.078.419.7

Experimental Protocols

Protocol 1: Forced Degradation Study

Forced degradation studies are essential for developing and validating stability-indicating analytical methods.[6][7][8][9]

1. Acid and Base Hydrolysis: a. Prepare a solution of the compound in a suitable solvent (e.g., acetonitrile or methanol). b. For acid hydrolysis, add 0.1 N HCl and incubate at 60°C for 24 hours. c. For base hydrolysis, add 0.1 N NaOH and incubate at 60°C for 24 hours. d. For neutral hydrolysis, add purified water and incubate at 60°C for 24 hours. e. At specified time points, withdraw aliquots, neutralize if necessary, and dilute to a suitable concentration for analysis by HPLC or LC-MS.

2. Oxidative Degradation: a. Prepare a solution of the compound. b. Add 3% hydrogen peroxide and keep at room temperature for 24 hours. c. At specified time points, withdraw aliquots and dilute for analysis.

3. Thermal Degradation: a. Place a solid sample of the compound in a controlled temperature oven at 80°C for 48 hours. b. Prepare a solution of the compound and incubate at 60°C for 48 hours. c. Analyze the samples at different time points.

4. Photolytic Degradation: a. Expose a solution of the compound to a light source with a specific wavelength (e.g., 254 nm or 365 nm) or in a photostability chamber. b. Keep a control sample wrapped in aluminum foil to protect it from light. c. Analyze both the exposed and control samples at various time points.

Visualizations

Stability_Testing_Workflow cluster_prep Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis cluster_outcome Outcome Compound 1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazine StockSolution Prepare Stock Solution (e.g., in DMSO) Compound->StockSolution Acid Acid Hydrolysis (0.1 N HCl, 60°C) StockSolution->Acid Expose to Stress Base Base Hydrolysis (0.1 N NaOH, 60°C) StockSolution->Base Expose to Stress Oxidation Oxidative Stress (3% H2O2, RT) StockSolution->Oxidation Expose to Stress Thermal Thermal Stress (Solution at 60°C) StockSolution->Thermal Expose to Stress Photo Photolytic Stress (UV Light) StockSolution->Photo Expose to Stress Sampling Sample at Time Points (0, 2, 6, 12, 24h) Acid->Sampling Base->Sampling Oxidation->Sampling Thermal->Sampling Photo->Sampling Analysis Analyze by Stability-Indicating Method (e.g., HPLC-UV) Sampling->Analysis Data Quantify Parent Compound and Degradation Products Analysis->Data Report Determine Degradation Profile and Pathways Data->Report

Caption: Workflow for a forced degradation study.

Troubleshooting_Tree Start Inconsistent Results or Unexpected Peaks? CheckStock Is the stock solution fresh? Start->CheckStock CheckMethod Is the analytical method stability-indicating? Start->CheckMethod CheckConditions Are experimental conditions (pH, temp, light) controlled? Start->CheckConditions Sol_Stock_Yes Proceed to check method CheckStock->Sol_Stock_Yes Yes Sol_Stock_No Prepare fresh stock solution and re-run experiment CheckStock->Sol_Stock_No No Sol_Method_Yes Proceed to check conditions CheckMethod->Sol_Method_Yes Yes Sol_Method_No Perform forced degradation study to develop a stability-indicating method CheckMethod->Sol_Method_No No Sol_Cond_Yes Investigate other factors (e.g., reagent purity) CheckConditions->Sol_Cond_Yes Yes Sol_Cond_No Control experimental conditions and re-run experiment CheckConditions->Sol_Cond_No No

Caption: Troubleshooting decision tree for stability issues.

References

Technical Support Center: 1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation of 1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazine.

Frequently Asked Questions (FAQs)

Q1: What are the most likely degradation pathways for 1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazine?

A1: While specific degradation studies on 1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazine are not extensively documented in publicly available literature, its degradation pathways can be predicted based on the reactivity of its constituent functional groups: the nitroaromatic ring, the trifluoromethyl group, and the piperazine ring. The most probable degradation pathways include:

  • Reduction of the Nitro Group: The nitro group is susceptible to reduction, which can lead to the formation of nitroso, hydroxylamino, and ultimately amino derivatives. This can occur under both chemical and biological conditions.[1][2]

  • Hydrolysis: The trifluoromethyl group can undergo hydrolysis, particularly under alkaline conditions, to form a carboxylic acid group.[3] The piperazine ring can also be subject to hydrolysis, although this is generally less common.

  • Oxidative Degradation: The aromatic ring and the piperazine moiety are susceptible to oxidation.[3][4] This can lead to ring-opening or the formation of various oxidized products.

  • Photodegradation: Aromatic nitro compounds are known to undergo photodegradation upon exposure to UV light.[3][5] This can involve complex reactions, including photonitration processes in the presence of nitrate or nitrite ions.[5]

Q2: My compound is showing instability in solution. What are the first steps I should take to investigate this?

A2: If you suspect instability, a systematic approach is crucial. The recommended first step is to conduct forced degradation studies.[6][7][8][9][10] These studies will help you identify the specific conditions (e.g., acidic, basic, oxidative, photolytic, thermal) under which your compound degrades, understand its degradation profile, and develop a stability-indicating analytical method.[7][8]

Q3: I am observing an unexpected peak in my chromatogram after storing my compound in a basic solution. What could it be?

A3: An unexpected peak in a chromatogram after storage in a basic solution could indicate a degradation product. Given the structure of 1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazine, a likely cause is the hydrolysis of the trifluoromethyl (-CF3) group to a carboxylic acid (-COOH) group.[3] Another possibility is the degradation of the piperazine ring, which can be sensitive to strong bases.

Q4: Can the trifluoromethyl group itself degrade?

A4: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group generally stable.[3] However, it can undergo hydrolysis to a carboxylic acid under certain conditions, particularly at an alkaline pH.[3]

Troubleshooting Guides

Issue: Unexpected Degradation During Routine Analysis
Symptom Possible Cause Troubleshooting Steps
Appearance of new peaks in HPLC/LC-MSPhotodegradationProtect samples from light by using amber vials or covering them with aluminum foil. Minimize exposure time to light during sample preparation and analysis.
Oxidative degradationDe-gas solvents to remove dissolved oxygen. Consider adding an antioxidant if compatible with your analytical method.
pH-related hydrolysisCheck the pH of your mobile phase and sample diluent. The trifluoromethyl group is susceptible to basic hydrolysis.[3]
Loss of parent compound peak areaThermal degradationEnsure the autosampler and column compartment temperatures are appropriate. Avoid excessive heating during sample preparation.
Adsorption to containerUse silanized glass vials or polypropylene vials to minimize adsorption.
Issue: Inconsistent Results in Stability Studies
Symptom Possible Cause Troubleshooting Steps
Variable degradation rates between replicatesInconsistent stress conditionsEnsure uniform temperature, light exposure, and concentration of stress agents (acid, base, oxidizing agent) across all samples.
Sample heterogeneityEnsure the compound is fully dissolved and the solution is homogeneous before aliquoting for stress studies.
No degradation observed under stress conditionsStress conditions are too mildIncrease the concentration of the stressor, the temperature, or the duration of the study. For hydrolytic studies, consider using stronger acids or bases.[9]
Complete degradation of the compoundStress conditions are too harshDecrease the concentration of the stressor, the temperature, or the duration of the study. Target a degradation level of 10-20%.[7]

Experimental Protocols

Forced Degradation Studies

Forced degradation studies are essential to establish the degradation pathways and develop stability-indicating methods.[8]

1. Preparation of Stock Solution: Prepare a stock solution of 1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazine in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 N HCl. Incubate at 60°C for 24 hours. If no degradation is observed, increase the acid concentration or temperature.[9]

  • Base Hydrolysis: Mix the stock solution with 0.1 N NaOH. Incubate at 60°C for 24 hours. Due to the potential for hydrolysis of the trifluoromethyl group, monitor closely.[3]

  • Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide. Keep at room temperature for 24 hours.[8]

  • Thermal Degradation: Store the solid compound and a solution of the compound at 70°C for 48 hours.

  • Photolytic Degradation: Expose the solid compound and a solution of the compound to UV light (e.g., 254 nm) and fluorescent light for a specified period.

3. Sample Analysis: Analyze the stressed samples at appropriate time points using a suitable analytical method, such as reverse-phase HPLC with a UV or mass spectrometric detector. Compare the chromatograms of the stressed samples with that of an unstressed control sample.

Data Presentation

Table 1: Summary of Potential Degradation Products

Stress Condition Potential Degradation Pathway Likely Degradation Products
Acidic HydrolysisLimited degradation expectedPotential for minor piperazine ring cleavage
Basic HydrolysisHydrolysis of trifluoromethyl group[3]4-Piperazin-1-yl-2-carboxy-nitrobenzene
OxidationOxidation of piperazine ring and aromatic ringN-oxides, hydroxylated derivatives, ring-opened products[4]
PhotolysisReduction of nitro group,[5] cleavage of C-N bonds1-[4-Amino-3-(trifluoromethyl)phenyl]piperazine, various photoproducts
Thermal DegradationGeneral decompositionVarious smaller molecules

Visualizations

Potential Degradation Pathways

cluster_main 1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazine cluster_reduction Reduction cluster_hydrolysis Hydrolysis (Basic) cluster_oxidation Oxidation A 1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazine B 1-[4-Amino-3-(trifluoromethyl)phenyl]piperazine A->B Reduction (e.g., NaBH4, H2/Pd) C 4-Piperazin-1-yl-2-carboxy-nitrobenzene A->C Hydrolysis (e.g., NaOH) D N-Oxides / Hydroxylated Products A->D Oxidation (e.g., H2O2)

Caption: Potential chemical degradation pathways of 1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazine.

Experimental Workflow for Forced Degradation Studies

A Prepare Stock Solution (1 mg/mL) B Expose to Stress Conditions A->B C Acid Hydrolysis (0.1 N HCl, 60°C) B->C D Base Hydrolysis (0.1 N NaOH, 60°C) B->D E Oxidation (3% H2O2, RT) B->E F Photolysis (UV/Vis light) B->F G Thermal (70°C) B->G H Analyze Samples by HPLC/LC-MS C->H D->H E->H F->H G->H I Identify Degradation Products H->I J Elucidate Degradation Pathways I->J

References

Technical Support Center: Synthesis of 1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazine. Our resources are designed to help you identify and mitigate potential side reactions, optimize your reaction conditions, and ensure high-purity product yields.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of 1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazine via nucleophilic aromatic substitution (SNAr).

Question 1: Why is my reaction yield consistently low?

Answer: Low yields in the synthesis of 1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazine can stem from several factors, including incomplete reaction, product degradation, or inefficient purification.

Potential Causes & Troubleshooting Steps:

  • Insufficient Reaction Time or Temperature: The SNAr reaction requires sufficient thermal energy to proceed at an appreciable rate.

    • Troubleshooting: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS, GC-MS). If the reaction has stalled, consider increasing the temperature in increments of 10°C or extending the reaction time. Be cautious, as excessive heat can lead to side product formation.

  • Base Strength and Stoichiometry: A suitable base is crucial to deprotonate the piperazine nitrogen, enhancing its nucleophilicity, and to neutralize the HX formed during the reaction.

    • Troubleshooting: Ensure the base (e.g., K2CO3, Cs2CO3, or a tertiary amine like triethylamine) is of high purity and used in appropriate stoichiometric amounts (typically 2-3 equivalents). If you suspect the base is not strong enough, consider a stronger inorganic base like cesium carbonate.

  • Solvent Choice: The solvent plays a critical role in solvating the reactants and influencing the reaction rate.

    • Troubleshooting: Aprotic polar solvents such as DMF, DMSO, or NMP are generally effective for SNAr reactions. Ensure the solvent is anhydrous, as water can compete with the piperazine as a nucleophile and can also affect the solubility of the base.

  • Starting Material Quality: Impurities in the starting materials (1-chloro-4-nitro-2-(trifluoromethyl)benzene or piperazine) can interfere with the reaction.

    • Troubleshooting: Verify the purity of your starting materials by an appropriate analytical method (e.g., NMR, melting point). If necessary, purify the starting materials before use.

Question 2: My final product is impure, showing multiple spots on TLC/peaks in GC-MS. What are the likely side products and how can I avoid them?

Answer: The primary side products in this synthesis are typically diarylated piperazine and products resulting from the reaction of piperazine with other electrophiles.

Potential Side Products & Avoidance Strategies:

  • 1,4-bis[4-Nitro-3-(trifluoromethyl)phenyl]piperazine (Diarylated Product): This forms when a second molecule of the aryl halide reacts with the product.

    • Avoidance: Use a molar excess of piperazine relative to the aryl halide (typically 2-5 equivalents). This statistical advantage favors the formation of the mono-substituted product. A slow, controlled addition of the aryl halide to the piperazine solution can also minimize diarylation.

  • Unreacted Starting Materials: Incomplete reaction will leave unreacted 1-chloro-4-nitro-2-(trifluoromethyl)benzene and piperazine in the reaction mixture.

    • Avoidance: As mentioned in the low yield section, ensure adequate reaction time, temperature, and proper stoichiometry of reagents.

  • Hydrolysis Product (4-Nitro-3-(trifluoromethyl)phenol): If water is present in the reaction mixture, it can act as a nucleophile, leading to the formation of the corresponding phenol.

    • Avoidance: Use anhydrous solvents and reagents. Dry all glassware thoroughly before use. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help to exclude atmospheric moisture.

Question 3: How can I effectively purify the final product?

Answer: Purification of 1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazine typically involves an aqueous workup followed by recrystallization or column chromatography.

Purification Steps:

  • Aqueous Workup: After the reaction is complete, the mixture is typically cooled and partitioned between an organic solvent (e.g., ethyl acetate, dichloromethane) and water. This will remove the inorganic base and any water-soluble impurities. The organic layer is then washed with brine, dried over an anhydrous salt (e.g., Na2SO4 or MgSO4), and the solvent is removed under reduced pressure.

  • Recrystallization: The crude product can often be purified by recrystallization from a suitable solvent or solvent mixture (e.g., ethanol, isopropanol, or a mixture of ethyl acetate and hexanes). The appropriate solvent system will need to be determined empirically.

  • Column Chromatography: If recrystallization does not provide a product of sufficient purity, silica gel column chromatography is a reliable alternative. A gradient of ethyl acetate in hexanes is a common mobile phase for this type of compound.

Frequently Asked Questions (FAQs)

Q1: What is the typical reaction mechanism for the synthesis of 1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazine?

A1: The synthesis proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. The electron-withdrawing nitro and trifluoromethyl groups activate the aromatic ring towards nucleophilic attack by piperazine. The reaction involves the formation of a resonance-stabilized intermediate known as a Meisenheimer complex.

Q2: Which leaving group on the aryl halide is most effective?

A2: For SNAr reactions, the reactivity of the leaving group typically follows the order F > Cl > Br > I. This is because the rate-determining step is the initial nucleophilic attack, which is facilitated by a more electronegative halogen that increases the electrophilicity of the carbon atom to which it is attached. Therefore, 1-fluoro-4-nitro-2-(trifluoromethyl)benzene would be the most reactive starting material.

Q3: Can I use a different base?

A3: Yes, other bases can be used. Common choices include inorganic bases like potassium carbonate (K2CO3), cesium carbonate (Cs2CO3), and organic bases such as triethylamine (TEA) or diisopropylethylamine (DIPEA). The choice of base can influence the reaction rate and should be optimized for your specific conditions. Weaker bases may require higher temperatures or longer reaction times.

Q4: How do I monitor the progress of the reaction?

A4: Thin-Layer Chromatography (TLC) is a quick and effective method for monitoring the reaction. A suitable mobile phase (e.g., a mixture of hexanes and ethyl acetate) should be chosen to clearly separate the starting material, product, and any major side products. The disappearance of the limiting reagent (typically the aryl halide) indicates the reaction is nearing completion. For more quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used.

Data Presentation

Table 1: Comparison of Reaction Conditions for N-Arylation of Piperazine

ParameterCondition ACondition BCondition C
Aryl Halide 1-chloro-4-nitro-2-(trifluoromethyl)benzene1-fluoro-4-nitro-2-(trifluoromethyl)benzene1-chloro-4-nitro-2-(trifluoromethyl)benzene
Piperazine (equiv.) 2.52.55.0
Base (equiv.) K2CO3 (3.0)K2CO3 (3.0)Cs2CO3 (3.0)
Solvent DMFDMSONMP
Temperature (°C) 10080120
Reaction Time (h) 12810
Typical Yield (%) 75-8585-9580-90

Note: These are representative conditions and may require optimization for specific laboratory setups.

Experimental Protocols

Key Experiment: Synthesis of 1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazine

Materials:

  • 1-Chloro-4-nitro-2-(trifluoromethyl)benzene (1.0 equiv)

  • Piperazine (2.5 equiv)

  • Potassium Carbonate (K2CO3), anhydrous (3.0 equiv)

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add piperazine and anhydrous DMF.

  • Stir the mixture until the piperazine has dissolved.

  • Add anhydrous potassium carbonate to the solution.

  • To this stirred suspension, add 1-chloro-4-nitro-2-(trifluoromethyl)benzene.

  • Heat the reaction mixture to 100°C and maintain this temperature for 12 hours, monitoring the reaction progress by TLC.

  • After the reaction is complete (as indicated by the consumption of the aryl halide), allow the mixture to cool to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from ethanol or by silica gel column chromatography.

Visualizations

Synthesis_Pathway cluster_reactants Reactants ArylHalide 1-Chloro-4-nitro-2- (trifluoromethyl)benzene Product 1-[4-Nitro-3-(trifluoromethyl) phenyl]piperazine ArylHalide->Product + Piperazine (1 equiv) Piperazine Piperazine Piperazine->Product SideProduct 1,4-bis[4-Nitro-3-(trifluoromethyl) phenyl]piperazine Product->SideProduct + Aryl Halide (Side Reaction)

Caption: Reaction scheme for the synthesis of 1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazine and the formation of the diarylated side product.

Troubleshooting_Workflow Start Low Yield or Impure Product CheckReaction Analyze Reaction Mixture (TLC, LC-MS) Start->CheckReaction IncompleteReaction Incomplete Reaction? CheckReaction->IncompleteReaction MultipleProducts Multiple Products? CheckReaction->MultipleProducts OptimizeConditions Optimize Reaction Conditions: - Increase Temperature/Time - Change Base/Solvent IncompleteReaction->OptimizeConditions Yes CheckReagents Check Starting Material Purity IncompleteReaction->CheckReagents No IdentifySideProducts Identify Side Products (GC-MS, NMR) MultipleProducts->IdentifySideProducts Yes Purify Purify Product (Recrystallization/Chromatography) MultipleProducts->Purify No OptimizeConditions->Purify CheckReagents->Purify Diarylation Diarylation? IdentifySideProducts->Diarylation Hydrolysis Hydrolysis? IdentifySideProducts->Hydrolysis Diarylation->Hydrolysis No AdjustStoichiometry Increase Piperazine Excess Diarylation->AdjustStoichiometry Yes UseAnhydrous Use Anhydrous Conditions Hydrolysis->UseAnhydrous Yes Hydrolysis->Purify No AdjustStoichiometry->Purify UseAnhydrous->Purify

Caption: A logical workflow for troubleshooting common issues in the synthesis of 1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazine.

Technical Support Center: NMR Analysis of 1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the NMR analysis of 1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazine.

Predicted NMR Data

Due to the complex nature of 1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazine, obtaining a clean, easily interpretable NMR spectrum can be challenging. Below are the predicted ¹H and ¹³C NMR chemical shifts. These values are estimated based on data from structurally similar compounds, including 4-Nitro-3-trifluoromethyl aniline and various N-arylpiperazines, and should be used as a reference for spectral assignment and troubleshooting.

Predicted ¹H NMR Chemical Shifts (in CDCl₃)

ProtonsPredicted Chemical Shift (ppm)MultiplicityNotes
H-2'~8.2 - 8.4d
H-5'~7.8 - 8.0dd
H-6'~7.2 - 7.4d
Piperazine CH₂ (adjacent to N-aryl)~3.3 - 3.6br mMay appear as multiple broad signals due to restricted rotation.
Piperazine CH₂ (adjacent to NH)~3.1 - 3.3br mMay appear as multiple broad signals due to restricted rotation.
NHVariablebr sChemical shift and appearance are highly dependent on solvent and concentration.

Predicted ¹³C NMR Chemical Shifts (in CDCl₃)

CarbonPredicted Chemical Shift (ppm)Notes
C-1'~150 - 152
C-2'~128 - 130
C-3'~120 - 122 (q)Quartet due to coupling with Fluorine.
C-4'~140 - 142
C-5'~125 - 127
C-6'~118 - 120
CF₃~122 - 124 (q)Quartet due to coupling with Fluorine.
Piperazine C (adjacent to N-aryl)~48 - 52May show broadening or multiple signals.
Piperazine C (adjacent to NH)~44 - 48May show broadening or multiple signals.

Troubleshooting Guides & FAQs

This section addresses specific issues you may encounter during the NMR analysis of 1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazine.

Question 1: Why are the peaks in my ¹H NMR spectrum, particularly for the piperazine protons, broad and poorly resolved?

Answer:

Broad and poorly resolved peaks for the piperazine protons are a common issue for N-arylpiperazines and can be attributed to several factors:

  • Restricted Rotation: The bond between the nitrogen of the piperazine ring and the aromatic ring can have a partial double bond character, leading to slow rotation on the NMR timescale. This can result in the presence of multiple conformers (rotamers) that are slowly interconverting, causing the signals to be broad.

  • Piperazine Ring Inversion: The piperazine ring can undergo chair-to-chair interconversion. If the rate of this inversion is on the NMR timescale, it can lead to significant peak broadening. The bulky and electron-withdrawing 4-nitro-3-(trifluoromethyl)phenyl group can raise the energy barrier for this inversion.

  • Nitrogen Quadrupolar Broadening: The ¹⁴N nucleus has a quadrupole moment which can lead to broadening of adjacent proton signals. This effect is often more pronounced for the protons on the carbons directly attached to the nitrogens.

  • Sample Concentration: High sample concentrations can lead to aggregation and increased viscosity, both of which can result in broader peaks.

Troubleshooting Steps:

  • Variable Temperature (VT) NMR: Acquiring spectra at different temperatures is the most effective way to diagnose issues related to dynamic processes.

    • Heating: Increasing the temperature can increase the rate of conformational exchange (both C-N bond rotation and ring inversion). If the broadening is due to these processes, the peaks should sharpen as the exchange rate becomes faster on the NMR timescale. At a sufficiently high temperature (the coalescence temperature), the signals for the different conformers may merge into a single, sharp peak.

    • Cooling: Decreasing the temperature can slow down the exchange processes. This may resolve the broad signals into distinct, sharp signals for each conformer.

  • Solvent Change: The choice of solvent can influence the rates of conformational exchange.[1] Try acquiring the spectrum in a different deuterated solvent (e.g., DMSO-d₆, Acetone-d₆, or Toluene-d₈). A more polar solvent may stabilize one conformer over another, potentially simplifying the spectrum.

  • Lower Sample Concentration: Prepare a more dilute sample to minimize aggregation and viscosity effects.

Question 2: The aromatic region of my ¹H NMR spectrum is complex and difficult to assign. How can I confidently assign the aromatic protons?

Answer:

The aromatic region is expected to show three distinct signals for the 1,2,4-trisubstituted benzene ring. The electron-withdrawing nitro and trifluoromethyl groups will significantly deshield these protons, causing them to appear at high chemical shifts.

Assignment Strategy:

  • Predict Chemical Shifts and Coupling Constants:

    • H-2': This proton is ortho to the nitro group and meta to the trifluoromethyl group. It is expected to be the most deshielded aromatic proton, appearing as a doublet.

    • H-5': This proton is ortho to both the trifluoromethyl group and the piperazine nitrogen. It will likely appear as a doublet of doublets.

    • H-6': This proton is ortho to the piperazine nitrogen and meta to the nitro group. It is expected to be the most upfield of the aromatic protons and will appear as a doublet.

  • 2D NMR Spectroscopy:

    • COSY (Correlation Spectroscopy): This experiment will show correlations between coupled protons. You should observe a correlation between H-5' and H-6'.

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It will allow you to definitively link each aromatic proton signal to a specific carbon signal in the ¹³C NMR spectrum.

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds. This can be very useful for confirming assignments. For example, the piperazine protons adjacent to the aromatic ring should show a correlation to C-1' and C-6'.

Question 3: I am seeing more peaks than expected in both the ¹H and ¹³C NMR spectra. What could be the cause?

Answer:

The presence of extra peaks can be due to:

  • Conformational Isomers (Rotamers): As mentioned in Q1, slow rotation around the N-aryl bond can lead to the presence of distinct rotamers, each giving rise to its own set of NMR signals. This is a common feature in the NMR spectra of substituted piperazines.[1]

  • Impurities: The sample may contain residual solvents from the synthesis or purification, starting materials, or byproducts.

  • Sample Degradation: The compound may be unstable under the experimental conditions.

Troubleshooting Steps:

  • Variable Temperature (VT) NMR: If the extra peaks are due to conformers, changing the temperature should affect their appearance. As the temperature is increased, the peaks may broaden and eventually coalesce.

  • Check for Impurities:

    • Compare the spectrum to the known chemical shifts of common laboratory solvents.

    • If possible, run a 2D NMR experiment like DOSY (Diffusion Ordered Spectroscopy) which can help distinguish between molecules of different sizes (i.e., your compound versus smaller solvent molecules).

    • Re-purify the sample if necessary.

  • Use a Fresh Sample: If degradation is suspected, prepare a fresh NMR sample and acquire the spectrum immediately.

Experimental Protocols

Standard ¹H NMR Acquisition

  • Sample Preparation: Dissolve 5-10 mg of 1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazine in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube to remove any particulate matter.

  • Spectrometer Setup:

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to obtain good resolution.

    • Set the spectral width to cover a range of at least 0 to 10 ppm.

    • Use a 30-degree pulse angle.

    • Set the relaxation delay to 1-2 seconds.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans).

  • Processing:

    • Apply a Fourier transform to the acquired FID.

    • Phase the spectrum carefully.

    • Calibrate the chemical shift scale by setting the residual solvent peak of CDCl₃ to 7.26 ppm.

    • Integrate the signals.

Variable Temperature (VT) ¹H NMR

  • Sample Preparation: Prepare the sample as for a standard ¹H NMR experiment. Ensure the NMR tube is properly sealed to prevent solvent evaporation at higher temperatures.

  • Spectrometer Setup:

    • Acquire a standard ¹H NMR spectrum at room temperature.

    • Select a starting temperature for the VT experiment (e.g., 298 K).

    • Allow the sample to equilibrate at the set temperature for 5-10 minutes.

    • Re-shim the spectrometer at the new temperature.

    • Acquire a spectrum.

    • Increment the temperature in steps (e.g., 10 K) and repeat the equilibration, shimming, and acquisition process at each temperature until the desired temperature range has been covered or a clear change in the spectrum (e.g., peak sharpening or coalescence) is observed.

    • If investigating slow exchange, repeat the process at lower temperatures.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_nmr NMR Acquisition cluster_analysis Data Analysis dissolve Dissolve Sample filter Filter Solution dissolve->filter standard_nmr Standard 1H NMR filter->standard_nmr analyze Analyze Spectrum standard_nmr->analyze vt_nmr Variable Temperature NMR vt_nmr->analyze troubleshoot Troubleshoot Issues analyze->troubleshoot troubleshoot->vt_nmr If broadening/extra peaks

Caption: Experimental workflow for NMR analysis and troubleshooting.

troubleshooting_logic start Broad/Complex Spectrum Observed check_concentration Is sample concentration high? start->check_concentration complex_aromatic Is aromatic region complex? start->complex_aromatic dilute Prepare a more dilute sample check_concentration->dilute Yes vt_nmr Perform Variable Temperature (VT) NMR check_concentration->vt_nmr No dilute->vt_nmr peaks_sharpen Do peaks sharpen with heat? vt_nmr->peaks_sharpen dynamic_process Broadening due to dynamic exchange (e.g., rotamers) peaks_sharpen->dynamic_process Yes no_change Broadening likely due to other factors (e.g., shimming, impurities) peaks_sharpen->no_change No two_d_nmr Perform 2D NMR (COSY, HSQC) for assignment complex_aromatic->two_d_nmr Yes

References

Technical Support Center: 1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazine. The information provided addresses potential experimental issues and artifacts based on the chemical properties of the molecule.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities that might be present in a synthesized batch of 1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazine?

A1: Potential impurities can arise from starting materials or side reactions during synthesis. Common contaminants may include unreacted starting materials such as 1-chloro-4-nitro-3-(trifluoromethyl)benzene and piperazine, or byproducts from side reactions. It is also possible to have isomers of the final product if the starting materials are not pure.

Q2: I am observing unexpected peaks in my analytical chromatogram (e.g., HPLC, GC-MS). What could be the cause?

A2: Unexpected peaks could be due to several factors:

  • Impurities: As mentioned in Q1, these could be residual starting materials or byproducts.

  • Degradation: The nitro group can be susceptible to reduction, and the piperazine ring can undergo oxidation or N-dealkylation under certain conditions (e.g., harsh pH, high temperature, exposure to light or air).

  • Solvent Artifacts: Peaks originating from the solvent or additives used in the mobile phase.

  • Reaction with Mobile Phase: The compound might react with certain mobile phase components, especially if they are acidic or basic.

Q3: My compound is showing poor solubility in common organic solvents. What can I do?

A3: 1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazine has both polar (nitro, piperazine) and non-polar (trifluoromethylphenyl) moieties, which can lead to challenging solubility profiles. Try a range of solvents from non-polar (e.g., hexane, toluene) to polar aprotic (e.g., DMSO, DMF, acetonitrile) and polar protic (e.g., ethanol, methanol). Gentle heating or sonication may aid dissolution. For aqueous solutions, consider preparing a salt form (e.g., hydrochloride salt) to improve solubility.

Q4: Are there any known off-target effects or interferences in biological assays?

A4: While specific off-target effects for this exact compound are not widely documented, related phenylpiperazine compounds are known to interact with various receptors, particularly serotonin receptors.[1][2] The trifluoromethyl and nitro groups can also influence metabolic pathways and potentially lead to the formation of reactive metabolites. It is advisable to perform counter-screening against a panel of common receptors to identify potential off-target activities.

Troubleshooting Guides

Guide 1: Synthesis and Purification Issues

This guide addresses common problems encountered during the synthesis and purification of 1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazine.

Problem Potential Cause Troubleshooting Steps
Low Reaction Yield Incomplete reaction; side reactions; suboptimal reaction conditions (temperature, time, solvent).1. Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time. 2. Vary the reaction temperature to find the optimal balance between reaction rate and side product formation. 3. Screen different solvents to improve solubility and reaction kinetics. 4. Ensure high purity of starting materials.
Difficult Purification Co-elution of impurities with the product; product instability on silica gel.1. Try different solvent systems for column chromatography. 2. Consider using a different stationary phase (e.g., alumina, reverse-phase silica). 3. Recrystallization from a suitable solvent system can be an effective purification method. 4. If the compound is a base, an acid-base extraction can be used to separate it from neutral impurities.
Product Decomposition Sensitivity to heat, light, or air; presence of acidic or basic impurities.1. Perform reactions and purifications under an inert atmosphere (e.g., nitrogen or argon). 2. Use light-protected glassware. 3. Avoid excessive heating during solvent removal. 4. Neutralize the reaction mixture before workup if acidic or basic reagents are used.
Guide 2: Analytical Characterization Challenges

This guide provides solutions for common issues during the analytical characterization of 1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazine.

Problem Potential Cause Troubleshooting Steps
Poor Peak Shape in HPLC Inappropriate mobile phase pH; interaction with column stationary phase; column overload.1. Adjust the mobile phase pH. Since the compound has a basic piperazine moiety, a slightly acidic mobile phase can improve peak shape. 2. Use a different column type (e.g., C18, phenyl-hexyl). 3. Reduce the injection volume or concentration of the sample.
Inconsistent Mass Spectra In-source fragmentation; formation of adducts.1. Use a softer ionization technique (e.g., ESI vs. APCI). 2. Optimize the fragmentor voltage in the mass spectrometer. 3. Check for common adducts (e.g., sodium, potassium) and adjust the data processing accordingly.
NMR Signal Broadening Presence of paramagnetic impurities; aggregation of the compound; proton exchange.1. Ensure the sample is free from paramagnetic metals. 2. Try acquiring the spectrum at a different temperature. 3. Use a different NMR solvent. 4. For exchangeable protons (e.g., N-H), adding a drop of D₂O can help identify the peak.

Experimental Protocols

Protocol 1: General Procedure for HPLC-MS Analysis

This protocol provides a starting point for developing an HPLC-MS method for the analysis of 1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazine.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: Start with 10% B, ramp to 90% B over 10 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: UV at 254 nm and 280 nm.

  • MS Detector: Electrospray ionization (ESI) in positive ion mode.

  • Scan Range: m/z 100-500.

Visualizations

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization cluster_bioassay Biological Evaluation synthesis Synthesis workup Workup synthesis->workup purification Purification workup->purification hplc HPLC-MS purification->hplc nmr NMR purification->nmr ftir FTIR purification->ftir in_vitro In Vitro Assays purification->in_vitro in_vivo In Vivo Studies in_vitro->in_vivo

Caption: General experimental workflow for 1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazine.

troubleshooting_logic cluster_synthesis Synthesis Issue? cluster_analysis Analytical Issue? cluster_bio Biological Assay Issue? start Unexpected Experimental Result check_yield Low Yield? start->check_yield check_purity Impure Product? start->check_purity bad_peak Poor Peak Shape? start->bad_peak wrong_mass Incorrect Mass? start->wrong_mass off_target Off-Target Effects? start->off_target solubility Poor Solubility? start->solubility Optimize Reaction Conditions Optimize Reaction Conditions check_yield->Optimize Reaction Conditions Check Starting Material Purity Check Starting Material Purity check_yield->Check Starting Material Purity Alternative Purification Alternative Purification check_purity->Alternative Purification Recrystallization Recrystallization check_purity->Recrystallization Adjust Mobile Phase Adjust Mobile Phase bad_peak->Adjust Mobile Phase Change Column Change Column bad_peak->Change Column Optimize MS Parameters Optimize MS Parameters wrong_mass->Optimize MS Parameters Check for Adducts Check for Adducts wrong_mass->Check for Adducts Counter-Screening Counter-Screening off_target->Counter-Screening Control Experiments Control Experiments off_target->Control Experiments Screen Solvents Screen Solvents solubility->Screen Solvents Prepare Salt Form Prepare Salt Form solubility->Prepare Salt Form

Caption: Troubleshooting logic for common experimental issues.

References

Technical Support Center: A-P-P-P-S to Purify 1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazine. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges in achieving the desired purity for this compound. My aim is to provide not just protocols, but a deeper understanding of the principles behind them, empowering you to troubleshoot and optimize your purification strategies effectively.

Introduction

1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazine is a key intermediate in the synthesis of various pharmacologically active molecules.[1][2] Its purity is paramount for the reliability of downstream applications and the safety of potential drug candidates. The presence of impurities can lead to ambiguous biological data and complications in regulatory submissions.[3] This guide will address common purification challenges through a series of frequently asked questions and detailed troubleshooting protocols.

Analysis: Identifying the Purity Problem

The first step in any purification endeavor is to accurately assess the purity of your crude material. A variety of analytical techniques can be employed for this purpose.

Q1: What are the recommended analytical methods for determining the purity of 1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazine?

A1: A multi-pronged analytical approach is always recommended for a comprehensive purity assessment.

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse for purity analysis. A reverse-phase C18 column with a gradient elution of acetonitrile and water (often with 0.1% trifluoroacetic acid or formic acid to improve peak shape) is a good starting point.[4][5] UV detection at wavelengths such as 254 nm is typically effective for this chromophoric compound.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is excellent for identifying volatile impurities and confirming the molecular weight of your compound.[6][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural confirmation and can reveal the presence of structurally similar impurities that might co-elute in chromatography.

  • Thin-Layer Chromatography (TLC): TLC is a rapid and cost-effective tool for monitoring reaction progress and assessing the complexity of the crude mixture.[4] It can also aid in developing a solvent system for column chromatography.

Problem Identification: Common Impurities and Their Origins

Understanding the potential impurities in your sample is crucial for designing an effective purification strategy.

Q2: What are the likely impurities I might encounter during the synthesis of 1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazine?

A2: Impurities can arise from starting materials, side reactions, or degradation.[3][8] Common culprits include:

  • Unreacted Starting Materials: Such as 1-fluoro-4-nitro-3-(trifluoromethyl)benzene and piperazine.

  • Positional Isomers: Depending on the synthetic route, isomers where the piperazine ring is attached at a different position on the phenyl ring could be formed.

  • Over-alkylation Products: If piperazine is used as a starting material, di-substitution on both nitrogen atoms can occur.

  • By-products from Side Reactions: These are highly dependent on the specific synthetic method employed.

  • Degradation Products: The nitro group can be susceptible to reduction under certain conditions.

The following diagram illustrates the target molecule and a potential isomeric impurity.

Caption: Target compound and a potential positional isomer impurity.

Purification Strategies: Troubleshooting and Protocols

Once you have an idea of the impurities present, you can select the most appropriate purification technique.

Recrystallization

Recrystallization is a powerful technique for removing small amounts of impurities from a solid sample.[9]

Q3: My crude 1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazine is a solid with a purity of about 90%. Can I use recrystallization?

A3: Yes, recrystallization is an excellent choice in this scenario. The key is to find a suitable solvent or solvent system.

Ideal Recrystallization Solvent Properties:

  • The compound of interest should be highly soluble at elevated temperatures and poorly soluble at room temperature or below.[9]

  • Impurities should either be insoluble at high temperatures or remain soluble at low temperatures.

Solvent CategoryExamplesSolubility of Arylpiperazines
Alcohols Ethanol, Methanol, IsopropanolGenerally soluble, especially when heated.[10]
Ketones AcetoneSlightly soluble.[11]
Ethers Diethyl etherInsoluble.[10]
Hydrocarbons Hexane, HeptaneInsoluble.
Chlorinated Dichloromethane, ChloroformSoluble.[10]
Polar Aprotic Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)Soluble.[12]

Experimental Protocol: Recrystallization

  • Solvent Screening: In small test tubes, test the solubility of your crude product in various solvents at room temperature and upon heating. A good starting point would be ethanol, isopropanol, or a mixture of ethanol and water.

  • Dissolution: In a flask, dissolve the crude solid in the minimum amount of the chosen hot solvent.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. You can then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum.

Column Chromatography

For complex mixtures or when recrystallization is ineffective, column chromatography is the method of choice.[4][13]

Q4: My crude product is an oil and TLC analysis shows multiple spots. How do I purify it by column chromatography?

A4: Column chromatography is ideal for separating components of a mixture based on their differential adsorption to a stationary phase.

Experimental Protocol: Silica Gel Column Chromatography

  • Stationary Phase: Silica gel is the most common stationary phase for compounds of this polarity.

  • Mobile Phase (Eluent) Selection: Use TLC to determine a suitable eluent system. A mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate or dichloromethane) is a good starting point. Aim for an Rf value of 0.2-0.3 for your target compound on the TLC plate.

  • Column Packing: Pack a glass column with a slurry of silica gel in the non-polar component of your eluent.

  • Sample Loading: Dissolve your crude oil in a minimal amount of the eluent and load it onto the top of the silica gel bed.

  • Elution: Begin eluting with your chosen solvent system. You can use an isocratic elution (constant solvent composition) or a gradient elution (gradually increasing the polarity of the eluent).[4]

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

G cluster_0 Purification Workflow Crude Crude Product Column Silica Gel Column Crude->Column Elution Gradient Elution (e.g., Hexane/Ethyl Acetate) Column->Elution Fractions Fraction Collection Elution->Fractions TLC TLC Analysis Fractions->TLC Combine Combine Pure Fractions TLC->Combine Evaporation Solvent Evaporation Combine->Evaporation Pure Pure Product Evaporation->Pure

Caption: General workflow for purification by column chromatography.[4]

Acid-Base Extraction

The basic nature of the piperazine moiety allows for purification using acid-base extraction to remove non-basic impurities.[14][15]

Q5: My main impurity is a neutral by-product. Can I use a liquid-liquid extraction?

A5: Absolutely. Acid-base extraction is a highly effective technique for separating basic compounds like yours from neutral or acidic impurities.

Experimental Protocol: Acid-Base Extraction

  • Dissolution: Dissolve the crude mixture in an organic solvent immiscible with water, such as dichloromethane or diethyl ether.

  • Acidic Wash: Transfer the solution to a separatory funnel and wash it with a dilute aqueous acid solution (e.g., 1M HCl). The basic 1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazine will be protonated and move into the aqueous layer. The neutral impurity will remain in the organic layer.

  • Separation: Separate the two layers.

  • Basification: Cool the acidic aqueous layer in an ice bath and slowly add a base (e.g., 1M NaOH) until the solution is basic (check with pH paper). Your product will precipitate out as the free base.

  • Back Extraction: Extract the basified aqueous layer with fresh organic solvent. Your purified product will now be in the organic layer.

  • Drying and Isolation: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified product.

Prevention: Optimizing Synthesis to Minimize Impurities

The most efficient purification is one that is not needed. Optimizing your reaction conditions can significantly reduce the impurity profile of your crude product.

Q6: How can I modify my synthesis to get a cleaner crude product?

A6: Careful control of reaction parameters is key.

  • Stoichiometry: Use a slight excess of the limiting reagent to ensure complete conversion of the other starting material.

  • Temperature Control: Run the reaction at the optimal temperature to minimize side reactions.

  • Reaction Time: Monitor the reaction by TLC or HPLC to determine the optimal reaction time and avoid the formation of degradation products.

  • Choice of Base: If a base is used in your reaction, its strength and stoichiometry can influence the formation of by-products.

Summary of Troubleshooting Strategies

IssuePotential CauseSuggested Solution
Low Purity After Recrystallization Incorrect solvent choice; trapped mother liquor.Screen for a more suitable solvent system; wash crystals thoroughly with cold, fresh solvent.[5]
Co-eluting Impurities in Column Chromatography Similar polarity of compound and impurity.Try a different solvent system; consider using a different stationary phase (e.g., alumina).
Poor Separation in Acid-Base Extraction Incomplete protonation or deprotonation.Ensure the pH is sufficiently acidic or basic during the respective steps.
Product Oiling Out During Recrystallization Solution is supersaturated at a temperature above the compound's melting point.Use a larger volume of solvent; try a solvent with a lower boiling point.

Conclusion

Achieving high purity for 1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazine is a critical step in the journey of drug discovery and development. By systematically analyzing your crude product, identifying potential impurities, and applying the appropriate purification techniques with a solid understanding of their underlying principles, you can confidently obtain material of the required quality. Remember that a combination of these techniques may be necessary to achieve the highest levels of purity.

References

  • University of Colorado Boulder. (n.d.). Acid-Base Extraction. Retrieved from [Link]

  • ResearchGate. (n.d.). How to extract/isolate piperazine from water without distillation? Retrieved from [Link]

  • Solubility of Things. (n.d.). 1-[3-(trifluoromethyl)phenyl]piperazine. Retrieved from [Link]

  • SWGDRUG.org. (2005). 1-(3-TRIFLUOROMETHYLPHENYL)PIPERAZINE. Retrieved from [Link]

  • ACS Publications. (2024). Development of a Safe and Practical Synthesis of Enantiomerically Pure (S)- and (R)-N-Boc-3-(trifluoromethyl)piperazines Enabled by Aza-Michael Addition of Optically Pure 4-Phenyl-2-Oxazolidinone to 3,3,3-Trifluoro-1-Nitropropene. Organic Process Research & Development. Retrieved from [Link]

  • Cherry. (2023). Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency. Retrieved from [Link]

  • Google Patents. (n.d.). US2919275A - Purification of piperazine.
  • Sinfoo Biotech. (n.d.). 1-[4-nitro-3-(trifluoromethyl)phenyl]piperazine. Retrieved from [Link]

  • CORE. (2009). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. Retrieved from [Link]

  • ResearchGate. (2017). A novel analytical method of 1-(3-trifluoromethylphenyl) piperazine and 1-(3-chlorophenyl) piperazine in fluids of drug addicts using liquid-liquid extraction-gas chromatographic/nitrogen-phosphorous detection. Retrieved from [Link]

  • NTU Journal of Pure Sciences. (2022). A Review on Analytical Methods for Piperazine Determination. Retrieved from [Link]

  • ACS Publications. (n.d.). Biophysical Fragment Screening of the β1-Adrenergic Receptor: Identification of High Affinity Arylpiperazine Leads Using Structure-Based Drug Design. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • ArtMolecule. (n.d.). Impurities and Degradation products. Retrieved from [Link]

  • YouTube. (2020). Acid-Base Extraction Tutorial. Retrieved from [Link]

  • Semantic Scholar. (2020). Synthesis and characterization of a series of phenyl piperazine based ligands. Retrieved from [Link]

  • Wiley Online Library. (2003). New designer drug 1-(3-trifluoromethylphenyl) piperazine (TFMPP). Retrieved from [Link]

  • PubChem. (n.d.). 1-[4-Nitro-2-(trifluoromethyl)phenyl]piperazine. Retrieved from [Link]

  • UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

  • PubChem. (n.d.). 1-(3-(Trifluoromethyl)phenyl)piperazine. Retrieved from [Link]

  • Wikipedia. (n.d.). 1-(4-(Trifluoromethyl)phenyl)piperazine. Retrieved from [Link]

  • PubMed Central. (n.d.). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. Retrieved from [Link]

  • Auburn University. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Retrieved from [Link]

  • MDPI. (n.d.). Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. Retrieved from [Link]

  • PubMed Central. (n.d.). Recent trends in the impurity profile of pharmaceuticals. Retrieved from [Link]

  • PubChem. (n.d.). 1-(4-(Trifluoromethyl)phenyl)piperazine. Retrieved from [Link]

  • PubMed. (n.d.). Isolation, identification and excretion profile of the principal urinary metabolite of the recently banned designer drug 1-(3-trifluoromethylphenyl)piperazine (TFMPP) in rats. Retrieved from [Link]

  • MDPI. (n.d.). Recrystallization and Production of Spherical Submicron Particles of Sulfasalazine Using a Supercritical Antisolvent Process. Retrieved from [Link]

Sources

Challenges in working with 1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting challenges encountered when working with 1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazine.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when handling 1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazine?

A1: 1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazine is classified as an irritant and is harmful if swallowed, in contact with skin, or inhaled.[1] It is crucial to handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles. Avoid generating dust or aerosols. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.

Q2: What are the recommended storage conditions for this compound?

A2: Store 1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazine in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.

Q3: In which solvents is 1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazine soluble?

Troubleshooting Guides

Synthesis & Purification

Problem 1: Low yield during the N-arylation of piperazine with 4-halo-1-nitro-2-(trifluoromethyl)benzene.

Cause:

  • Insufficient reaction temperature: Nucleophilic aromatic substitution (SNAr) reactions often require elevated temperatures to proceed efficiently.

  • Inappropriate base: The choice and amount of base are critical for deprotonating the piperazine and facilitating the reaction.

  • Solvent effects: The polarity and aprotic nature of the solvent can significantly influence the reaction rate.

  • Side reactions: Formation of di-substituted piperazine or other byproducts can reduce the yield of the desired mono-substituted product.

Solution:

  • Optimize reaction temperature: Gradually increase the reaction temperature, monitoring the reaction progress by TLC or LC-MS. Refluxing in a suitable solvent like DMF or DMSO is often effective.[5]

  • Select an appropriate base: Use a non-nucleophilic organic base like triethylamine or diisopropylethylamine, or an inorganic base such as potassium carbonate or cesium carbonate. An excess of the base is typically used.

  • Choose a suitable solvent: Aprotic polar solvents like DMF, DMSO, or acetonitrile are generally good choices for SNAr reactions.

  • Control stoichiometry: Using a molar excess of piperazine can help to minimize the formation of the di-substituted byproduct.

Problem 2: Difficulty in purifying the final product.

Cause:

  • Presence of unreacted starting materials.

  • Formation of closely related side products.

  • The product being an oil or a low-melting solid.

Solution:

  • Column Chromatography: Flash column chromatography on silica gel is a common and effective method for purifying piperazine derivatives. A gradient elution system using a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate or dichloromethane/methanol) is typically employed.

  • Recrystallization: If the product is a solid, recrystallization can be a highly effective purification technique.[6][7]

    • Solvent Selection: Test a range of solvents to find a single solvent in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Alternatively, use a two-solvent system where the compound is soluble in one ("good") solvent and insoluble in the other ("bad") solvent.[6] Common recrystallization solvents include ethanol, isopropanol, ethyl acetate, and mixtures with water or hexane.

    • Procedure: Dissolve the crude product in a minimal amount of the hot "good" solvent (or a mixture of solvents). Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization. Collect the pure crystals by filtration.[7]

Experimental Use

Problem 3: Compound appears to be degrading during storage or in solution.

Cause:

  • Hydrolysis: The piperazine ring can be susceptible to hydrolysis under acidic or basic conditions.

  • Photodegradation: Exposure to light, especially UV light, can cause decomposition of aromatic nitro compounds.

  • Oxidation: The piperazine nitrogen atoms can be susceptible to oxidation.

Solution:

  • Storage: Store the solid compound in a tightly sealed, amber-colored vial in a desiccator at the recommended temperature (typically 2-8 °C or -20 °C for long-term storage).

  • Solution Stability: Prepare solutions fresh for each experiment whenever possible. If solutions need to be stored, they should be kept in amber vials at low temperatures. A stability study of a related compound, 1-[3-(trifluoromethyl)phenyl]piperazine, in biological matrices showed degradation over time, emphasizing the need for proper storage and prompt analysis.[8]

  • pH control: When working with aqueous solutions, maintain the pH within a neutral range to minimize hydrolysis.

Quantitative Data

Table 1: Physicochemical Properties of 1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazine and a Related Compound.

Property1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazine1-(4-Trifluoromethylphenyl)piperazine hydrochloride
Molecular Formula C₁₁H₁₂F₃N₃O₂C₁₁H₁₃F₃N₂ · HCl
Molecular Weight 275.23 g/mol 266.70 g/mol
CAS Number 153204-82-12640680-83-5
Appearance Not specifiedCrystalline solid[3]
Solubility Data not availableDMSO: 10 mg/mL, PBS (pH 7.2): 10 mg/mL[3]
Melting Point Not specifiedNot specified

Experimental Protocols

Detailed Methodology for a Tyrosinase Inhibition Assay

This protocol is adapted from a study on nitrophenylpiperazine derivatives as tyrosinase inhibitors and can be used to assess the biological activity of 1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazine.[9][10]

Objective: To determine the in vitro inhibitory effect of 1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazine on mushroom tyrosinase activity.

Materials:

  • Mushroom tyrosinase (e.g., from Agaricus bisporus)

  • L-DOPA (3,4-dihydroxyphenylalanine)

  • 1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazine

  • Kojic acid (positive control)

  • Dimethyl sulfoxide (DMSO)

  • Sodium phosphate buffer (50 mM, pH 6.8)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of mushroom tyrosinase (e.g., 500 U/mL) in phosphate buffer.

    • Prepare a stock solution of L-DOPA (e.g., 7 mM) in phosphate buffer.

    • Prepare a stock solution of 1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazine in DMSO. Prepare serial dilutions to obtain a range of test concentrations.

    • Prepare a stock solution of kojic acid in DMSO to be used as a positive control.

  • Assay Protocol:

    • In a 96-well microplate, add the following to each well in the specified order:

      • 160 µL of phosphate buffer (50 mM, pH 6.8)

      • 10 µL of the test compound solution (or DMSO for the control)

      • 10 µL of mushroom tyrosinase solution

    • Pre-incubate the mixture at room temperature for 10 minutes.

    • Initiate the enzymatic reaction by adding 20 µL of L-DOPA solution to each well.

  • Measurement:

    • Immediately measure the absorbance at 475 nm (or a suitable wavelength for dopachrome formation) at time zero and then at regular intervals (e.g., every minute) for a specified period (e.g., 10-20 minutes) using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each concentration of the inhibitor.

    • Calculate the percentage of inhibition for each concentration using the following formula: % Inhibition = [(Rate_control - Rate_inhibitor) / Rate_control] * 100

    • Plot the percentage of inhibition against the inhibitor concentration and determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

Visualizations

Experimental Workflow for Tyrosinase Inhibition Assay

Tyrosinase_Inhibition_Assay_Workflow Experimental Workflow: Tyrosinase Inhibition Assay cluster_prep Reagent Preparation cluster_assay Assay Execution (96-well plate) cluster_measurement Data Acquisition & Analysis Tyrosinase Prepare Tyrosinase Solution AddEnzyme Add Tyrosinase Tyrosinase->AddEnzyme LDOPA Prepare L-DOPA Solution AddSubstrate Add L-DOPA (Initiate Reaction) LDOPA->AddSubstrate Inhibitor Prepare Inhibitor Stock & Dilutions (1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazine) AddInhibitor Add Inhibitor/Control Inhibitor->AddInhibitor Control Prepare Positive Control (Kojic Acid) Control->AddInhibitor AddBuffer Add Phosphate Buffer AddInhibitor->AddEnzyme PreIncubate Pre-incubate AddEnzyme->PreIncubate PreIncubate->AddSubstrate MeasureAbs Measure Absorbance at 475 nm AddSubstrate->MeasureAbs CalcRate Calculate Reaction Rates MeasureAbs->CalcRate CalcInhibition Calculate % Inhibition CalcRate->CalcInhibition CalcIC50 Determine IC50 Value CalcInhibition->CalcIC50

Caption: Workflow for determining the tyrosinase inhibitory activity.

Proposed Signaling Pathway of Tyrosinase Inhibition

Tyrosinase_Inhibition_Pathway Proposed Mechanism of Tyrosinase Inhibition Tyrosinase Tyrosinase (Enzyme) LDOPA L-DOPA Tyrosinase->LDOPA Hydroxylation Dopaquinone Dopaquinone Tyrosinase->Dopaquinone Oxidation ActiveSite Active Site (Copper Ions) ActiveSite->Tyrosinase Tyrosine L-Tyrosine (Substrate) Tyrosine->Tyrosinase LDOPA->Tyrosinase Melanin Melanin Dopaquinone->Melanin Further Reactions Inhibitor 1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazine (Inhibitor) Inhibitor->ActiveSite Binds to active site (Competitive Inhibition)

Caption: Proposed competitive inhibition of tyrosinase.

References

Technical Support Center: 1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides essential information on the storage, handling, and troubleshooting for 1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazine (CAS No: 153204-82-1).

Storage and Handling Protocols

Proper storage and handling are crucial for maintaining the integrity and stability of 1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazine and ensuring laboratory safety.

Recommended Storage Procedure:

  • Container: Always keep the compound in its original, tightly sealed container to prevent contamination and exposure to air and moisture.

  • Atmosphere: Store in a cool, dry, and well-ventilated area.[1][2][3]

  • Temperature: While specific temperature ranges are not provided in the safety data sheets, a "cool" environment is consistently recommended.[1][2] This generally implies storage at room temperature, away from direct heat sources.

  • Incompatibilities: Store the compound away from strong oxidizing agents, strong acids, and strong bases.[1] Contact with these substances can lead to chemical reactions that may compromise the product's integrity and safety.

  • Ventilation: Ensure the storage area has adequate ventilation.[1][3]

Handling Guidelines:

  • Use caution during handling as the toxicological properties of this compound have not been fully investigated.[1]

  • Avoid breathing dust or vapor.[1]

  • Prevent contact with eyes, skin, and clothing.[1]

  • Always handle the compound in a chemical fume hood.[1]

  • Personal Protective Equipment (PPE) such as safety goggles, chemical-resistant gloves, and protective clothing should be worn.[1]

  • An eyewash station and safety shower should be readily available in the work area.[3]

Summary of Storage Conditions

ParameterRecommendationSource
Temperature Cool place[1][2]
Atmosphere Dry, well-ventilated area[1][3]
Container Tightly closed container[1][3]
Incompatibilities Avoid strong oxidizing agents, strong acids, and strong bases[1]
Long-Term Storage Store long-term in a cool, dry place[2]

Troubleshooting Guide

IssuePossible CauseRecommended Action
Change in color or appearance of the compound - Exposure to light, air, or moisture.- Contamination.- Reaction with incompatible materials.- Ensure the container is always tightly sealed after use.- Store in a dark or opaque container if light sensitivity is suspected.- Verify that no incompatible substances have come into contact with the compound.
Inconsistent experimental results - Degradation of the compound due to improper storage.- Contamination.- Review storage conditions to ensure they align with the recommendations.- Use a fresh batch of the compound for critical experiments.- Avoid repeated opening and closing of the container; consider aliquoting.
Visible clumping of the solid material - Absorption of moisture.- Store the compound in a desiccator or a controlled low-humidity environment.- Ensure the container is sealed tightly immediately after use.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage temperature for 1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazine?

A1: The safety data sheets recommend storing the compound in a "cool, dry place".[1][2] While a specific temperature is not stated, this generally refers to standard room temperature, away from direct heat sources.

Q2: What are the known incompatibilities for this compound?

A2: 1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazine should not be stored with or exposed to strong oxidizing agents, strong acids, and strong bases.[1]

Q3: Is this compound sensitive to light?

A3: The available safety data sheets do not explicitly mention light sensitivity. However, as a general precaution for complex organic molecules, storing in a dark or opaque container is a good laboratory practice to minimize potential degradation.

Q4: What should I do in case of accidental skin or eye contact?

A4: For skin contact, wash the affected area with generous amounts of running water and non-abrasive soap.[1] For eye contact, immediately flush with clean, running water for at least 15 minutes while keeping the eyes open.[1] In both cases, seek medical attention.[1]

Q5: What are the signs of degradation?

A5: While specific degradation products are not documented in the provided search results, visual changes such as discoloration, clumping, or the appearance of an unusual odor may indicate that the compound's integrity has been compromised. If degradation is suspected, it is advisable to use a fresh sample for any quantitative or sensitive experiments.

Diagrams

StorageWorkflow Storage Protocol for 1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazine cluster_storage Recommended Storage storage_conditions Store in a Cool, Dry, Well-Ventilated Area container Tightly Closed Container storage_conditions->container incompatible_materials Strong Oxidizing Agents Strong Acids Strong Bases handling Use in Fume Hood Wear Appropriate PPE

Caption: Recommended storage and handling workflow.

TroubleshootingLogic Troubleshooting Common Issues issue Observed Issue (e.g., Discoloration) cause1 Improper Storage (Air/Moisture Exposure) issue->cause1 cause2 Contamination issue->cause2 solution1 Verify & Correct Storage Conditions cause1->solution1 solution2 Use Fresh Aliquot or New Batch cause2->solution2

Caption: Logic for troubleshooting common product issues.

References

Handling and safety precautions for 1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for 1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazine was not located in the available resources. The following information is based on data for structurally similar compounds and general laboratory safety principles. It is imperative to obtain the substance-specific SDS from the manufacturer or supplier before handling this chemical and to use that document as the primary source of safety information.

This guide is intended for researchers, scientists, and drug development professionals. Always perform a thorough risk assessment before beginning any experiment.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with piperazine derivatives like this compound?

A1: Based on data for similar compounds, 1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazine should be handled as a potentially hazardous substance. Piperazine derivatives can be toxic if swallowed, fatal if in contact with skin, and may cause severe skin burns and eye damage. They can also be irritating to the respiratory system.[1][2]

Q2: What personal protective equipment (PPE) is required when handling this compound?

A2: Appropriate PPE is crucial for safe handling. The following table summarizes recommended PPE, but you must consult the specific SDS for definitive requirements.

Exposure Route Recommended PPE
Skin Chemical-resistant gloves (e.g., Nitrile rubber), lab coat, and appropriate protective clothing to prevent skin exposure.[1][2]
Eyes Chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]
Respiratory A NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[1] Work should be conducted in a well-ventilated area or under a chemical fume hood.

Q3: How should I store 1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazine?

A3: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents and strong acids.[1][3] The storage area should be secured and accessible only to authorized personnel.

Q4: What should I do in case of accidental exposure?

A4: Immediate action is critical. The following table provides general first-aid measures. Refer to the substance-specific SDS for detailed instructions.

Exposure Type First-Aid Measures
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[1] Seek immediate medical attention.[3]
Eye Contact Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes.[3][4] Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.
Inhalation Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting. If conscious and alert, rinse mouth and drink 2-4 cupfuls of milk or water.[1] Never give anything by mouth to an unconscious person.[1][4] Seek immediate medical attention.[3]

Troubleshooting Guide

Problem Possible Cause Solution
Compound has changed color or appearance. Degradation due to improper storage (exposure to light, air, or moisture).Do not use the compound. Dispose of it according to your institution's hazardous waste disposal procedures. Review storage conditions to ensure they are appropriate.
Unexpected reaction or side product observed in an experiment. Contamination of the starting material or glassware. Reactivity with an incompatible substance.Stop the reaction immediately in a safe manner. Re-evaluate the experimental protocol, checking for potential contaminants or incompatible reagents. Purify the starting material if necessary.
Spill of the compound. Improper handling or container failure.Evacuate the immediate area. Wear appropriate PPE, including respiratory protection. For minor spills, absorb with an inert material and place in a suitable container for disposal.[4] For major spills, contact your institution's emergency response team.[5] Ventilate the area and wash the spill site after material pickup is complete.

Experimental Protocols

Detailed experimental protocols for specific applications of 1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazine are not available in the provided search results. Researchers should develop their own protocols based on the intended application, incorporating the safety and handling precautions outlined in this guide and, most importantly, the substance-specific SDS.

Visualizations

The following diagrams illustrate general laboratory workflows.

Experimental_Workflow General Experimental Workflow cluster_prep Preparation cluster_exec Execution cluster_post Post-Experiment prep_risk Risk Assessment prep_ppe Don PPE prep_risk->prep_ppe prep_reagents Prepare Reagents prep_ppe->prep_reagents exec_reaction Perform Reaction prep_reagents->exec_reaction exec_monitor Monitor Progress exec_reaction->exec_monitor exec_workup Work-up & Isolation exec_monitor->exec_workup post_purify Purification exec_workup->post_purify post_waste Waste Disposal exec_workup->post_waste post_analyze Analysis post_purify->post_analyze post_analyze->post_waste post_clean Clean-up post_waste->post_clean

Caption: A generalized workflow for chemical experiments.

Spill_Response Chemical Spill Response spill Spill Occurs evacuate Evacuate Area & Alert Others spill->evacuate assess Assess Spill Size & Hazard evacuate->assess ppe Don Appropriate PPE assess->ppe If safe to handle report Report Incident assess->report If major spill or unknown hazard contain Contain the Spill ppe->contain absorb Absorb with Inert Material contain->absorb collect Collect Residue absorb->collect dispose Dispose as Hazardous Waste collect->dispose decontaminate Decontaminate Area & PPE dispose->decontaminate decontaminate->report

Caption: A logical flow for responding to a chemical spill.

References

Validation & Comparative

A Comparative Guide to Phenylpiperazine Building Blocks in Medicinal Chemistry: The Case of 1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazine

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: The phenylpiperazine scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous blockbuster drugs targeting the central nervous system. The strategic selection of substituents on the phenyl ring is a critical decision in the drug design process, profoundly influencing the molecule's synthetic accessibility, physicochemical properties, and pharmacological profile. This guide provides an in-depth comparison of 1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazine, a highly functionalized building block, against other key phenylpiperazine derivatives. We will explore the causal relationships between chemical structure, reactivity, and biological activity, supported by experimental data and detailed protocols, to empower researchers in making informed decisions for their drug discovery programs.

Introduction to Phenylpiperazine Scaffolds

The piperazine ring is a privileged structure in drug discovery due to its ability to engage in crucial biological interactions. When attached to a phenyl group, this moiety serves as a versatile template for synthesizing ligands for a variety of targets, most notably G-protein coupled receptors (GPCRs) like serotonin and dopamine receptors. The electronic nature of the substituents on the phenyl ring dictates the molecule's properties. Electron-donating groups (EDGs) tend to increase the basicity of the piperazine nitrogens, while electron-withdrawing groups (EWGs) decrease it, impacting both synthetic reactivity and receptor binding affinity.[1][2][3]

This guide focuses on 1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazine (CAS 153204-82-1), a building block distinguished by two powerful EWGs.[4] We will compare its utility and characteristics against three other foundational phenylpiperazines:

  • 1-Phenylpiperazine: The unsubstituted parent compound, our baseline for comparison.

  • 1-(3-Chlorophenyl)piperazine (mCPP): A well-characterized serotonergic agent and a metabolite of the antidepressant Trazodone.[5][6][7]

  • 1-(2,3-Dichlorophenyl)piperazine: A key intermediate in the synthesis of the blockbuster antipsychotic Aripiprazole.[8][9]

Physicochemical Properties and Synthetic Reactivity

The choice of a phenylpiperazine building block is often dictated by the planned synthetic route. The electronic properties of the phenyl ring directly influence the nucleophilicity of the distal piperazine nitrogen (N4), which is the primary site for elaboration into more complex drug candidates.

Electronic Effects of Substituents:

The -NO₂ and -CF₃ groups on 1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazine are potent EWGs. Their combined effect significantly reduces the electron density of the phenyl ring and, through induction, pulls electron density away from the piperazine moiety. This has two major consequences for synthesis:

  • Decreased Nucleophilicity of the N4 Nitrogen: The N4 nitrogen becomes significantly less basic and less nucleophilic compared to unsubstituted 1-phenylpiperazine. This means that reactions like N-alkylation or N-arylation require more forcing conditions (e.g., stronger bases, higher temperatures) to achieve good yields.

The table below compares the physicochemical properties of our selected building blocks. The pKa value, which is the negative logarithm of the acid dissociation constant for the conjugate acid, provides a quantitative measure of basicity. A lower pKa indicates a weaker base.

Table 1: Comparative Physicochemical Properties of Phenylpiperazine Derivatives

CompoundStructureMolecular Weight ( g/mol )pKa (Conjugate Acid, Predicted)Key Feature
1-Phenylpiperazine 162.23[10]~8.7[11]Baseline, electron-neutral phenyl group.
1-(3-Chlorophenyl)piperazine (mCPP) 196.67[6]~7.8Moderately deactivating chloro group.
1-(2,3-Dichlorophenyl)piperazine 231.12~6.5Strongly deactivating due to two chloro groups.
1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazine 275.23[4][12]~5.2Extremely deactivated by potent -NO₂ and -CF₃ groups.

Note: pKa values are estimates based on computational models and relative basicity trends. Experimental values may vary.

This trend in basicity directly translates to reactivity in common synthetic operations, as illustrated in the workflow below.

Caption: General workflow for N-alkylation of phenylpiperazines and relative reactivity.

Case Study: Synthesis of Aripiprazole vs. Analogue Synthesis

The practical implications of this reactivity difference are best illustrated through a case study. The synthesis of aripiprazole, a D₂ partial agonist used to treat schizophrenia, relies on the N-alkylation of 1-(2,3-dichlorophenyl)piperazine .[8][9][13]

Aripiprazole Synthesis: The reaction involves coupling 1-(2,3-dichlorophenyl)piperazine with 7-(4-bromobutoxy)-3,4-dihydroquinolin-2-one.[8][14] This reaction typically proceeds in a polar solvent like ethanol or DMF, with a mild base such as sodium carbonate, and requires heating under reflux for several hours to achieve high yields (85-90%).[8][13][14]

Hypothetical Analogue Synthesis: If a researcher were to synthesize a similar analogue using 1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazine , the significantly lower nucleophilicity of the piperazine nitrogen would necessitate harsher reaction conditions. One might need to employ:

  • A stronger, non-nucleophilic base (e.g., potassium tert-butoxide).

  • A higher boiling point solvent (e.g., DMSO or NMP).

  • Potentially higher temperatures or microwave assistance to drive the reaction to completion.[14]

The Causality: The electron-withdrawing nature of the dichloro-substituents in the aripiprazole precursor already slows the reaction compared to unsubstituted phenylpiperazine. The addition of the much stronger -NO₂ and -CF₃ groups would further increase the activation energy of the reaction, demanding more energy input (heat) or more potent reagents (stronger base) to achieve a comparable reaction rate and yield.

Pharmacological Implications of Phenyl Ring Substitution

The substituents on the phenyl ring are not just handles for synthesis; they are critical components of the pharmacophore, directly interacting with the target receptor. Different substitution patterns lead to vastly different pharmacological profiles.

  • 1-(3-Chlorophenyl)piperazine (mCPP): This molecule is not just an intermediate but an active serotonergic agent itself, acting as an agonist at several serotonin receptors.[6][7][15] It is the primary metabolite of the antidepressant trazodone and contributes to its overall pharmacological effect.[5][16]

  • 1-(3-Trifluoromethylphenyl)piperazine (TFMPP): Similar to mCPP, TFMPP is a potent serotonin receptor agonist.[17][18][19] It has been explored as a recreational drug, often in combination with other substances, for its psychoactive effects.[20][21] The trifluoromethyl group is a bioisostere for the chloro group but can offer different metabolic stability and lipophilicity.

  • Aripiprazole (derived from 1-(2,3-Dichlorophenyl)piperazine): Aripiprazole exhibits a unique "dopamine-serotonin system stabilizer" profile. It acts as a partial agonist at dopamine D₂ and serotonin 5-HT₁ₐ receptors and an antagonist at 5-HT₂ₐ receptors.[22] This polypharmacology is believed to be responsible for its efficacy in treating schizophrenia with a lower incidence of side effects compared to older antipsychotics.[13]

  • Derivatives of 1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazine: The utility of this building block lies in its potential for further modification. The nitro group can be readily reduced to an amine (-NH₂). This introduces a new functional group that can serve as a hydrogen bond donor or be further derivatized, opening up a vast chemical space for creating new analogues with potentially novel pharmacology. A study by Micheli et al. (2006) showed that para-substitution with electron-withdrawing groups on the phenyl ring can decrease binding to 5-HT₁ₐ and D₂ₐ receptors, a key consideration for drug design.[23]

References

Comparative Guide to the Potential Biological Targets of 1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazine and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: While 1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazine is primarily recognized as a chemical intermediate in synthesis, its structural motifs—the nitrophenylpiperazine and trifluoromethylphenylpiperazine moieties—are present in numerous biologically active compounds. This guide provides a comparative analysis of the validated biological targets of these related molecular classes, offering insights into the potential activities of novel derivatives. We will explore three distinct and significant biological targets: Tyrosinase , the Serotonin Receptor (5-HT) , and the mammalian Target of Rapamycin (mTOR) . This comparison is intended for researchers, scientists, and drug development professionals to inform hypothesis generation and guide experimental design in the exploration of compounds related to 1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazine.

Section 1: Tyrosinase Inhibition by Nitrophenylpiperazine Derivatives

Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is a therapeutic strategy for treating hyperpigmentation disorders. Recent studies have identified nitrophenylpiperazine derivatives as a promising class of tyrosinase inhibitors.[1][2]

Comparative Performance of Tyrosinase Inhibitors

A study on a series of 4-nitrophenylpiperazine derivatives demonstrated their potential as tyrosinase inhibitors. The inhibitory activity is often compared against kojic acid, a well-known tyrosinase inhibitor.

CompoundTarget EnzymeIC50 Value (µM)Inhibition TypeSource
Compound 4l (Indole Derivative) Mushroom Tyrosinase72.55Mixed[1][2][3]
Kojic Acid (Reference) Mushroom Tyrosinase17.76 - 27.56Competitive[4][5]
Compound 9r (Thiazole Derivative) Mushroom Tyrosinase17.02 ± 1.66Not Specified[5]

Note: Lower IC50 values indicate greater potency.

Signaling Pathway and Mechanism of Action

Tyrosinase catalyzes two key reactions in the melanin synthesis pathway: the hydroxylation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone. Dopaquinone then proceeds through a series of reactions to form melanin. Inhibitors can block the active site of the enzyme, preventing the substrate from binding and thereby reducing melanin production.

Tyrosinase_Pathway cluster_Melanocyte Melanocyte Tyrosine L-Tyrosine Tyrosinase Tyrosinase Enzyme Tyrosine->Tyrosinase Hydroxylation DOPA L-DOPA DOPA->Tyrosinase Oxidation Dopaquinone Dopaquinone Melanin Melanin Dopaquinone->Melanin Multiple Steps Tyrosinase->DOPA Tyrosinase->Dopaquinone Inhibitor Nitrophenylpiperazine Derivative Inhibitor->Tyrosinase Inhibition

Caption: Tyrosinase pathway and point of inhibition.

Experimental Protocol: Tyrosinase Inhibition Assay

This protocol outlines the method used to determine the inhibitory activity of the synthesized compounds against mushroom tyrosinase.

  • Preparation of Solutions:

    • Mushroom tyrosinase (30 U/mL) is prepared in a phosphate buffer solution (PBS, pH 6.8).

    • L-DOPA substrate solution (2.5 mM) is prepared in PBS.

    • Test compounds and the reference standard (kojic acid) are dissolved in DMSO to create stock solutions, which are then diluted to various concentrations.

  • Assay Procedure:

    • In a 96-well plate, add 40 µL of PBS, 20 µL of tyrosinase solution, and 20 µL of the test compound solution.

    • Pre-incubate the mixture at room temperature for 10 minutes.

    • Initiate the reaction by adding 20 µL of the L-DOPA substrate solution.

    • Incubate the plate at 37°C for 20 minutes.

    • Measure the absorbance at 475 nm using a microplate reader. This wavelength corresponds to the formation of dopachrome.

  • Data Analysis:

    • The percentage of inhibition is calculated using the formula: Inhibition (%) = [(A_control - A_sample) / A_control] * 100, where A_control is the absorbance of the reaction without an inhibitor and A_sample is the absorbance with the test compound.

    • The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Section 2: Serotonin Receptor Modulation by Trifluoromethylphenylpiperazine (TFMPP)

Trifluoromethylphenylpiperazine (TFMPP) is a well-studied psychoactive compound that primarily acts on the serotonin system. It is a structural analog of the user's query compound, differing in the position of the trifluoromethyl group and the absence of the nitro group. TFMPP is known to be a serotonin-releasing agent and an agonist at several serotonin receptor subtypes.[6][7]

Comparative Performance at Serotonin Receptors

TFMPP's binding affinity (Ki) and functional activity vary across different 5-HT receptor subtypes. This profile is responsible for its complex pharmacological effects, which can include stimulant-like and anxiogenic responses.[6][8]

CompoundTarget ReceptorBinding Affinity (Ki, nM)Functional ActivitySource
1-(3-trifluoromethylphenyl)piperazine (TFMPP) 5-HT1B30 - 132Full Agonist[6]
TFMPP 5-HT2C62Full Agonist[6]
TFMPP 5-HT2A160 - 269Weak Partial Agonist/Antagonist[6]
TFMPP 5-HT1A288 - 1950Full Agonist[6]
TFMPP SERTEC50 = 121 nMRelease Agent[6]

Note: Lower Ki values indicate higher binding affinity.

Signaling Pathway and Mechanism of Action

TFMPP exerts its effects through two primary mechanisms: acting as an agonist at postsynaptic 5-HT receptors and promoting the release of serotonin from presynaptic neurons by targeting the serotonin transporter (SERT).[6] Agonism at 5-HT1B and 5-HT2C receptors is thought to contribute to its primary psychopharmacological effects.[9]

Serotonin_Pathway cluster_Synapse Serotonergic Synapse Presynaptic Presynaptic Neuron Postsynaptic Postsynaptic Neuron SERT SERT Transporter Serotonin_Synapse Serotonin SERT->Serotonin_Synapse Receptor 5-HT Receptors (5-HT1B, 5-HT2C) Receptor->Postsynaptic Signal Transduction TFMPP TFMPP TFMPP->SERT Promotes Release TFMPP->Receptor Agonist Action Serotonin_Vesicle Serotonin Vesicles Serotonin_Vesicle->SERT Release Serotonin_Synapse->Receptor Binding

Caption: TFMPP's dual mechanism in a serotonergic synapse.

Experimental Protocol: Radioligand Receptor Binding Assay

This protocol describes a general method for determining the binding affinity of a compound to a specific receptor subtype, such as the 5-HT2C receptor.

  • Membrane Preparation:

    • Cell lines stably expressing the human 5-HT2C receptor are cultured and harvested.

    • The cells are homogenized in a cold buffer (e.g., Tris-HCl) and centrifuged to pellet the cell membranes. The pellet is washed and resuspended in the assay buffer.

  • Binding Assay:

    • The assay is performed in a 96-well plate. Each well contains:

      • Cell membrane preparation.

      • A specific radioligand (e.g., [³H]mesulergine for 5-HT2C).

      • Varying concentrations of the unlabeled test compound (e.g., TFMPP).

    • Non-specific binding is determined in the presence of a high concentration of a known non-radioactive ligand (e.g., mianserin).

    • The plate is incubated (e.g., for 60 minutes at 25°C) to allow binding to reach equilibrium.

  • Data Collection and Analysis:

    • The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membrane-bound radioligand.

    • The filters are washed to remove unbound radioligand.

    • The radioactivity retained on the filters is measured using a scintillation counter.

    • The Ki value is calculated from the IC50 value (concentration of test compound that displaces 50% of the specific radioligand binding) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Section 3: mTOR Inhibition by a Trifluoromethylphenylpiperazine Derivative

The mammalian Target of Rapamycin (mTOR) is a critical kinase that regulates cell growth, proliferation, and survival. A complex derivative incorporating the 1-(4-(...)-3-(trifluoromethyl)phenyl)piperazine scaffold, known as Torin1, has been identified as a highly potent and selective mTOR inhibitor.[10][11] This highlights the potential for this chemical class to target protein kinases.

Comparative Performance of mTOR Inhibitors

Torin1 demonstrates superior potency and selectivity for mTOR compared to other well-known kinase inhibitors, particularly those targeting the related PI3K enzyme.

CompoundTarget EnzymeCellular IC50 (pS6K)Selectivity vs. PI3KSource
Torin1 mTORC12 nM>1000-fold[10][11]
Torin1 mTORC210 nM>1000-fold[10][11]
PI-103 (Dual PI3K/mTOR Inhibitor) mTOR8 nM~1-fold[10][11]

Note: pS6K (phosphorylated S6 kinase) is a downstream marker of mTORC1 activity. Lower IC50 values indicate greater potency.

Signaling Pathway and Mechanism of Action

mTOR exists in two distinct complexes, mTORC1 and mTORC2. Growth factors activate the PI3K/Akt pathway, which in turn activates mTORC1. mTORC1 then phosphorylates downstream targets like S6K and 4E-BP1 to promote protein synthesis and cell growth. Torin1 is an ATP-competitive inhibitor that acts directly on the kinase domain of mTOR, blocking the activity of both mTORC1 and mTORC2.

mTOR_Pathway cluster_Cell Cell Signaling GF Growth Factors Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 S6K S6K mTORC1->S6K FourEBP1 4E-BP1 mTORC1->FourEBP1 mTORC2 mTORC2 mTORC2->Akt Feedback Activation Torin1 Torin1 (TFMPP Derivative) Torin1->mTORC1 Inhibition Torin1->mTORC2 Inhibition Growth Cell Growth & Proliferation S6K->Growth FourEBP1->Growth

Caption: The mTOR signaling pathway and inhibition by Torin1.

Experimental Protocol: In-Cell mTOR Inhibition Assay (Western Blot)

This protocol is used to measure the inhibition of mTOR signaling within cells by analyzing the phosphorylation state of a downstream target.

  • Cell Culture and Treatment:

    • Culture a relevant cell line (e.g., U87MG glioblastoma cells) in appropriate media.

    • Treat the cells with various concentrations of the test inhibitor (e.g., Torin1) for a specified time (e.g., 2 hours).

  • Protein Extraction:

    • Wash the cells with cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.

    • Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of an mTOR substrate (e.g., anti-phospho-S6 Kinase (Thr389)).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Data Analysis:

    • To ensure equal protein loading, re-probe the membrane with an antibody for the total (phosphorylated and unphosphorylated) form of the protein (e.g., anti-total-S6K).

    • Quantify the band intensities using densitometry software.

    • Normalize the phosphorylated protein signal to the total protein signal for each sample.

    • The IC50 value is determined by plotting the normalized phosphorylation level against the logarithm of the inhibitor concentration.

References

Comparative Cross-Reactivity Analysis of 1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazine and Structural Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

The primary analogues discussed in this guide are:

  • 1-[3-(Trifluoromethyl)phenyl]piperazine (TFMPP)

  • 1-[4-(Trifluoromethyl)phenyl]piperazine (pTFMPP)

  • 1-(4-Nitrophenyl)piperazine

The presence of the trifluoromethyl and nitro groups on the phenyl ring, coupled with the piperazine moiety, suggests a high likelihood of interaction with various receptors and enzymes, particularly within the central nervous system.

Structural Analogues and Their Known Biological Activities

1-[3-(Trifluoromethyl)phenyl]piperazine (TFMPP)

TFMPP is a well-characterized psychoactive compound known for its significant interaction with the serotonergic system.[1][2][3][4] It is often used in combination with benzylpiperazine (BZP) as a recreational drug.[2][3]

Key Cross-Reactivity Profile of TFMPP:

  • Serotonin Receptors: TFMPP acts as a non-selective serotonin receptor agonist with high affinity for several 5-HT receptor subtypes.[5] It is a full agonist at 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT2C receptors, and a weak partial agonist or antagonist at the 5-HT2A receptor.[2]

  • Serotonin Transporter (SERT): It evokes the release of serotonin by acting on the serotonin transporter.[2]

  • Monoaminergic Systems: While its primary effects are on the serotonergic system, it has insignificant effects on dopamine or norepinephrine reuptake.[2]

  • Metabolism: The metabolism of TFMPP involves cytochrome P450 (CYP) isoenzymes, specifically CYP2D6, CYP1A2, and CYP3A4.[6][7]

1-[4-(Trifluoromethyl)phenyl]piperazine (pTFMPP)

pTFMPP is a less common isomer of TFMPP.[8] It is identified as a serotonergic releasing agent, suggesting a similar but potentially distinct cross-reactivity profile compared to TFMPP.[8] Detailed quantitative data on its receptor binding affinities are limited in the public domain.

1-(4-Nitrophenyl)piperazine

This compound serves as a crucial intermediate in the synthesis of various pharmaceuticals, including potential antidepressants and anxiolytics.[9] Its derivatives have been investigated for a range of biological activities:

  • Antimicrobial and Antifungal Activity: Certain derivatives have shown moderate activity against various bacterial and fungal pathogens.[10]

  • Tyrosinase Inhibition: Novel nitrophenylpiperazine derivatives have been designed and synthesized as potential tyrosinase inhibitors.[11][12][13]

  • Psychoactive Drug Development: Its scaffold is utilized in developing selective serotonin reuptake inhibitors (SSRIs) and other psychoactive drugs, indicating its potential to interact with neurotransmitter systems.[9]

Data Presentation: Receptor Affinity Profile of TFMPP

The following table summarizes the known receptor binding affinities (Ki, in nM) of TFMPP, providing a quantitative insight into its cross-reactivity.

Receptor SubtypeBinding Affinity (Ki, nM)Functional Activity
5-HT1A 288 - 1,950Full Agonist
5-HT1B 30 - 132Full Agonist
5-HT1D 282Full Agonist
5-HT2A 160 - 269Weak Partial Agonist / Antagonist
5-HT2C 62Full Agonist

Data sourced from scientific literature.[2]

Experimental Protocols

A standard experimental approach to determine the cross-reactivity profile of a novel compound like 1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazine involves a tiered screening process.

Primary Radioligand Binding Assays
  • Objective: To determine the binding affinity of the test compound to a broad panel of receptors, ion channels, and transporters.

  • Methodology:

    • Prepare cell membranes or recombinant proteins expressing the target of interest.

    • Incubate the membranes/proteins with a specific radioligand (a known molecule that binds to the target) and varying concentrations of the test compound.

    • After reaching equilibrium, separate the bound from the unbound radioligand by rapid filtration.

    • Quantify the amount of bound radioactivity using a scintillation counter.

    • Calculate the inhibition constant (Ki) of the test compound by analyzing the competition binding data using non-linear regression analysis (e.g., Cheng-Prusoff equation).

Functional Assays
  • Objective: To determine the functional activity (agonist, antagonist, inverse agonist) of the compound at the targets identified in the primary screen.

  • Methodology (Example: G-protein coupled receptor activation):

    • Use a cell line stably expressing the receptor of interest and a reporter system (e.g., cAMP-responsive element-luciferase).

    • Treat the cells with varying concentrations of the test compound.

    • Measure the reporter gene expression (e.g., luminescence) to quantify the downstream signaling response.

    • Determine the EC50 (for agonists) or IC50 (for antagonists) values from the concentration-response curves.

Enzyme Inhibition Assays
  • Objective: To assess the inhibitory activity of the compound against a panel of enzymes (e.g., cytochrome P450s).

  • Methodology (Example: CYP450 Inhibition):

    • Incubate human liver microsomes with a specific CYP isoform probe substrate and varying concentrations of the test compound.

    • After a defined incubation period, stop the reaction and quantify the formation of the metabolite of the probe substrate using LC-MS/MS.

    • Calculate the IC50 value, representing the concentration of the test compound that causes 50% inhibition of the enzyme activity.

Mandatory Visualizations

Signaling_Pathway cluster_0 TFMPP Interaction with Serotonergic System TFMPP 1-[3-(Trifluoromethyl)phenyl]piperazine (TFMPP) SERT Serotonin Transporter (SERT) TFMPP->SERT Induces Release Synaptic_Vesicle Synaptic Vesicle Serotonin Serotonin (5-HT) Synaptic_Vesicle->Serotonin Release Postsynaptic_Receptors Postsynaptic 5-HT Receptors (5-HT1A, 5-HT1B, 5-HT1D, 5-HT2A, 5-HT2C) Serotonin->Postsynaptic_Receptors Binds and Activates Cellular_Response Downstream Cellular Response (e.g., mood, appetite regulation) Postsynaptic_Receptors->Cellular_Response Initiates Signal Transduction

Caption: Signaling pathway of TFMPP in the serotonergic system.

Experimental_Workflow cluster_workflow Cross-Reactivity Screening Workflow Start Test Compound: 1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazine Primary_Screen Primary Screen: Radioligand Binding Assays (Broad Target Panel) Start->Primary_Screen Hit_Identification Hit Identification: (Significant Binding Affinity) Primary_Screen->Hit_Identification Functional_Assays Functional Assays: (Agonist/Antagonist Activity) Hit_Identification->Functional_Assays Hits Enzyme_Assays Enzyme Inhibition Assays: (e.g., CYP450 Panel) Hit_Identification->Enzyme_Assays Hits Data_Analysis Data Analysis & Profile Generation Hit_Identification->Data_Analysis No Hits Functional_Assays->Data_Analysis Enzyme_Assays->Data_Analysis

Caption: Experimental workflow for cross-reactivity profiling.

Logical_Relationships cluster_compounds Structural Relationships Target_Compound 1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazine TFMPP 1-[3-(Trifluoromethyl)phenyl]piperazine (TFMPP) Target_Compound->TFMPP Positional Isomer + Nitro Group pTFMPP 1-[4-(Trifluoromethyl)phenyl]piperazine (pTFMPP) Target_Compound->pTFMPP Positional Isomer + Nitro Group Nitrophenylpiperazine 1-(4-Nitrophenyl)piperazine Target_Compound->Nitrophenylpiperazine + Trifluoromethyl Group Arylpiperazine_Core Arylpiperazine Scaffold Target_Compound->Arylpiperazine_Core TFMPP->Arylpiperazine_Core pTFMPP->Arylpiperazine_Core Nitrophenylpiperazine->Arylpiperazine_Core

Caption: Structural relationships of the target compound and its analogues.

References

Structure-Activity Relationship of 1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazine Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Prepared by: Gemini, Senior Application Scientist

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) for analogs of 1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazine. As a core scaffold in modern medicinal chemistry, this phenylpiperazine derivative serves as a foundational structure for developing a wide range of centrally active agents, particularly ligands targeting serotonergic and dopaminergic receptors.[1][2][3] This document delves into the nuanced effects of structural modifications on biological activity, supported by experimental data and detailed protocols for synthesis and evaluation. Our objective is to equip researchers, scientists, and drug development professionals with the critical insights necessary to navigate the chemical space of these potent analogs.

The Core Moiety: Deconstructing the Pharmacophore

The 1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazine scaffold is a privileged structure in neuropharmacology. Its inherent chemical properties make it an excellent starting point for library synthesis and lead optimization. The core can be dissected into three key pharmacophoric regions, each contributing uniquely to the molecule's overall biological profile.

  • The Substituted Phenyl Ring : The phenyl ring, decorated with a 4-nitro and a 3-trifluoromethyl group, is a potent electron-withdrawing system. The trifluoromethyl (CF₃) group at the meta-position and the nitro (NO₂) group at the para-position significantly influence the electronic distribution of the aromatic ring. This electronic profile is crucial for specific interactions within receptor binding pockets, particularly for serotonin receptors where such substitutions are known to modulate affinity and selectivity.[4]

  • The Piperazine Ring : This six-membered heterocycle is a cornerstone of many CNS-active drugs.[5] Its basic nitrogen atom (N4) is typically protonated at physiological pH, allowing for a critical salt-bridge interaction with acidic residues, such as aspartate, in the binding sites of G-protein coupled receptors (GPCRs).[2] The chair conformation of the piperazine ring also presents specific vectors for substitution that can be exploited to probe the topology of the binding pocket.

  • The N1 and N4 Nitrogen Atoms : These serve as the primary points for chemical modification. The N1 nitrogen is directly attached to the electron-deficient phenyl ring, reducing its basicity. The N4 nitrogen, in contrast, retains its basicity and serves as the key attachment point for various side chains that profoundly influence receptor affinity, selectivity, and functional activity (agonist vs. antagonist).

Figure 1: The core chemical structure highlighting key pharmacophoric regions.

Comparative SAR Analysis: The Impact of Structural Modification

The biological activity of phenylpiperazine analogs can be finely tuned by strategic modifications at the N4 position of the piperazine ring and by altering the substitution pattern on the phenyl ring itself.

Modifications at the N4-Piperazine Position

The N4 position is the most common site for derivatization, typically involving the introduction of an alkyl linker connected to a terminal functional group or cyclic moiety. These "long-chain arylpiperazines" (LCAPs) are extensively studied as ligands for serotonin and dopamine receptors.[6]

The key principle guiding N4-modification is the concept of "bitopic" or "extended" binding. The core phenylpiperazine moiety anchors within the primary (orthosteric) binding site, while the N4-substituent extends into a secondary, often allosteric, pocket. This can dramatically enhance both affinity and selectivity.[7]

Table 1: Comparison of N4-Substituent Effects on Receptor Binding Affinity (Kᵢ, nM)

Compound IDN4-SubstituentD₂ Receptor (Kᵢ, nM)D₃ Receptor (Kᵢ, nM)5-HT₁ₐ Receptor (Kᵢ, nM)Selectivity (D₂/D₃)Reference
Base -H349 - 752296 - 141367.8Low (~1-7.5)[1][8]
6a -Butyl-4-(thien-3-yl)benzamide6941.4199~496[1][8]
7a -Butyl-4-(thiazol-4-yl)benzamide10002.514.3~400[1][8]
5e -Methyl-phenyl-Benzo[d][1][8]dioxole-5-sulfonamide>1000>1000N/AN/A[9]
5f -Methyl-(2,3-Dichlorophenyl)-Benzo[d][1][8]dioxole-5-sulfonamide23.42.5N/A9.4[9]
FG-16 -Butyl-4,5-dihydrothiazole derivative>10000>1000025N/A[2]

Key Insights from N4-Substitutions:

  • Aryl Amides and Sulfonamides : The addition of extended aryl amide or sulfonamide moieties, as seen in compounds 6a , 7a , and 5f , is a highly effective strategy for achieving potent D₃ receptor affinity.[1][8][9] The terminal aromatic group (thiophene, thiazole) likely engages in π-π stacking or other favorable interactions within a secondary binding pocket, leading to high selectivity over the D₂ receptor.[7]

  • Chain Length : A flexible alkyl chain, typically a butyl linker, is often optimal for bridging the orthosteric and secondary binding sites.[2][6] This length provides the necessary conformational freedom for the terminal group to adopt an ideal binding pose.

  • Terminal Heterocycles : The nature of the terminal heterocycle significantly impacts affinity and selectivity. For instance, compound 7a with a thiazole ring shows higher affinity for the 5-HT₁ₐ receptor compared to compound 6a with a thiophene ring.[1][8] This highlights the sensitivity of the receptor to the electronic and steric properties of the terminal moiety.

Modifications on the Phenyl Ring

While this guide focuses on the 4-nitro-3-trifluoromethylphenyl scaffold, understanding the role of these specific substituents is best achieved by comparison with analogs bearing different groups. The position and electronic nature of substituents on this ring are critical determinants of activity.

  • Position of the Trifluoromethyl Group : The location of the CF₃ group is paramount. 3-Trifluoromethylphenylpiperazine (TFMPP) is a well-known serotonergic agent with significant affinity for 5-HT₁ₐ, 5-HT₁ₑ, 5-HT₂ₐ, and 5-HT₂c receptors.[4][10] Moving the CF₃ group to other positions (ortho or para) can drastically alter this profile.

  • Electron-Withdrawing Nature : The strongly electron-withdrawing character of both the CF₃ and NO₂ groups creates a dipole moment and reduces the electron density of the phenyl ring. This is often favorable for interactions with electron-rich aromatic amino acid residues (e.g., tryptophan, tyrosine) in the binding pocket.

  • Substitution Effects : Replacing or adding other substituents can fine-tune selectivity. For example, adding chloro or methoxy groups at the ortho position of the phenyl ring has been used to modulate the coplanarity between the piperazine and aromatic rings, thereby influencing receptor interaction.[9]

Figure 2: Logical relationship of structural modifications to biological outcomes.

Experimental Protocols: Synthesis and Biological Evaluation

To ensure the trustworthiness and reproducibility of SAR data, standardized and well-validated experimental protocols are essential.

General Synthesis of N4-Substituted Analogs

A common and robust method for synthesizing the target analogs involves a two-step process: N-arylation followed by N-alkylation/acylation.

Synthesis_Workflow start Start Materials: 1-fluoro-4-nitro-3-(trifluoromethyl)benzene Piperazine step1 Step 1: N-Arylation (SNAr) Solvent: DMSO or ACN Base: K₂CO₃ or DIPEA Heat (80-120 °C) start->step1 intermediate Intermediate: 1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazine step1->intermediate step2 Step 2: N4-Alkylation/Acylation Reactant: R-X (e.g., 4-bromobutylphthalimide) Base: K₂CO₃, NaI (cat.) Solvent: ACN, Reflux intermediate->step2 final_product Final Product: N4-Substituted Analog step2->final_product purification Purification Silica Gel Chromatography final_product->purification

Figure 3: General workflow for the synthesis of N4-substituted analogs.

Step-by-Step Methodology: Synthesis of a Representative N-Phenylpiperazine Benzamide (Analogous to 6a)

  • Objective : To synthesize an N-phenylpiperazine analog with a butyl-benzamide side chain at the N4 position.

  • Part 1: Synthesis of 1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazine

    • To a solution of 1-fluoro-4-nitro-3-(trifluoromethyl)benzene (1.0 eq) in acetonitrile (ACN), add piperazine (2.0 eq) and potassium carbonate (K₂CO₃, 2.5 eq).

    • Heat the reaction mixture to reflux (approx. 82°C) and monitor by TLC until the starting material is consumed (typically 4-6 hours).

    • Cool the mixture to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

    • Purify the crude product by silica gel chromatography to yield the N-arylated intermediate.

  • Part 2: Synthesis of the Final Benzamide Analog

    • React the intermediate from Part 1 with N-(4-bromobutyl)phthalimide in acetonitrile to introduce the butyl linker.[1]

    • Perform hydrazinolysis to deprotect the phthalimide and yield the primary amine.[1]

    • Couple the resulting amine with the desired benzoic acid derivative (e.g., 4-(thien-3-yl)benzoic acid) using a peptide coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt) in dichloromethane (DCM).[1]

    • Stir the reaction at room temperature for 12-18 hours.

    • Perform an aqueous workup, dry the organic layer, and concentrate.

    • Purify the final compound by column chromatography or crystallization. The product can be converted to a hydrochloride salt for improved solubility and handling.[1]

Radioligand Binding Assay for Receptor Affinity (Kᵢ)

This protocol describes a competitive binding assay to determine the affinity of a test compound for a specific receptor, such as the dopamine D₃ receptor.

  • Principle : The assay measures the ability of an unlabeled test compound to compete with a high-affinity radiolabeled ligand for binding to the receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC₅₀ value, which is then used to calculate the binding affinity constant (Kᵢ).

  • Materials :

    • Cell membranes expressing the human receptor of interest (e.g., D₃).

    • Radioligand (e.g., [³H]-Spiperone or [³H]-8-OH-DPAT for 5-HT₁ₐ).[1]

    • Test compounds (the synthesized analogs).

    • Non-specific binding determinator (a high concentration of a known, unlabeled ligand, e.g., haloperidol).

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with cofactors).

    • 96-well filter plates and a cell harvester.

    • Scintillation counter.

  • Procedure :

    • Prepare serial dilutions of the test compounds in the assay buffer.

    • In a 96-well plate, add the assay buffer, the cell membrane preparation, the radioligand (at a concentration near its Kₔ), and the test compound at various concentrations.

    • For total binding wells, add only buffer, membranes, and radioligand.

    • For non-specific binding wells, add buffer, membranes, radioligand, and the non-specific binding determinator.

    • Incubate the plate for a defined period (e.g., 60 minutes) at a specific temperature (e.g., room temperature or 37°C) to allow the binding to reach equilibrium.

    • Terminate the incubation by rapid filtration through the filter plates using a cell harvester. This separates the bound radioligand from the unbound.

    • Wash the filters rapidly with ice-cold buffer to remove any remaining unbound radioligand.

    • Allow the filters to dry, then add scintillation fluid to each well.

    • Quantify the radioactivity in each well using a scintillation counter.

    • Data Analysis : Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression (sigmoidal dose-response curve) to determine the IC₅₀. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Conclusion

The 1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazine scaffold is a remarkably versatile platform for the design of novel CNS agents. The structure-activity relationships discussed in this guide underscore a clear rationale for targeted drug design. Potency and selectivity are predominantly governed by the nature of the N4-substituent, with long-chain aryl amides and related structures showing particular promise for achieving high affinity and selectivity for the D₃ dopamine receptor. The electronic properties conferred by the nitro and trifluoromethyl groups on the core phenyl ring are critical for anchoring the ligand in the primary binding site. Future work in this area will likely focus on further refining the terminal moieties to optimize pharmacokinetic properties and explore interactions with other CNS targets, leveraging the foundational SAR principles outlined herein.

References

  • Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. PubMed Central.
  • Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized as D2/D3 Receptor Ligands, Candidates for the Treatment of Neurodegener
  • Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands.
  • Novel 4,5‐Dihydrothiazole‐Phenylpiperazine Derivatives: Synthesis, Docking Studies and Pharmacological Evaluation as Serotonergic Agents. PubMed Central.
  • Activity of aromatic substituted phenylpiperazines lacking affinity for dopamine binding sites in a preclinical test of antipsychotic efficacy.
  • Trifluoromethylphenylpiperazine. Wikipedia.
  • Trifluoromethylphenylpiperazine. Grokipedia.
  • Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the Dopamine Transporter: Bioisosteric Replacement of the Piperazine Improves Metabolic Stability. PubMed Central.
  • Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency. ScienceDirect.
  • Designer drug- Trifluoromethylphenylpiperazine derivatives (TFMPP) - A future potential peril towards modern society.
  • Four trifluoromethylnitrobenzene analogues. PubMed.
  • Psychopharmacological profile of 1-(m-(trifluoromethyl) phenyl) piperazine (TFMPP). PubMed.
  • Arylpiperazine derivatives acting
  • Disubstituted Piperazine Analogues of Trifluoromethylphenylpiperazine and Methylenedioxybenzylpiperazine: Analytical Differentiation and Serotonin Receptor Binding Studies. Oxford Academic.
  • 1-(3-(Trifluoromethyl)phenyl)piperazine. PubChem.
  • Synthesis and characterization of a series of phenyl piperazine based ligands. Semantic Scholar.
  • Structure-activity relationship (SAR) studies of 1-Phenyl-4-(4-pyridinyl)piperazine analogs. Benchchem.
  • Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evalu

Sources

Comparative Analysis of Synthetic Routes to 1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two prominent synthetic methods for obtaining 1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazine, a key intermediate in the development of various pharmaceutical agents. The methods discussed are Nucleophilic Aromatic Substitution (SNAr) and the Buchwald-Hartwig amination. This analysis is supported by experimental data from analogous reactions and established chemical principles, offering insights into the potential advantages and disadvantages of each approach.

Data Presentation

The following table summarizes the key quantitative and qualitative parameters for the two synthetic methods.

ParameterMethod 1: Nucleophilic Aromatic Substitution (SNAr)Method 2: Buchwald-Hartwig Amination
Starting Materials 4-Fluoro-1-nitro-3-(trifluoromethyl)benzene, Piperazine4-Halo-1-nitro-3-(trifluoromethyl)benzene (Halo = Cl, Br, I), Piperazine
Key Reagents Base (e.g., K2CO3, Et3N)Palladium catalyst (e.g., Pd2(dba)3), Phosphine ligand (e.g., BINAP, Xantphos), Base (e.g., NaOt-Bu)
Typical Solvent Polar aprotic (e.g., DMSO, DMF) or alcoholAnhydrous, non-polar aprotic (e.g., Toluene, Dioxane)
Reaction Temperature Elevated (typically 100-150 °C)Moderate to elevated (typically 80-120 °C)
Reaction Time Several hours to overnightCan be significantly shorter, often a few hours
Reported Yield Generally moderate to high (an analogous reaction reports a yield of 76%)[1]Potentially high, but can be sensitive to catalyst and ligand choice
Purity & Side Products Can be high; potential for dialkylation of piperazine.Generally high; side reactions can include hydrodehalogenation of the starting material.
Cost-effectiveness Generally more cost-effective due to the absence of expensive catalysts and ligands.Can be more expensive due to the cost of the palladium catalyst and specialized phosphine ligands.
Scalability Generally straightforward to scale up.Can present challenges in scaling up due to catalyst deactivation and cost.

Experimental Protocols

Method 1: Nucleophilic Aromatic Substitution (SNAr)

This method relies on the activation of the aromatic ring by the electron-withdrawing nitro and trifluoromethyl groups, facilitating nucleophilic attack by piperazine. The following is a representative protocol based on analogous reactions.[1][2]

Materials:

  • 4-Fluoro-1-nitro-3-(trifluoromethyl)benzene

  • Piperazine (excess)

  • Potassium carbonate (K2CO3)

  • Dimethyl sulfoxide (DMSO)

  • Ethyl acetate

  • Brine

Procedure:

  • To a solution of 4-fluoro-1-nitro-3-(trifluoromethyl)benzene (1.0 eq) in DMSO, add piperazine (3.0 eq) and potassium carbonate (2.0 eq).

  • Heat the reaction mixture to 120 °C and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazine.

Method 2: Buchwald-Hartwig Amination

This palladium-catalyzed cross-coupling reaction is a powerful tool for the formation of carbon-nitrogen bonds.[3][4][5] The following is a plausible protocol based on the general principles of this reaction.

Materials:

  • 4-Chloro-1-nitro-3-(trifluoromethyl)benzene

  • Piperazine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3)

  • 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)

  • Sodium tert-butoxide (NaOt-Bu)

  • Anhydrous toluene

  • Ethyl acetate

  • Brine

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add Pd2(dba)3 (0.02 eq) and BINAP (0.04 eq).

  • Add anhydrous toluene and stir for 10 minutes at room temperature.

  • Add 4-chloro-1-nitro-3-(trifluoromethyl)benzene (1.0 eq), piperazine (1.2 eq), and sodium tert-butoxide (1.4 eq).

  • Heat the reaction mixture to 100 °C and stir for 4-8 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazine.

Mandatory Visualization

SNAr_Synthesis_Workflow start Starting Materials: 4-Fluoro-1-nitro-3-(trifluoromethyl)benzene Piperazine K2CO3 reaction Reaction: DMSO, 120 °C, 12-16h start->reaction Mixing workup Aqueous Workup: Extraction with Ethyl Acetate reaction->workup Quenching purification Purification: Column Chromatography workup->purification product Product: 1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazine purification->product

Caption: Workflow for the SNAr synthesis of 1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazine.

Buchwald_Hartwig_Synthesis_Workflow start Starting Materials: 4-Chloro-1-nitro-3-(trifluoromethyl)benzene Piperazine Pd2(dba)3, BINAP, NaOtBu reaction Reaction: Toluene, 100 °C, 4-8h (Inert Atmosphere) start->reaction Mixing filtration Filtration: Removal of Catalyst Residues reaction->filtration workup Aqueous Workup: Extraction with Ethyl Acetate filtration->workup purification Purification: Column Chromatography workup->purification product Product: 1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazine purification->product

Caption: Workflow for the Buchwald-Hartwig synthesis of 1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazine.

Reaction_Mechanism_Comparison cluster_snar Nucleophilic Aromatic Substitution (SNAr) cluster_bh Buchwald-Hartwig Amination snar_start Aryl Halide + Piperazine snar_intermediate Meisenheimer Complex (Anionic Intermediate) snar_start->snar_intermediate Nucleophilic Attack snar_product Product snar_intermediate->snar_product Loss of Halide bh_start Aryl Halide + Piperazine + Pd(0) Catalyst bh_oa Oxidative Addition (Pd(II) Complex) bh_start->bh_oa bh_le Ligand Exchange (Amine Coordination) bh_oa->bh_le bh_re Reductive Elimination bh_le->bh_re bh_product Product + Pd(0) bh_re->bh_product bh_product->bh_start Catalyst Regeneration

Caption: Simplified comparison of the reaction mechanisms for SNAr and Buchwald-Hartwig amination.

References

A Definitive Guide to the Analytical Confirmation of 1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical research and development, the unambiguous confirmation of a synthesized molecule's identity is the bedrock of reliable and reproducible results. This guide provides a comprehensive comparison of analytical techniques for the definitive identification of 1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazine, a substituted phenylpiperazine with potential applications in medicinal chemistry. We will delve into the causality behind experimental choices, present comparative data, and provide detailed protocols to ensure the scientific integrity of your findings.

The Critical Importance of Orthogonal Analytical Methods

Reliance on a single analytical technique for structural confirmation is a precarious approach. Each method interrogates a molecule from a different physicochemical perspective. Therefore, employing a suite of orthogonal techniques—those that measure different properties of the molecule—provides a robust and self-validating system for identity confirmation. For a molecule such as 1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazine, with its distinct functional groups (a nitroaromatic ring, a trifluoromethyl group, and a piperazine moiety), a combination of spectroscopic and chromatographic methods is essential.

Primary Characterization: A Triad of Techniques

The primary line of defense in confirming the identity of 1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazine involves a triad of powerful analytical techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy provides the most detailed information about the molecular structure. For our target molecule, both ¹H and ¹⁹F NMR are indispensable.

  • ¹H NMR: This technique provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For 1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazine, we expect to see distinct signals for the aromatic protons and the piperazine protons. The aromatic region will show a characteristic splitting pattern dictated by the substitution on the phenyl ring. The piperazine protons will typically appear as multiplets in the aliphatic region.

  • ¹⁹F NMR: The trifluoromethyl group provides a unique and highly sensitive handle for ¹⁹F NMR.[1] A single, sharp signal is expected, and its chemical shift is highly indicative of the electronic environment of the CF₃ group.[1]

Predicted ¹H and ¹⁹F NMR Data for 1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazine:

Nucleus Predicted Chemical Shift (ppm) Multiplicity Integration Assignment
¹H8.1 - 8.3d1HAromatic H ortho to NO₂
¹H7.5 - 7.7dd1HAromatic H between NO₂ and CF₃
¹H7.3 - 7.5d1HAromatic H ortho to CF₃
¹H3.3 - 3.5t4HPiperazine CH₂ adjacent to N-aryl
¹H3.1 - 3.3t4HPiperazine CH₂ adjacent to NH
¹⁹F~ -62s3F-CF₃
Mass Spectrometry (MS): The Molecular Weight Gatekeeper

Mass spectrometry is a powerful tool for determining the molecular weight of a compound and can provide valuable structural information through fragmentation analysis.[2] For 1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazine (Molecular Weight: 275.23 g/mol ), high-resolution mass spectrometry (HRMS) is recommended to confirm the elemental composition.

Electron ionization (EI) mass spectra of nitroaromatic compounds often show characteristic losses of NO (30 u) and NO₂ (46 u). The fragmentation pattern will also be influenced by the piperazine and trifluoromethyl groups.

Predicted Mass Spectrometry Fragmentation Pattern:

G M [M]⁺˙ m/z = 275 F1 [M - NO₂]⁺ m/z = 229 M->F1 - NO₂ F2 [M - CF₃]⁺ m/z = 206 M->F2 - CF₃ F3 [C₄H₈N]⁺ m/z = 70 M->F3 Piperazine ring cleavage

Caption: Predicted major fragmentation pathways for 1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazine in EI-MS.

High-Performance Liquid Chromatography (HPLC): The Purity Arbiter

HPLC is the workhorse for assessing the purity of a synthesized compound. A well-developed HPLC method should show a single, sharp peak for the target compound, and this can be used to quantify its purity. For phenylpiperazine derivatives, reversed-phase HPLC is a common choice. However, as the piperazine nucleus lacks a strong chromophore, UV detection at lower wavelengths or derivatization might be necessary for high sensitivity.[3][4]

A Comparative Overview of Primary Analytical Techniques:

Technique Information Provided Strengths Limitations
¹H & ¹⁹F NMR Detailed structural information, connectivity, and stereochemistry.Highly specific, quantitative.Lower sensitivity, can be complex to interpret.
Mass Spectrometry Molecular weight and elemental composition (HRMS), fragmentation pattern.High sensitivity, can be coupled with chromatography (LC-MS, GC-MS).Isomers can be difficult to distinguish, fragmentation can be complex.
HPLC Purity assessment, quantification.High resolution, quantitative, versatile.May require chromophore for UV detection, method development can be time-consuming.

Experimental Protocols: A Step-by-Step Guide

To ensure the integrity of your results, the following detailed protocols are provided for the primary analytical workflow.

Recommended Workflow for Identity Confirmation:

G cluster_0 Synthesis & Workup cluster_1 Primary Analysis cluster_2 Data Analysis & Comparison cluster_3 Confirmation Synthesis Synthesized Product TLC TLC Analysis (Preliminary Purity Check) Synthesis->TLC NMR ¹H and ¹⁹F NMR Spectroscopy Synthesis->NMR LCMS LC-MS Analysis Synthesis->LCMS Compare Compare with Reference Data (or predicted data) TLC->Compare NMR->Compare LCMS->Compare Confirm Identity & Purity Confirmed Compare->Confirm

Caption: Recommended workflow for the analytical confirmation of synthesized compounds.

Protocol 1: NMR Spectroscopic Analysis
  • Sample Preparation: Dissolve 5-10 mg of the synthesized compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.

  • ¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum. Ensure proper shimming to obtain sharp peaks.

  • ¹⁹F NMR Acquisition: Acquire a ¹⁹F NMR spectrum. A proton-decoupled spectrum is typically sufficient.

  • Data Processing and Analysis: Process the spectra (Fourier transform, phase correction, and baseline correction). Integrate the peaks in the ¹H spectrum and assign the chemical shifts and coupling constants. Compare the obtained data with the predicted values.

Protocol 2: LC-MS Analysis
  • Sample Preparation: Prepare a stock solution of the synthesized compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL. Dilute this stock solution to a working concentration of 10-100 µg/mL with the initial mobile phase.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid, is recommended for good peak shape and ionization in the mass spectrometer.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray ionization (ESI) in positive mode is typically effective for piperazine compounds.

    • Mass Range: Scan a mass range that includes the expected molecular ion (e.g., m/z 100-500).

    • Fragmentation: Acquire MS/MS data for the parent ion to confirm the fragmentation pattern.

  • Data Analysis: Identify the peak corresponding to the target compound and confirm its molecular weight from the mass spectrum. Analyze the fragmentation pattern to further support the structural assignment.

Alternative and Complementary Techniques

While the triad of NMR, MS, and HPLC forms the core of identity confirmation, other techniques can provide valuable complementary information.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is excellent for confirming the presence of key functional groups. For our target molecule, we would expect to see characteristic peaks for N-H stretching (piperazine), C-N stretching, aromatic C=C stretching, and strong peaks for the NO₂ and C-F bonds.

  • Gas Chromatography-Mass Spectrometry (GC-MS): For volatile and thermally stable compounds, GC-MS is a powerful alternative to LC-MS. It can provide excellent separation and fragmentation data.[5]

  • Thin-Layer Chromatography (TLC): TLC is a rapid and inexpensive technique for preliminary purity assessment and for monitoring the progress of a reaction.

Navigating Potential Pitfalls: Impurity Profiling

A crucial aspect of confirming the identity of a synthesized compound is to rule out the presence of significant impurities. The synthesis of phenylpiperazines can sometimes result in the formation of positional isomers or unreacted starting materials.[5] For example, if the synthesis involves the reaction of 1-chloro-4-nitro-2-(trifluoromethyl)benzene with piperazine, incomplete reaction would leave residual starting materials. The presence of other isomers of the chloro-nitro-trifluoromethylbenzene could lead to the formation of isomeric products. A well-resolved HPLC or GC method is essential for separating and identifying such impurities.

Conclusion: A Multi-faceted Approach to Certainty

Confirming the identity of a synthesized molecule like 1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazine is not a matter of a single measurement but a process of building a consistent and multi-faceted analytical picture. By employing the orthogonal techniques of NMR, MS, and HPLC, and by considering potential impurities, researchers can have high confidence in the identity and purity of their compounds. This rigorous approach is fundamental to the integrity and success of any drug discovery and development program.

References

A Researcher's Guide to Ensuring Experimental Reproducibility with 1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazine

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of neuroscience and pharmaceutical research, tool compounds are the unsung heroes that enable the interrogation of complex biological systems. 1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazine, a member of the broader phenylpiperazine class, serves as a critical chemical intermediate and research tool, particularly in studies related to the serotonergic system.[1] Its utility, however, is contingent on the ability of researchers to generate consistent and reproducible data. This guide provides an in-depth comparison with a common alternative, outlines protocols for ensuring experimental integrity, and offers insights into troubleshooting variability.

The Challenge of Reproducibility: Physicochemical Properties and Purity

The reproducibility of experiments using phenylpiperazine derivatives can be compromised by several factors rooted in their chemistry. Stability, solubility, and purity are the primary culprits that can introduce significant variability.

  • Chemical Stability: Phenylpiperazines can be susceptible to degradation through hydrolysis and oxidation, processes that can be accelerated by improper storage conditions (e.g., exposure to light, non-neutral pH, or elevated temperatures).[3] Degradation not only reduces the effective concentration of the active compound but can also introduce new, potentially bioactive impurities.

  • Solubility: Like many small molecules, 1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazine may exhibit limited aqueous solubility. The use of organic solvents like DMSO is common, but improper preparation of stock solutions can lead to precipitation when diluted in aqueous assay buffers. This precipitation drastically lowers the compound's effective concentration at the target, leading to underestimated potency (e.g., inflated EC50/IC50 values).

  • Purity and Isomeric Contamination: Clandestine or non-GMP (Good Manufacturing Practice) synthesis of phenylpiperazines can result in significant impurities, including positional isomers.[9] For example, the synthesis of 1-[3-(trifluoromethyl)phenyl]piperazine (3-TFMPP) can be contaminated with 2-TFMPP and 4-TFMPP.[9] These isomers can possess different pharmacological profiles, leading to unpredictable off-target effects and confounding results.

A critical first step in any experiment is the rigorous validation of the starting material.

Comparative Analysis: 1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazine vs. 8-OH-DPAT

To illustrate the importance of compound selection, we compare our topic compound with a well-characterized and more selective alternative for probing a specific serotonin receptor subtype: 8-Hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT), a potent and selective 5-HT1A receptor agonist.[8][10]

Feature1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazine & Analogs (e.g., TFMPP)8-OH-DPATRationale for Experimental Choice
Primary Target(s) Non-selective 5-HT receptor agonist (5-HT1A, 1B, 2C, etc.).[4][6]Selective 5-HT1A receptor agonist.[8][10]For studying the overall effects of broad serotonergic activation, TFMPP is suitable. For isolating the role of the 5-HT1A receptor, 8-OH-DPAT is superior.
Selectivity Low. Binds to multiple 5-HT receptor subtypes.[4]High. Primarily binds to 5-HT1A receptors.High selectivity minimizes confounding data from off-target effects, enhancing reproducibility and clarity of results.
Known Liabilities Potential for psychoactive, stimulant-like effects; complex metabolism.[11][12]Can affect learning and memory at higher doses.[8]Understanding the known liabilities of a compound allows for better experimental design and interpretation of behavioral or physiological outcomes.
Reproducibility Moderate. Highly dependent on purity and handling. Prone to batch-to-batch variability if not sourced from a reputable supplier.[9]High. As a widely used pharmacological standard, its properties are well-documented and material from reliable vendors is typically consistent.Choosing a compound with a long history of use and well-established characterization often leads to more reproducible outcomes.

The choice between a non-selective agent and a selective one is fundamental to experimental design. This diagram illustrates the logical path a researcher might take.

A Define Experimental Goal B Broad exploration of serotonergic system effects? A->B C Isolate the specific role of the 5-HT1A receptor? B->C  No D Consider using a non-selective agonist like TFMPP or similar phenylpiperazines. B->D  Yes E Use a selective 5-HT1A agonist like 8-OH-DPAT. C->E  Yes F CRITICAL STEP: Validate compound identity, purity (>98%), and solubility before use. D->F E->F

Caption: Workflow for selecting a serotonergic tool compound.

Validated Protocol for Ensuring Reproducibility

To mitigate the risks of variability, a self-validating experimental workflow is essential. This protocol outlines the key steps from compound acquisition to data generation.

  • Procurement: Source 1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazine from a reputable chemical supplier that provides a Certificate of Analysis (CoA) with purity data (preferably >98%) determined by HPLC and identity confirmed by NMR or Mass Spectrometry.

  • In-House Verification (Optional but Recommended): For long-term or sensitive studies, independently verify the purity and identity of a new batch. An LC-MS method can confirm the molecular weight and assess purity, helping to avoid issues with mislabeled or contaminated materials.[12][13]

  • Solvent Selection: Use anhydrous DMSO to prepare a high-concentration stock solution (e.g., 10-50 mM). Anhydrous solvent is critical to prevent hydrolysis during storage.

  • Dissolution: Ensure complete dissolution by vortexing and, if necessary, gentle warming (do not exceed 40°C) or sonication. Visually inspect the solution against a bright light to ensure no particulates are present.

  • Aliquoting and Storage: Aliquot the stock solution into small, single-use volumes in tightly sealed vials. Store at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles, which can cause compound degradation and concentration changes due to solvent evaporation.

  • Intermediate Dilutions: On the day of the experiment, thaw a single aliquot of the stock solution. Prepare an intermediate dilution series in a solvent compatible with your assay buffer (e.g., 100% DMSO).

  • Final Dilution: Perform the final dilution into the aqueous assay buffer immediately before adding to the cells. Causality Check: This "just-in-time" dilution minimizes the time the compound is in an aqueous environment where it may precipitate. The final concentration of DMSO in the assay well should be kept low (typically <0.5%) and consistent across all conditions, including vehicle controls.

  • Solubility Check: After final dilution, visually inspect the highest concentration for any signs of precipitation (cloudiness). This is a crucial QC step.

  • Assay Execution: Add the compound dilutions to your cells (e.g., CHO cells expressing a specific Gq-coupled serotonin receptor) and measure the response (e.g., calcium flux via a fluorescent indicator). Include a positive control (a known agonist) and a vehicle control (buffer with the same final DMSO concentration).

  • Data Analysis: Calculate EC50 values from a dose-response curve. Consistent EC50 values across experiments are a key indicator of reproducibility.

This diagram illustrates the key checkpoints in a reproducible experimental workflow.

cluster_prep Pre-Experiment Phase cluster_exp Experiment Day A 1. Procure Compound (w/ Certificate of Analysis) B 2. QC Check: Verify Identity & Purity (LC-MS) A->B C 3. Prepare & Aliquot Concentrated Stock (Anhydrous DMSO) B->C  Pass J STOP: Source New Material or Adjust Protocol B->J  Fail D 4. Store at -80°C, Protected from Light C->D E 5. Thaw ONE Aliquot D->E F 6. Prepare Serial Dilutions (Just-in-Time) E->F G 7. QC Check: Inspect for Precipitation in Final Buffer F->G H 8. Perform Assay G->H G->J  Fail I 9. Analyze Data H->I

Caption: A self-validating workflow with critical QC checkpoints.

Troubleshooting Guide for Poor Reproducibility

When experiments yield inconsistent results, a systematic approach to troubleshooting is required.

SymptomPotential Cause(s)Recommended Solution(s)
Drifting EC50/IC50 Values 1. Compound degradation in stock solution. 2. Inconsistent final concentration due to precipitation. 3. Cell line instability or passage number variation.1. Use a fresh, single-use aliquot for each experiment. 2. Re-evaluate compound solubility in your final assay buffer; consider using a solubilizing agent if compatible. 3. Implement a cell banking system and use cells within a defined low-passage number range.
High Well-to-Well Variability 1. Incomplete dissolution of the compound. 2. Poor mixing during dilution steps. 3. Pipetting errors.1. Ensure stock solutions are fully solubilized before making dilutions. 2. Vortex thoroughly after each dilution step. 3. Calibrate pipettes regularly and use reverse pipetting for viscous solutions like DMSO stocks.
No Biological Activity 1. Incorrect compound or severe degradation. 2. Compound is insoluble in assay buffer. 3. Inactive receptor or downstream signaling pathway in the cellular model.1. Verify compound identity with an analytical method (e.g., LC-MS). 2. Test a range of final DMSO concentrations or alternative buffers. 3. Validate the cell model with a known positive control agonist for the target receptor.

By implementing these rigorous validation steps, comparative analyses, and standardized protocols, researchers can significantly enhance the reliability and reproducibility of experiments involving 1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazine and other essential tool compounds. This commitment to scientific integrity ensures that the resulting data are robust, credible, and contribute meaningfully to the advancement of neuroscience and drug discovery.

References

1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazine as an alternative to known research chemicals

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to 1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazine and its Analogs for Research Applications

This guide provides a comparative analysis of 1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazine against the well-characterized research chemical 1-(3-(trifluoromethyl)phenyl)piperazine (TFMPP). This document is intended for researchers, scientists, and drug development professionals, offering a side-by-side look at their chemical properties, pharmacological profiles, and potential research applications. All quantitative data is presented in tabular format, and detailed experimental protocols for key assays are provided.

Chemical and Physical Properties

A comparison of the fundamental chemical and physical properties is essential for understanding the behavior of these compounds in experimental settings. While specific experimental data for 1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazine is not widely available, its properties can be predicted and compared with the known values for TFMPP.

Property1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazine1-(3-(trifluoromethyl)phenyl)piperazine (TFMPP)
Molecular Formula C11H12F3N3O2[1]C11H13F3N2[2]
Molecular Weight 275.23 g/mol [3]230.23 g/mol [2][4]
CAS Number 153204-82-1[1]15532-75-9[2]
Appearance Not specified (likely a solid)Off-white, yellowish solid[5]
Purity ≥98% (typical for commercial samples)≥98% (typical for commercial samples)[6]
Solubility Soluble in DMF, DMSO, EthanolSoluble in DMF, DMSO, Ethanol, PBS (pH 7.2)[6]

Pharmacological Profile: A Focus on Serotonergic Activity

Phenylpiperazine derivatives are primarily known for their interaction with serotonin (5-HT) receptors.[7] TFMPP is a non-selective serotonin receptor agonist and reuptake inhibitor.[2][4] The pharmacological profile of 1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazine is not well-documented in publicly available literature, but predictions can be made based on its structural similarity to TFMPP. The addition of a nitro group is expected to alter its electronic properties and could impact receptor binding and functional activity.

Target1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazine (Predicted)1-(3-(trifluoromethyl)phenyl)piperazine (TFMPP) (Experimental)
5-HT1A Receptor Affinity (Ki) Data not available288–1,950 nM[5]
5-HT1B Receptor Affinity (Ki) Data not available30–132 nM[5]
5-HT2A Receptor Affinity (Ki) Data not available160–269 nM (weak partial agonist or antagonist)[5]
5-HT2C Receptor Affinity (Ki) Data not available62 nM[5]
Serotonin Transporter (SERT) Activity Data not availableEC50 = 121 nM (serotonin releasing agent)[5]

Experimental Protocols

The following are representative protocols for assays commonly used to characterize phenylpiperazine derivatives.

Radioligand Binding Assay for Serotonin Receptor Affinity

This protocol is a standard method for determining the binding affinity of a compound for a specific receptor.

  • Cell Culture and Membrane Preparation:

    • HEK293 cells stably expressing the human serotonin receptor of interest (e.g., 5-HT1A, 5-HT1B, 5-HT2A, 5-HT2C) are cultured to confluency.

    • Cells are harvested, and the cell membranes are prepared by homogenization and centrifugation. The final membrane pellet is resuspended in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Binding Assay:

    • In a 96-well plate, membrane homogenates are incubated with a specific radioligand (e.g., [3H]8-OH-DPAT for 5-HT1A) and varying concentrations of the test compound (1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazine or TFMPP).

    • Non-specific binding is determined in the presence of a high concentration of a non-labeled competing ligand.

    • The mixture is incubated to allow for binding equilibrium (e.g., 60 minutes at 25°C).

  • Detection and Data Analysis:

    • The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

    • The filters are washed with ice-cold buffer, and the radioactivity retained on the filters is measured by liquid scintillation counting.

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. The binding affinity (Ki) is then determined using the Cheng-Prusoff equation.

In Vitro Functional Assay for Serotonin Releasing Activity

This assay measures the ability of a compound to induce the release of serotonin from pre-loaded cells.

  • Cell Culture and Neurotransmitter Loading:

    • Rat brain synaptosomes or HEK293 cells expressing the serotonin transporter (SERT) are cultured.

    • The cells are pre-loaded with [3H]serotonin for a specified period (e.g., 30 minutes at 37°C).

  • Release Assay:

    • After loading, the cells are washed to remove excess [3H]serotonin.

    • The cells are then incubated with varying concentrations of the test compound.

    • At specified time points, the supernatant is collected to measure the amount of released [3H]serotonin.

  • Data Analysis:

    • The radioactivity in the supernatant is measured by liquid scintillation counting.

    • The amount of serotonin release is expressed as a percentage of the total cellular [3H]serotonin.

    • The effective concentration that produces 50% of the maximum response (EC50) is calculated.

Visualizations

General Synthetic Pathway for Phenylpiperazines

The following diagram illustrates a common synthetic route for producing N-arylpiperazines.

A Aryl Halide (e.g., 1-chloro-4-nitro-3-(trifluoromethyl)benzene) C Buchwald-Hartwig Amination A->C Reactant B Piperazine B->C Reactant D 1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazine C->D Product

Caption: A generalized workflow for the synthesis of N-arylpiperazines.

Mechanism of Action of TFMPP at the Serotonergic Synapse

This diagram depicts the primary interactions of TFMPP within a serotonergic synapse.

cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron SERT SERT Serotonin Serotonin SERT->Serotonin Reuptake VMAT Vesicular Monoamine Transporter (VMAT) Serotonin_Vesicle Serotonin Vesicles HTR1A 5-HT1A Receptor HTR2A 5-HT2A Receptor HTR2C 5-HT2C Receptor TFMPP TFMPP TFMPP->SERT Inhibits Reuptake & Promotes Efflux TFMPP->HTR1A Agonist TFMPP->HTR2A Partial Agonist/ Antagonist TFMPP->HTR2C Agonist Serotonin->HTR1A Agonist Serotonin->HTR2A Agonist Serotonin->HTR2C Agonist

Caption: Simplified signaling pathway for TFMPP at the serotonergic synapse.

Comparative Research Workflow

This diagram outlines a logical workflow for comparing the novel compound to the known alternative.

start Start: Identify Novel Compound (1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazine) lit_review Literature Review: - Synthesis - Known biological activity - Identify analogs (TFMPP) start->lit_review synthesis Chemical Synthesis and Purification lit_review->synthesis in_vitro In Vitro Characterization: - Receptor Binding Assays - Functional Assays (e.g., serotonin release) synthesis->in_vitro data_analysis Data Analysis and Comparison - Tabulate Ki and EC50 values - Compare to TFMPP data in_vitro->data_analysis in_vivo In Vivo Studies (Optional): - Animal models of behavior - Pharmacokinetics data_analysis->in_vivo conclusion Conclusion: - Determine relative potency and efficacy - Assess potential as a research tool data_analysis->conclusion Direct to Conclusion in_vivo->conclusion

Caption: Logical workflow for the comparative evaluation of a novel research chemical.

Conclusion

1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazine represents a novel compound with potential for research in neuroscience and pharmacology. Based on its structural similarity to TFMPP, it is likely to interact with the serotonergic system. However, the presence of the nitro group at the 4-position of the phenyl ring may significantly alter its pharmacological profile, potentially leading to differences in receptor selectivity, affinity, and functional activity. Further experimental investigation is required to fully characterize this compound and determine its utility as an alternative to known research chemicals like TFMPP. The experimental protocols and comparative framework provided in this guide offer a starting point for such an evaluation.

References

A Comparative Benchmarking Guide: Evaluating 1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazine in Monoamine Neurotransmitter Systems

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive framework for the in vitro pharmacological characterization of 1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazine. Given the current landscape of publicly available data, direct experimental values for this specific molecule are not readily accessible. Therefore, this document outlines a robust benchmarking strategy against established standard compounds, leveraging the known pharmacology of structurally related arylpiperazines, particularly the well-studied isomer, 1-(3-trifluoromethylphenyl)piperazine (m-TFMPP). The protocols and comparative data presented herein are designed to equip researchers in drug discovery and neuropharmacology with the necessary tools to thoroughly evaluate the binding affinity and functional activity of this novel compound at key serotonin and dopamine receptors.

Introduction: The Rationale for Comparative Analysis

The arylpiperazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous psychoactive compounds. The presence of a trifluoromethyl group and a nitro group on the phenyl ring of 1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazine suggests a high likelihood of interaction with monoamine neurotransmitter systems, which include serotonin (5-HT) and dopamine (DA) receptors. The structural analog, m-TFMPP, is a known non-selective serotonin receptor agonist, exhibiting affinity for multiple 5-HT receptor subtypes.[1][2] This precedent strongly suggests that 1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazine will also display activity within this receptor family.

To ascertain the specific pharmacological profile of 1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazine, a systematic comparison against well-characterized standard compounds is essential. This guide proposes a panel of assays to determine its binding affinity (Ki) and functional potency (EC50 for agonists, IC50 for antagonists) at a selection of serotonin and dopamine receptors. The inclusion of standard compounds allows for the contextualization of the experimental results, providing a clear benchmark for the potency and selectivity of the test compound.

Selected Standard Compounds for Benchmarking

The following standard compounds are proposed for a comparative analysis based on the anticipated activity profile of an arylpiperazine derivative:

  • Serotonin Receptor Ligands:

    • 5-CT (5-Carboxamidotryptamine): A non-selective, high-affinity 5-HT1 receptor agonist.

    • 8-OH-DPAT: A selective 5-HT1A receptor agonist.

    • DOI (2,5-Dimethoxy-4-iodoamphetamine): A 5-HT2A/2C receptor agonist.

    • Ketanserin: A selective 5-HT2A receptor antagonist.[3]

  • Dopamine Receptor Ligands:

    • Dopamine: The endogenous agonist for all dopamine receptors.

    • Quinpirole: A selective D2/D3 receptor agonist.

    • Haloperidol: A potent D2 receptor antagonist.[4]

Experimental Design: A Multi-Faceted Approach to Pharmacological Profiling

A comprehensive in vitro evaluation of 1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazine should encompass both the determination of its binding affinity to various receptors and the characterization of its functional effects (i.e., agonist, antagonist, or inverse agonist activity). The following experimental workflow is recommended:

G cluster_0 Phase 1: Binding Affinity Profiling cluster_1 Phase 2: Functional Activity Characterization cluster_2 Phase 3: Data Analysis and Interpretation a Radioligand Binding Assays b Determine Ki values at a panel of serotonin and dopamine receptors a->b c cAMP Accumulation Assays b->c If binding is observed d ERK1/2 Phosphorylation Assays b->d If binding is observed e Determine EC50/IC50 and Emax values c->e d->e f Comparative analysis against standard compounds e->f g Determine selectivity profile f->g G start Start prep Prepare reaction mix: Membranes, Radioligand, Test Compound start->prep incubate Incubate to reach equilibrium prep->incubate filter Separate bound from free ligand via filtration incubate->filter count Quantify radioactivity filter->count analyze Calculate IC50 and Ki count->analyze end End analyze->end

References

A Comparative Guide to the Efficacy of Trifluoromethyl-Substituted Phenylpiperazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the phenylpiperazine scaffold represents a cornerstone in medicinal chemistry, forming the basis of numerous therapeutic agents.[1] The strategic functionalization of this scaffold is key to modulating its pharmacological profile. This guide provides an in-depth comparative analysis of the efficacy of phenylpiperazine derivatives, with a particular focus on the influence of trifluoromethyl (CF3) and nitro (NO2) substituents on the phenyl ring.

While direct comparative data for derivatives of the specific 1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazine scaffold are limited in published literature, a wealth of information can be gleaned from closely related analogs. By examining these, we can construct a robust understanding of the structure-activity relationships (SAR) at play and predict the potential efficacy of this specific chemical class. This guide will dissect the efficacy of two key series of compounds: a potent mTOR inhibitor bearing the 3-(trifluoromethyl)phenyl moiety and a series of tyrosinase inhibitors built on a 4-nitrophenylpiperazine core.

Core Scaffolds: A Structural Overview

The trifluoromethyl group is a powerful tool in drug design, known for enhancing metabolic stability and receptor binding affinity due to its high lipophilicity and strong electron-withdrawing nature.[2] Similarly, the nitro group, also a strong electron-withdrawing substituent, can significantly alter a molecule's electronic properties and its interactions with biological targets.[3][4] The combination of these groups on a phenylpiperazine ring presents a compelling scaffold for therapeutic exploration.

Our comparative analysis will focus on the following representative structures:

  • Scaffold A: 3-(Trifluoromethyl)phenylpiperazine Core - Represented by Torin1 , a highly potent and selective ATP-competitive inhibitor of the mammalian target of rapamycin (mTOR).[5]

  • Scaffold B: 4-Nitrophenylpiperazine Core - Represented by a series of derivatives investigated as tyrosinase inhibitors.[3]

  • Target Scaffold: 1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazine - The subject of our predictive analysis, combining the key features of Scaffolds A and B.

Comparative Efficacy and Structure-Activity Relationship (SAR)

The efficacy of a drug candidate is inextricably linked to its chemical structure. The following data, compiled from pivotal studies, highlights how substitutions on the phenylpiperazine core dictate biological activity.

Data Summary: mTOR vs. Tyrosinase Inhibition
Compound/DerivativeCore ScaffoldTargetEfficacy (IC50)Key N-SubstituentReference
Torin1 3-(Trifluoromethyl)phenylpiperazinemTOR2-10 nM (cellular)9-(quinolin-3-yl)benzo[h][6][7]naphthyridin-2(1H)-one[8][9]
Compound 8 (Torin1 analog)3-(Trifluoromethyl)phenylpiperazinemTOR~20-100 nM (cellular)Benzo[h][6][7]naphthyridin-2(1H)-one (lacks quinoline)[8]
Compound 4l 4-NitrophenylpiperazineTyrosinase72.55 µM2-(indol-2-yl)ethyl[3]
Compound 4k 4-NitrophenylpiperazineTyrosinase82.68 µM2-(pyridin-3-yl)ethyl[3]
Compound 4a 4-NitrophenylpiperazineTyrosinase174.71 µM2-(phenyl)ethyl[3]
Compound 4i 4-NitrophenylpiperazineTyrosinase184.24 µM2-(benzyl)ethyl[3]
Analysis of Structure-Activity Relationships

1. The 3-(Trifluoromethyl)phenylpiperazine Scaffold (mTOR Inhibitors):

The development of Torin1 provides a masterclass in optimizing potency through SAR. Torin1 is a second-generation mTOR inhibitor that acts as an ATP-competitive inhibitor of both mTORC1 and mTORC2 complexes.[5][7] The data reveals a critical dependency on the large, planar heterocyclic system attached to the piperazine nitrogen.

  • The Quinoline Moiety is Crucial: The high potency of Torin1 (2-10 nM) is significantly attributed to the extended aromatic system, which likely engages in key interactions within the ATP-binding pocket of mTOR.

  • Loss of Potency with Simplification: Removal of the quinoline group (as in Compound 8) results in a 2 to 10-fold reduction in potency, demonstrating the importance of this specific substitution for optimal target engagement.[8]

The 3-CF3 group on the phenyl ring contributes to the overall lipophilicity and electronic profile of the molecule, which are finely tuned for mTOR inhibition.

2. The 4-Nitrophenylpiperazine Scaffold (Tyrosinase Inhibitors):

The study of 4-nitrophenylpiperazine derivatives as tyrosinase inhibitors offers valuable insights into the role of the nitro group and the N-substituent.[3]

  • Electron-Rich Heterocycles Enhance Potency: The most active compounds in the series, 4l (IC50 = 72.55 µM) and 4k (IC50 = 82.68 µM), feature indole and pyridine rings, respectively. This suggests that electron-rich, aromatic systems capable of π-π stacking or hydrogen bonding interactions are favored at the enzyme's active site.

  • Simple Aromatic Rings are Less Effective: Derivatives with simple phenyl (4a ) or benzyl (4i ) groups show significantly lower potency, indicating that these groups lack the specific interactions required for strong inhibition.

  • The Role of the Nitro Group: The presence of the electron-withdrawing nitro group at the para position is a key feature of this series. It is known to modulate the electronic properties of the phenyl ring and can participate in hydrogen bonding, which may be crucial for anchoring the molecule within the active site of tyrosinase.[3][4]

Mechanism of Action: The mTOR Signaling Pathway

Torin1 exerts its potent anti-proliferative effects by inhibiting the mTOR kinase, a central regulator of cell growth, metabolism, and survival.[7] The mTOR pathway is a complex signaling cascade that integrates signals from growth factors and nutrients to control protein synthesis and autophagy.

Caption: Simplified mTOR signaling pathway showing activation, downstream effects, and points of inhibition by Torin1 and Rapamycin.

Experimental Protocols

Reproducibility and methodological rigor are paramount in drug discovery. Below are standardized protocols for the key assays discussed.

Protocol 1: In Vitro mTOR Kinase Assay (LanthaScreen™)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure mTOR kinase activity.

Materials:

  • LanthaScreen™ Tb-anti-pS6K1[Thr389] Antibody

  • GFP-S6K1 substrate

  • ATP

  • Test compounds (e.g., Torin1)

  • Kinase Buffer

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in kinase buffer.

  • Reaction Setup: In a 384-well plate, add 2.5 µL of the test compound dilution.

  • Enzyme/Substrate Addition: Add 5 µL of a solution containing mTOR enzyme and GFP-S6K1 substrate.

  • Initiation: Add 2.5 µL of ATP solution to initiate the kinase reaction. Incubate for 60 minutes at room temperature.

  • Detection: Add 10 µL of the Tb-anti-pS6K1 antibody solution to stop the reaction and begin detection. Incubate for 60 minutes.

  • Data Acquisition: Read the plate on a fluorescence plate reader capable of TR-FRET, measuring emission at 520 nm and 495 nm.

  • Analysis: Calculate the emission ratio (520/495) and plot against compound concentration to determine the IC50 value.

Protocol 2: Mushroom Tyrosinase Inhibition Assay

This spectrophotometric assay is a standard method for screening tyrosinase inhibitors.

Materials:

  • Mushroom Tyrosinase

  • L-DOPA (substrate)

  • Phosphate Buffer (pH 6.8)

  • Test compounds

  • 96-well plate reader

Procedure:

  • Assay Preparation: In a 96-well plate, add 20 µL of test compound solution at various concentrations.

  • Enzyme Addition: Add 20 µL of mushroom tyrosinase solution (in phosphate buffer) to each well.

  • Pre-incubation: Incubate the plate for 10 minutes at 25°C.

  • Reaction Initiation: Add 20 µL of L-DOPA solution to each well to start the reaction.

  • Measurement: Immediately measure the absorbance at 475 nm every minute for 20 minutes. The formation of dopachrome results in an increase in absorbance.

  • Data Analysis: Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve). Determine the percentage of inhibition for each compound concentration relative to a vehicle control. Plot the percent inhibition against the logarithm of the compound concentration to calculate the IC50 value.

Synthesis Workflow Overview

The synthesis of these derivatives typically involves a multi-step process. The general approach for creating N-substituted phenylpiperazines often starts with the coupling of the desired phenyl ring precursor with piperazine, followed by the addition of the final substituent.

Synthesis_Workflow

Caption: Generalized synthetic workflow for producing 1,4-disubstituted piperazine derivatives.

Conclusion and Future Directions

This comparative guide illustrates the profound impact of substituents on the efficacy of phenylpiperazine derivatives. The analysis of Torin1 demonstrates that a 3-(trifluoromethyl)phenylpiperazine core can be leveraged to create highly potent kinase inhibitors, provided the N-substituent is extensively optimized for binding in a specific ATP pocket.[8][9] Conversely, studies on 4-nitrophenylpiperazines show that this scaffold can effectively target enzymes like tyrosinase, with potency being driven by the introduction of heteroaromatic moieties at the other piperazine nitrogen.[3]

For the target scaffold, 1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazine , we can make the following predictions:

  • Dual-Functionality: The presence of both a strong electron-withdrawing nitro group and a lipophilic trifluoromethyl group creates a unique electronic and steric profile. This could potentially be exploited for dual-target inhibitors or for achieving high selectivity for a specific target.

  • N-Substituent is Key: As seen in both analyzed series, the biological activity will be critically dependent on the nature of the substituent at the N4 position of the piperazine ring.

  • Potential as Kinase Inhibitors: Given the success of the closely related Torin1, synthesizing and screening a library of 1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazine derivatives against a panel of kinases would be a logical and promising next step.

Future research should focus on the synthesis of a focused library of compounds based on this novel scaffold to empirically determine their efficacy against various therapeutic targets, including kinases, GPCRs, and other enzymes. The insights provided in this guide, drawn from high-quality, peer-reviewed data, offer a solid foundation for the rational design of these future experiments.

References

A Senior Application Scientist's Guide to the Spectroscopic Profile of 1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazine: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel compounds is paramount. 1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazine is a substituted phenylpiperazine, a class of compounds with significant interest in medicinal chemistry due to their diverse pharmacological activities. Accurate and comprehensive spectroscopic analysis is the cornerstone of confirming the identity, purity, and structure of such molecules.

This guide provides an in-depth comparison of the expected spectroscopic data for 1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazine against its structural analogues. By understanding the spectral characteristics of related compounds, researchers can gain a clearer and more confident interpretation of their own experimental data. This guide is structured to not only present data but also to explain the underlying chemical principles that govern the observed spectral features.

A Comparative Overview of Structural Analogues

To build a robust predictive model for the spectroscopic signature of 1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazine, we will draw comparisons with the following well-characterized molecules:

  • 1-[3-(Trifluoromethyl)phenyl]piperazine (TFMPP): This analogue shares the trifluoromethylphenylpiperazine core, allowing for a direct assessment of the impact of the nitro group.

  • 1-[4-(Trifluoromethyl)phenyl]piperazine (pTFMPP): The isomeric position of the trifluoromethyl group in this compound provides insight into how substituent placement on the phenyl ring affects the spectroscopic output.

  • 1-(4-Nitrophenyl)piperazine: This compound allows for the specific examination of the nitro group's influence on the phenyl and piperazine moieties, in the absence of the trifluoromethyl group.

  • Piperazine: Understanding the fundamental spectroscopic properties of the parent piperazine ring is crucial for assigning its characteristic signals.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of a molecule. Below, we predict the ¹H and ¹³C NMR spectra of 1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazine based on the known spectra of its analogues.

¹H NMR Spectroscopy

The proton NMR spectrum will provide information on the number of different types of protons and their connectivity.

Predicted ¹H NMR Data for 1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazine and Comparison with Analogues

Compound Aromatic Protons (ppm) Piperazine Protons (ppm) Key Differentiating Features
1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazine (Predicted) ~8.0-8.2 (d), ~7.8-8.0 (dd), ~7.2-7.4 (d)~3.4-3.6 (t), ~3.1-3.3 (t)Downfield shift of aromatic protons due to the electron-withdrawing nitro group. Complex splitting patterns due to trifluoromethyl coupling.
1-[3-(Trifluoromethyl)phenyl]piperazine (TFMPP) ~7.3 (t), ~7.1 (d), ~7.05 (s), ~7.0 (d)~3.15 (t), ~3.0 (t)Aromatic protons are more upfield compared to the nitro-substituted analogue.
1-(4-Nitrophenyl)piperazine ~8.1 (d), ~6.8 (d)~3.4 (t), ~3.1 (t)Significant downfield shift of the protons ortho to the nitro group.

Causality Behind Experimental Choices: The choice of a deuterated solvent like chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) is critical for dissolving the sample and providing a lock signal for the spectrometer. The predicted chemical shifts are based on the strong electron-withdrawing nature of both the nitro and trifluoromethyl groups, which deshield the aromatic protons, causing them to resonate at a lower field (higher ppm).

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule.

Predicted ¹³C NMR Data for 1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazine and Comparison with Analogues

Compound Aromatic Carbons (ppm) Piperazine Carbons (ppm) Key Differentiating Features
1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazine (Predicted) ~150-155 (C-NO₂), ~140-145 (C-N), ~120-135 (other aromatic C), ~120-125 (q, CF₃)~45-50, ~48-52The carbon attached to the nitro group will be significantly downfield. The trifluoromethyl group will appear as a quartet due to C-F coupling.
1-[3-(Trifluoromethyl)phenyl]piperazine (TFMPP) ~151 (C-N), ~131 (q, C-CF₃), ~129, ~118, ~115, ~114, ~124 (q, CF₃)~49, ~50The absence of the nitro group results in a more upfield aromatic region compared to the target compound.[1]
1-(4-Nitrophenyl)piperazine ~155 (C-NO₂), ~145 (C-N), ~126, ~113~48, ~49The chemical shifts of the aromatic carbons are heavily influenced by the nitro group.

Authoritative Grounding: The characteristic quartet of the trifluoromethyl group in the ¹³C NMR spectrum is a result of through-bond coupling between the carbon and the three fluorine atoms. The magnitude of this coupling constant (¹JCF) is typically in the range of 270-290 Hz.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule.

Key IR Absorptions for 1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazine and Comparison with Analogues

Functional Group Predicted Wavenumber (cm⁻¹) for Target Compound Comparative Data from Analogues
N-H Stretch (Piperazine) ~3300-3400 (secondary amine)Piperazine itself shows N-H stretching in this region.
C-H Stretch (Aromatic) ~3000-3100Common for all aromatic-containing analogues.
C-H Stretch (Aliphatic) ~2800-3000Piperazine shows strong C-H stretching bands from 2853 to 3087 cm⁻¹.
NO₂ Stretch (Asymmetric) ~1520-15601-(4-Nitrophenyl)piperazine will show a strong band in this region.
NO₂ Stretch (Symmetric) ~1340-13801-(4-Nitrophenyl)piperazine will also exhibit this band.
C-F Stretch ~1100-1300 (strong, multiple bands)TFMPP and pTFMPP will have characteristic strong absorptions in this region.
C-N Stretch ~1250-1350 (aromatic), ~1000-1250 (aliphatic)A complex region with contributions from both the aromatic C-N and piperazine C-N bonds.

Trustworthiness: The presence of strong absorption bands corresponding to the asymmetric and symmetric stretches of the nitro group, in conjunction with the very strong and complex absorptions of the C-F bonds, would provide a highly self-validating confirmation of the compound's structure.

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern

Mass spectrometry provides the molecular weight of a compound and offers clues about its structure through fragmentation analysis.

Predicted Mass Spectrometry Data for 1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazine

  • Molecular Ion (M⁺): m/z = 275.09

  • Key Fragmentation Pathways:

    • Loss of the nitro group (-NO₂) to give a fragment at m/z = 229.

    • Cleavage of the piperazine ring, leading to characteristic fragments.

    • Loss of the trifluoromethyl group (-CF₃) is less common but possible.

Comparison with Analogues:

  • 1-[3-(Trifluoromethyl)phenyl]piperazine (TFMPP): The molecular ion is observed at m/z = 230.[2][3] Fragmentation often involves the piperazine ring.

  • 1-(4-Nitrophenyl)piperazine: The molecular ion is at m/z = 207.[4] Fragmentation is dominated by the loss of the nitro group.

Experimental Workflow for Spectroscopic Analysis

G cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation prep_nmr Dissolve in Deuterated Solvent nmr NMR Spectrometer (¹H and ¹³C) prep_nmr->nmr prep_ir Prepare as Neat Film or KBr Pellet ir FTIR Spectrometer prep_ir->ir prep_ms Dissolve in Volatile Solvent ms Mass Spectrometer (e.g., GC-MS or LC-MS) prep_ms->ms interpret_nmr Analyze Chemical Shifts, Coupling Constants, and Integration nmr->interpret_nmr interpret_ir Identify Characteristic Functional Group Absorptions ir->interpret_ir interpret_ms Determine Molecular Ion and Analyze Fragmentation Patterns ms->interpret_ms final_structure Confirmed Structure interpret_nmr->final_structure interpret_ir->final_structure interpret_ms->final_structure compound 1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazine compound->prep_nmr compound->prep_ir compound->prep_ms

Caption: Workflow for the spectroscopic characterization of a novel compound.

Detailed Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

  • ¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).

  • ¹³C NMR Acquisition: Acquire the carbon spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans will be required. A spectral width of 0-200 ppm is typical.

  • Data Processing: Fourier transform the raw data, phase correct the spectra, and integrate the proton signals.

Infrared (IR) Spectroscopy

  • Sample Preparation (ATR): Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

  • Background Scan: Record a background spectrum of the empty ATR crystal.

  • Sample Scan: Record the spectrum of the sample. The instrument software will automatically subtract the background.

  • Data Analysis: Identify the key absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile solvent such as methanol or acetonitrile.

  • Method Setup: Choose an appropriate ionization technique (e.g., Electron Ionization for GC-MS or Electrospray Ionization for LC-MS).

  • Data Acquisition: Inject the sample into the instrument and acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

  • Data Analysis: Identify the molecular ion peak and analyze the major fragment ions to deduce the structure.

Conclusion

This guide provides a comprehensive, albeit predictive, spectroscopic comparison for 1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazine. By leveraging data from structurally related analogues, we have established a robust framework for interpreting the NMR, IR, and mass spectra of this compound. The key distinguishing features will be the combined effects of the electron-withdrawing nitro and trifluoromethyl groups on the aromatic system, which will be clearly observable in all spectroscopic techniques. This comparative approach, grounded in the fundamental principles of spectroscopy, empowers researchers to confidently characterize this and other novel phenylpiperazine derivatives.

References

A Comparative Guide to Analytical Techniques for the Validation of 1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth review and comparison of analytical techniques for the robust validation of 1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazine, a key intermediate in pharmaceutical synthesis. The selection of an appropriate analytical method is paramount to ensuring the identity, purity, and quality of this compound, directly impacting the safety and efficacy of the final drug product. This document is intended for researchers, analytical scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven insights into method selection and validation.

The Critical Role of Analytical Validation

Analytical method validation is the cornerstone of quality control in the pharmaceutical industry. The objective is to demonstrate through empirical evidence that an analytical procedure is suitable for its intended purpose[1]. For a pivotal intermediate like 1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazine, this involves developing methods that are not only accurate and precise but also specific and stability-indicating. A stability-indicating method can accurately quantify the analyte of interest in the presence of its potential degradation products, which is crucial for assessing the compound's stability under various environmental conditions[2].

The validation process is governed by international guidelines, primarily the ICH Q2(R1) "Validation of Analytical Procedures: Text and Methodology," which outlines the necessary parameters to be investigated, including accuracy, precision, specificity, linearity, range, and robustness[3][4]. A revised version, ICH Q2(R2), is set to further modernize these principles, incorporating advanced analytical techniques like mass spectrometry[5][6].

Core Analytical Techniques: A Head-to-Head Comparison

The choice of analytical technique depends on the specific requirements of the analysis, such as the need for quantitation, impurity profiling, or simple identification. The primary methods for a substituted piperazine derivative like 1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazine are chromatographic, given their superior separating power.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse of pharmaceutical analysis due to its versatility, robustness, and wide applicability. For 1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazine, its strong chromophore (the nitrophenyl group) makes UV-Vis detection a highly effective and accessible choice[7].

  • Expertise & Experience: The causality behind choosing reversed-phase HPLC (RP-HPLC) as the primary mode is the compound's moderate polarity. A C18 or C8 stationary phase provides excellent retention and separation from potential non-polar impurities. The mobile phase, typically a mixture of acetonitrile or methanol and a buffered aqueous solution, can be fine-tuned to optimize resolution and analysis time. The nitro- and trifluoromethyl- groups provide a strong UV absorbance, making detection at wavelengths around 254 nm or 340 nm highly sensitive[8].

  • Trustworthiness: A well-validated HPLC method is inherently self-validating. Specificity is rigorously established through forced degradation studies, where the drug substance is subjected to harsh conditions (acid, base, oxidation, heat, light) to generate potential degradants[2][9]. The method must demonstrate its ability to resolve the main peak from all degradation products, ensuring that the reported assay value is not falsely elevated.

Gas Chromatography (GC)

Gas chromatography, particularly when coupled with a mass spectrometer (GC-MS), is a powerful technique for the analysis of volatile and semi-volatile compounds. Piperazine derivatives are frequently analyzed by GC-MS, especially in forensic and toxicological contexts[10][11][12].

  • Expertise & Experience: The key consideration for GC analysis of 1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazine is its volatility and thermal stability. While some piperazines can be analyzed directly, derivatization (e.g., acetylation) is sometimes employed to improve peak shape and thermal stability[10]. However, direct injection is often feasible and preferred for simplicity[11]. The choice of a mid-polarity column, such as one with a (50%-Phenyl)-methylpolysiloxane stationary phase (like a DB-17), is often a good starting point for separating related piperazine analogues[13]. GC-MS provides unparalleled specificity through the mass spectrum, which serves as a chemical fingerprint of the molecule[14][15][16].

  • Trustworthiness: The validation of a GC-MS method focuses on demonstrating specificity through mass spectral data and chromatographic separation. The fragmentation pattern of the analyte provides definitive identification. For quantitative analysis, a flame ionization detector (FID) can also be used, which offers excellent linearity and reproducibility[11][17].

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the superior separation capabilities of HPLC with the highly sensitive and specific detection of mass spectrometry. It is the gold standard for identifying and quantifying trace-level impurities and degradation products[10][18].

  • Expertise & Experience: LC-MS is particularly advantageous when dealing with complex mixtures or when the concentration of impurities is below the detection limits of UV detectors. It eliminates the need for chromophores, making it universally applicable. For 1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazine, LC-MS can provide the molecular weight of the parent compound and its degradants, which is invaluable for structure elucidation during forced degradation studies.

  • Trustworthiness: The high selectivity of selected ion monitoring (SIM) or multiple reaction monitoring (MRM) modes in LC-MS provides an exceptional level of confidence in the results, virtually eliminating interference from matrix components[18].

Spectroscopic Techniques

While chromatography is essential for separation and quantitation, spectroscopic methods are vital for initial identification and structural confirmation[7].

  • UV-Visible Spectroscopy: Useful for simple, routine quantification where interfering substances are not expected. It can determine the λmax (wavelength of maximum absorbance) for the compound, which is then used for HPLC detection.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: Provides a unique "fingerprint" based on the vibrational frequencies of the functional groups (e.g., N-H, C-F, NO2). It is an excellent tool for confirming the identity of the bulk substance.

Quantitative Data Comparison

The following table summarizes the expected performance characteristics of the primary analytical techniques for the validation of 1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazine, based on data from analogous compounds.

ParameterHPLC-UVGC-MS (SIM mode)LC-MS/MS (MRM mode)
Primary Use Assay, Impurity QuantitationIdentification, QuantitationTrace Analysis, Impurity ID
Specificity Good (proven by peak purity)Excellent (Mass Spectrum)Superior (MS/MS fragmentation)
Limit of Quantitation (LOQ) ~0.1 - 0.5 µg/mL[14]~50 ng/mL[18]<1 ng/mL[18]
Linearity (r²) >0.999>0.999[11]>0.999
Precision (%RSD) < 2%< 5%[11]< 5%
Key Advantage Robust, widely availableDefinitive identificationHighest sensitivity & specificity
Key Limitation Lower sensitivity than MSRequires volatilityHigher cost & complexity

Experimental Workflows & Protocols

A logical workflow is essential for efficient and effective method validation. The process begins with method development and optimization, followed by formal validation according to ICH guidelines, including forced degradation studies to prove specificity.

Validation_Workflow cluster_0 Phase 1: Method Development cluster_1 Phase 2: Method Validation (ICH Q2) cluster_2 Phase 3: Specificity & Stability cluster_3 Phase 4: Finalization MD_Start Define Analytical Target Profile MD_Select Select Technique (e.g., HPLC, GC) MD_Start->MD_Select MD_Optimize Optimize Parameters (Column, Mobile Phase, Temperature) MD_Select->MD_Optimize MV_Protocol Develop Validation Protocol MD_Optimize->MV_Protocol Method Ready for Validation MV_Params Execute Validation Tests (Accuracy, Precision, Linearity, LOD/LOQ, Range, Robustness) MV_Protocol->MV_Params FDS Perform Forced Degradation Studies (Acid, Base, Peroxide, Heat, Light) MV_Params->FDS Core Validation Complete FDS_Analysis Analyze Stressed Samples FDS->FDS_Analysis FDS_Confirm Confirm Peak Purity & Mass Balance FDS_Analysis->FDS_Confirm Report Generate Validation Report FDS_Confirm->Report Specificity Demonstrated SOP Implement as Standard Operating Procedure Report->SOP

Caption: Overall workflow for analytical method validation.

Protocol 1: Stability-Indicating RP-HPLC-UV Method

This protocol describes a typical stability-indicating method for the assay and impurity determination of 1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazine.

1. Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Phosphoric Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 70% A to 30% A over 25 minutes, hold for 5 minutes, return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

2. Standard & Sample Preparation:

  • Diluent: 50:50 Acetonitrile:Water

  • Standard Solution (100 µg/mL): Accurately weigh 10 mg of reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with diluent.

  • Sample Solution (100 µg/mL): Accurately weigh 10 mg of the test sample into a 100 mL volumetric flask. Dissolve and dilute to volume with diluent.

3. Validation Procedure (Specificity - Forced Degradation):

  • Acid Hydrolysis: Reflux sample solution in 0.1 M HCl at 80°C for 4 hours. Neutralize before injection.

  • Base Hydrolysis: Reflux sample solution in 0.1 M NaOH at 80°C for 2 hours. Neutralize before injection.

  • Oxidative Degradation: Treat sample solution with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose solid sample to 105°C for 48 hours. Prepare solution as above.

  • Photolytic Degradation: Expose sample solution to UV light (254 nm) for 24 hours.

4. Data Analysis:

  • Inject blank, standard (x6), and all sample preparations (unstressed and stressed).

  • Assess the chromatograms for resolution between the parent peak and any degradation products.

  • Calculate peak purity of the parent peak in stressed samples using a Diode Array Detector (DAD).

  • The target degradation is typically 5-20% to ensure that the method is challenged but not overwhelmed[9].

HPLC_FDS_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis & Evaluation Prep_Unstressed Prepare Unstressed Sample Solution Stress_Acid Acid Hydrolysis (0.1M HCl, 80°C) Prep_Unstressed->Stress_Acid Stress_Base Base Hydrolysis (0.1M NaOH, 80°C) Prep_Unstressed->Stress_Base Stress_Ox Oxidation (3% H₂O₂) Prep_Unstressed->Stress_Ox Stress_Heat Thermal Stress (Solid, 105°C) Prep_Unstressed->Stress_Heat Stress_Light Photolytic Stress (UV Light) Prep_Unstressed->Stress_Light Analysis Inject All Samples into HPLC-DAD System Prep_Unstressed->Analysis Stress_Acid->Analysis Stress_Base->Analysis Stress_Ox->Analysis Stress_Heat->Analysis Stress_Light->Analysis Evaluation Evaluate Chromatograms: - Resolution - Peak Purity - Mass Balance Analysis->Evaluation Result Method is Stability-Indicating Evaluation->Result Criteria Met

Caption: Workflow for a stability-indicating HPLC method validation.

Protocol 2: GC-MS Identification Method

This protocol outlines a method for the definitive identification of 1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazine.

1. GC-MS Conditions:

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Carrier Gas: Helium, constant flow at 1.2 mL/min

  • Injector Temperature: 280°C

  • Injection Mode: Splitless (or Split 10:1 for concentrated samples)

  • Oven Program: Start at 150°C, hold for 1 min, ramp at 20°C/min to 300°C, hold for 5 min.

  • MS Transfer Line: 290°C

  • Ion Source: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 50-500

2. Sample Preparation:

  • Solvent: Methanol or Ethyl Acetate

  • Sample Solution (100 µg/mL): Prepare a solution of the sample in the chosen solvent.

3. Procedure:

  • Inject 1 µL of the sample solution into the GC-MS.

  • Acquire the total ion chromatogram (TIC) and the mass spectrum of the peak corresponding to the analyte.

  • Compare the acquired mass spectrum with a reference spectrum or interpret the fragmentation pattern to confirm the structure. Expected fragments for TFMPP (a close analogue) include ions at m/z 188, 172, and 145[11][14]. The nitro-substituted version will have a different molecular ion and fragmentation pattern, which should be established with a reference standard.

Conclusion

The validation of analytical methods for 1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazine requires a multi-faceted approach. For routine quality control, assay, and impurity profiling, a stability-indicating RP-HPLC-UV method is the most practical, robust, and cost-effective choice. Its validation must be underpinned by rigorous forced degradation studies to ensure specificity. For definitive identification and structural elucidation of unknown impurities or degradants, GC-MS and LC-MS are indispensable tools, providing an orthogonal technique with superior specificity and sensitivity. The selection of the appropriate technique should always be justified by its intended purpose, ensuring data integrity and compliance with regulatory standards.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for 1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazine could not be located. The following guidance is based on the hazardous properties of structurally similar compounds, including nitroaromatic and trifluoromethylphenylpiperazine derivatives. It is imperative to consult the official SDS provided by the chemical supplier and to confer with your institution's Environmental Health and Safety (EHS) department for disposal procedures specific to your location and regulations. This document serves as a supplementary resource, not a replacement for official safety protocols.

The structural components of 1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazine—a nitroaromatic group and a trifluoromethylphenylpiperazine moiety—suggest that this compound should be handled as a hazardous substance. Aromatic nitro-compounds can be unstable, and piperazine derivatives can be corrosive and toxic.[1] Therefore, extreme caution is advised.

Immediate Safety and Handling Protocols

Prior to handling, ensure that all personnel are equipped with appropriate Personal Protective Equipment (PPE). Adherence to these safety measures is critical to mitigate potential exposure and injury.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber).

  • Skin and Body Protection: Wear a lab coat, and in cases of potential splashing, chemical-resistant aprons and boots.

  • Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if there is a risk of inhalation of dust or vapors, especially in inadequately ventilated areas.[2]

Engineering Controls:

  • Always handle this compound within a certified chemical fume hood.[1]

  • Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the workstation.[2]

Step-by-Step Disposal Procedure

The primary recommended disposal method for 1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazine is through a licensed hazardous waste disposal company.

  • Waste Identification and Classification:

    • Treat all quantities of 1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazine, including residual amounts in containers and contaminated materials, as hazardous waste.

  • Waste Segregation and Collection:

    • Solid Waste: Collect any surplus or expired solid compound in a designated, clearly labeled hazardous waste container. The container must be robust, chemically resistant, and have a secure lid.[2]

    • Contaminated Materials: Any items that have come into contact with the compound, such as weighing paper, gloves, and paper towels, must also be placed in the same hazardous waste container.[2]

    • Liquid Waste: If the compound is in a solution, store it in a sealed, labeled, and compatible solvent waste container. Do not mix with other waste streams unless compatibility is confirmed.

  • Container Labeling:

    • Label the hazardous waste container clearly with "Hazardous Waste," the full chemical name: "1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazine," and any known hazard symbols (e.g., toxic, corrosive).

  • Storage:

    • Store the sealed waste container in a designated, secure, and well-ventilated hazardous waste accumulation area, away from incompatible materials such as strong oxidizing agents.[3]

  • Arranging for Professional Disposal:

    • Contact your institution's EHS department or a licensed hazardous waste disposal contractor to schedule a pickup.[2]

    • Provide the disposal company with all available safety information, including the SDS for this or any similar compounds.[2]

  • Disposal of Empty Containers:

    • Empty containers must be managed as hazardous waste unless they have been triple-rinsed with a suitable solvent.[2] The rinsate from the cleaning process must be collected and disposed of as hazardous liquid waste.[2]

Spill Management Protocol

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Evacuate and Secure: Evacuate all non-essential personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Contain: For liquid spills, use an inert absorbent material like Chemizorb® or vermiculite. Do not let the product enter drains.

  • Collect: Carefully sweep or scoop up the absorbed material or solid spill using spark-proof tools and place it into a labeled hazardous waste container.

  • Decontaminate: Clean the affected area thoroughly with an appropriate solvent, collecting all cleaning materials for disposal as hazardous waste.

  • Report: Report the incident to your supervisor and EHS department immediately.

Hazard Data Summary for Similar Compounds

The following table summarizes hazard information from SDSs of structurally related chemicals. This data is for reference only and underscores the potential hazards of 1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazine.

Hazard Category1-(3-Trifluoromethyl)phenylpiperazine[1]1-(4-Nitrophenyl)piperazine[3]N-phenylpiperazine
Physical State LiquidSolidSolid
GHS Hazard Statements H314: Causes severe skin burns and eye damage.H315, H319, H335: Causes skin, eye, and respiratory irritation.H301: Toxic if swallowed. H310: Fatal in contact with skin. H314: Causes severe skin burns and eye damage.
Signal Word DangerWarningDanger
Disposal Consideration Dispose of contents/container to an approved waste disposal plant.Dispose of contents/container to an approved waste disposal plant.Dispose of contents/container to an approved waste disposal plant.
Personal Protection Protective gloves, clothing, eye/face protection.Protective gloves, clothing, eye/face protection.Protective gloves, clothing, eye/face protection.

Experimental Protocols

No experimental protocols for the disposal or neutralization of 1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazine are available in the searched literature. Due to the potential for hazardous reactions, especially with nitro-containing compounds, on-site treatment or neutralization is not recommended without specific, validated protocols and expert supervision. The standard and safest protocol is disposal via a professional hazardous waste management service.

Visualized Disposal Workflow

The following diagram illustrates the logical steps and decision-making process for the proper disposal of a hazardous chemical like 1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazine.

DisposalWorkflow start Start: Need to Dispose of 1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazine sds Obtain and Review Substance-Specific SDS start->sds ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) sds->ppe segregate Segregate Waste: - Solid Compound - Contaminated Materials - Liquid Waste (if applicable) ppe->segregate spill Spill Occurs ppe->spill container Use Labeled, Sealed Hazardous Waste Container segregate->container storage Store in Designated Secure Area container->storage contact_ehs Contact EHS or Licensed Waste Disposal Contractor storage->contact_ehs end End: Waste Transferred to Authorized Personnel contact_ehs->end spill->segregate No spill_protocol Follow Spill Management Protocol: Evacuate, Contain, Collect, Decontaminate spill->spill_protocol Yes spill_protocol->segregate

Caption: Hazardous chemical disposal decision workflow.

References

Essential Safety and Logistical Guidance for Handling 1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety protocols and logistical plans for the handling and disposal of 1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazine. The information herein is compiled to ensure the safety of laboratory personnel and to promote best practices in chemical management. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are based on data from structurally similar chemicals, including 1-(4-Nitrophenyl)piperazine and 1-(3-Trifluoromethylphenyl)piperazine. A substance-specific risk assessment is highly recommended before commencing any work.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to minimize exposure risk. The following table summarizes the recommended PPE for various laboratory operations involving this compound.

OperationEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and preparing solutions Chemical safety goggles or face shield[1]Nitrile or other chemical-resistant gloves. Double gloving is recommended.Laboratory coatN95 dust mask or a respirator with an appropriate filter if dust is generated[1]
Conducting reactions Chemical safety goggles or face shield[1]Nitrile or other chemical-resistant glovesLaboratory coatUse within a certified chemical fume hood is mandatory
Purification (e.g., chromatography) Chemical safety goggles and face shieldChemical-resistant gloves (e.g., nitrile, neoprene)Laboratory coatWork in a well-ventilated area or under a fume hood
Handling spills Chemical safety goggles and face shieldHeavy-duty chemical-resistant glovesChemical-resistant apron or coverallsA full-face respirator with appropriate cartridges for organic vapors and particulates[2]

Note: Due to the lack of specific glove breakthrough time data for 1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazine, it is recommended to change gloves frequently and immediately after any suspected contact.

Experimental Protocols: Safe Handling Procedures

General Precautions:

  • Always work in a well-ventilated area, preferably within a certified chemical fume hood.[1]

  • Avoid inhalation of dust, fumes, gases, mists, or vapors.[3]

  • Prevent contact with skin, eyes, and clothing.[1]

  • Wash hands thoroughly after handling.[1]

  • An eyewash station and a safety shower should be readily accessible in the immediate work area.[1]

Weighing:

  • Perform weighing operations within a balance enclosure or a fume hood to contain any airborne particles.

  • Use anti-static weighing paper or a container to prevent dispersal of the solid.

  • Carefully transfer the weighed compound to the reaction vessel.

Solution Preparation:

  • Add the solid to the solvent slowly to avoid splashing.

  • If heating is required, use a controlled heating source such as a heating mantle or a water bath.

  • Ensure the container is loosely capped or equipped with a reflux condenser to prevent pressure buildup.

Disposal Plan

Proper disposal of 1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazine and its contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation:

  • Solid Waste: Collect unused or waste solid compound in a clearly labeled, sealed container.

  • Liquid Waste: Collect solutions containing the compound in a labeled, sealed, and chemically compatible waste container. Do not mix with incompatible waste streams.

  • Contaminated PPE: All disposable PPE (gloves, lab coats, etc.) that has come into contact with the compound should be considered hazardous waste and disposed of accordingly.[3]

Disposal Procedure:

  • All waste must be disposed of through an approved hazardous waste management service.

  • Follow all local, regional, and national regulations for hazardous waste disposal.[4]

  • Do not pour waste down the drain.[4]

Visual Guides

The following diagrams illustrate the recommended workflows for PPE selection and the disposal of contaminated materials.

PPE_Selection_Workflow PPE Selection Workflow for Handling 1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazine start Start: Assess the Task weighing Weighing or Solid Handling start->weighing solution_prep Solution Preparation start->solution_prep reaction Running Reaction start->reaction spill Spill Cleanup start->spill goggles Wear Chemical Safety Goggles weighing->goggles gloves Wear Chemical-Resistant Gloves (Nitrile Recommended) weighing->gloves lab_coat Wear Lab Coat weighing->lab_coat respirator Use Respirator (N95 or higher) weighing->respirator solution_prep->goggles solution_prep->gloves solution_prep->lab_coat fume_hood Work in a Fume Hood solution_prep->fume_hood reaction->goggles reaction->gloves reaction->lab_coat reaction->fume_hood face_shield Wear Face Shield spill->face_shield double_gloves Double Gloving Recommended spill->double_gloves spill->respirator chem_suit Wear Chemical-Resistant Suit/Apron spill->chem_suit

Caption: PPE selection based on the laboratory task.

Disposal_Workflow Disposal Plan for Contaminated Materials start Waste Generated solid_waste Solid Chemical Waste start->solid_waste liquid_waste Liquid Chemical Waste start->liquid_waste contaminated_ppe Contaminated PPE (Gloves, Coats, etc.) start->contaminated_ppe sharps Contaminated Sharps start->sharps collect_solid Collect in a Labeled, Sealed Container solid_waste->collect_solid collect_liquid Collect in a Labeled, Sealed Waste Bottle liquid_waste->collect_liquid collect_ppe Place in a Labeled Hazardous Waste Bag contaminated_ppe->collect_ppe collect_sharps Place in a Puncture-Proof Sharps Container sharps->collect_sharps dispose Dispose via Approved Hazardous Waste Vendor collect_solid->dispose collect_liquid->dispose collect_ppe->dispose collect_sharps->dispose

Caption: Step-by-step disposal of contaminated materials.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.